Vacquinol-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(4-chlorophenyl)quinolin-4-yl]-piperidin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O/c22-15-10-8-14(9-11-15)20-13-17(16-5-1-2-6-18(16)24-20)21(25)19-7-3-4-12-23-19/h1-2,5-6,8-11,13,19,21,23,25H,3-4,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLJPGAHSLIQKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279588 | |
| Record name | NSC13316 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5428-80-8 | |
| Record name | NSC13316 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13316 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC13316 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5428-80-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of Vacquinol-1: A Technical Guide to Inducing Methuosis in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Vacquinol-1, a small molecule of the quinolone-alcohol scaffold, has emerged as a potent inducer of a novel, non-apoptotic form of cell death termed "methuosis" in glioblastoma (GBM) cells.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's cytotoxic activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. While the initial groundbreaking study was later retracted, subsequent research has validated and expanded upon the core findings, solidifying this compound as a valuable tool for investigating targeted cancer cell death.[2]
The Dual Disruption of Endolysosomal Homeostasis
The primary mechanism of this compound's action is a catastrophic failure of the endolysosomal system, leading to massive vacuolization and eventual cell rupture.[3] This is achieved through a two-pronged attack on key regulatory components of this pathway.[4]
1.1. Activation of v-ATPase and Induction of Acidic Vesicle Organelles (AVOs): this compound treatment leads to the formation of acidic vesicle organelles (AVOs).[5] The molecule directly activates vacuolar H+-ATPase (v-ATPase), a proton pump responsible for acidifying intracellular compartments. This hyperactivity of v-ATPase leads to a vicious cycle: the increased acidity protonates more this compound, which in turn further activates the pump, resulting in a massive consumption of cellular ATP. This energy depletion culminates in a metabolic catastrophe, a key driver of cell death.
1.2. Inhibition of Calmodulin (CaM) and Impairment of Lysosome Reformation: Concurrently, this compound directly interacts with and inhibits calmodulin (CaM), a crucial calcium-binding protein involved in numerous cellular processes, including the reformation of lysosomes from endolysosomal vesicles. By inhibiting CaM, this compound prevents the recycling of lysosomes, leading to the accumulation of large, non-functional vacuoles.
Quantitative Data on this compound Activity
The following tables summarize key quantitative data from studies on this compound's effects on glioblastoma cells.
| Cell Line | IC50 Value (µM) | Reference |
| RG2 | 4.57 | |
| NS1 | 5.81 | |
| U3013MG | Within the range of human glioma cells | |
| Fibroblast cells | Higher IC50 compared to glioblastoma cells |
Table 1: IC50 Values of this compound in Glioblastoma Cell Lines.
| Cell Line | This compound Concentration (µM) | Observation | Reference |
| #12537-GB | 0.07, 0.7 | No significant effect on cell viability | |
| #12537-GB | 7 | Significant cell death | |
| #12537-GB | 14, 28 | Rapid cell death (<2 hours) | |
| U-87 | 7 | Significant cell death | |
| U3013MG, U3024MG | 2 | Induction of lysosomal-enlarged vacuoles and AVOs |
Table 2: Effective Concentrations of this compound in Experimental Settings.
The MKK4-Dependent Signaling Pathway
An shRNA screen identified Mitogen-Activated Protein Kinase Kinase 4 (MKK4), also known as SEK1, as a critical mediator of this compound-induced cell death. While the precise mechanism of MKK4 activation by this compound is still under investigation, it is believed to be downstream of Ras/Rac-1 activation. This pathway appears to be essential for the initiation of the vacuolization process.
Counter-regulation by Exogenous ATP via TRPM7
Interestingly, the cytotoxic effects of this compound can be counteracted by the presence of exogenous ATP, even at concentrations as low as 1 µM. This protective effect is mediated by the Transient Receptor Potential Cation Channel, Subfamily M, Member 7 (TRPM7). Activation of TRPM7 by ATP is thought to initiate a signaling cascade that interferes with the methuosis process. This finding has significant implications for the in vivo efficacy of this compound, as necrotic regions within tumors are often rich in extracellular ATP.
Signaling Pathways and Experimental Workflow Diagrams
Key Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound. For specific antibody concentrations and incubation times, it is recommended to consult the original research articles and manufacturer's instructions.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Seed glioblastoma cells (e.g., 3,000 cells/well) in a 96-well plate and culture overnight.
-
Treatment: Treat cells with a range of this compound concentrations (or DMSO as a vehicle control) for a specified time (e.g., 48 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® Reagent to each well, mix, and incubate to induce cell lysis and stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Western Blot for MKK4 Activation
This technique is used to detect the levels of total and phosphorylated MKK4, indicating its activation state.
-
Protein Extraction: Treat glioblastoma cells with this compound for various time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total MKK4 and phosphorylated MKK4 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunofluorescence for Acidic Vesicle Organelles (AVOs)
This method allows for the visualization of AVOs using dyes that accumulate in acidic compartments.
-
Cell Culture and Treatment: Grow glioblastoma cells on coverslips and treat with this compound.
-
Staining: Incubate the cells with a fluorescent acidic probe such as LysoTracker Red or Acridine Orange in serum-free medium.
-
Fixation (Optional): Cells can be fixed with 4% paraformaldehyde.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence or confocal microscope. AVOs will appear as brightly stained puncta.
Clinical Status
To date, there are no registered clinical trials specifically investigating this compound in humans. Its development has been hampered by limited in vivo efficacy and potential for non-specific toxicity at higher doses. Nevertheless, the unique mechanism of inducing methuosis makes this compound and its analogs an area of continued preclinical interest for the development of novel glioblastoma therapies.
References
- 1. Furman University Scholar Exchange - South Carolina Junior Academy of Science: Evaluation of the Efficacy of this compound In Glioblastoma Multiforme [scholarexchange.furman.edu]
- 2. RETRACTED: Vulnerability of glioblastoma cells to catastrophic vacuolization and death induced by a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Small molecule makes brain cancer cells collapse and die | Science News [sciencenews.org]
- 5. academic.oup.com [academic.oup.com]
Vacquinol-1: A Deep Dive into its Chemical Structure, Physicochemical Properties, and Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Vacquinol-1, also known by its synonym NSC 13316, is a novel small molecule that has garnered significant interest in the field of oncology, particularly for its potent and selective cytotoxic effects against glioblastoma multiforme (GBM) cells.[1] This quinoline derivative induces a unique form of non-apoptotic cell death termed "methuosis," characterized by catastrophic macropinocytosis, leading to massive vacuolization, ATP depletion, and eventual rupture of the cancer cell membrane.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the intricate signaling pathways modulated by this compound, offering valuable insights for researchers and professionals involved in drug discovery and development.
Chemical Structure
This compound is chemically designated as [2-(4-chlorophenyl)quinolin-4-yl]-piperidin-2-ylmethanol.[1] Its structure features a quinoline core linked to a chlorophenyl group and a piperidinyl-methanol moiety, which are crucial for its biological activity.
Key Structural Identifiers:
-
IUPAC Name: [2-(4-chlorophenyl)quinolin-4-yl]-piperidin-2-ylmethanol[1]
-
SMILES: ClC1=CC=C(C2=NC(C=CC=C3)=C3C(C(O)C4NCCCC4)=C2)C=C1
-
Molecular Formula: C₂₁H₂₁ClN₂O
-
Molecular Weight: 352.86 g/mol
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is paramount for its development. The following table summarizes the known quantitative data for this compound.
| Property | Value | Source |
| Appearance | White to Beige Crystalline Solid | |
| Melting Point | 198-199.5 °C | |
| Solubility | ||
| in DMSO | ~1 mg/mL and ~70 mg/mL (with sonication) | |
| in DMF | ~10 mg/mL | |
| in Ethanol | ~0.25 mg/mL | |
| in Water | Insoluble | |
| in 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | |
| Predicted Boiling Point | 551.4 ± 50.0 °C | |
| Predicted Density | 1.244 ± 0.06 g/cm³ | |
| pKa (of a derivative) | 4.32 (for CBK277826, a derivative that cannot be protonated in acidic organelles) |
Experimental Protocols
Determination of Melting Point (Capillary Method)
The melting point of this compound as a crystalline solid can be determined using the capillary melting point method.
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube or a commercial melting point apparatus).
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially near the expected melting point.
-
Observation: The temperature at which the solid first begins to melt (onset of melting) and the temperature at which the last solid crystal disappears (complete melting) are recorded. This range represents the melting point of the substance. A sharp melting point range is indicative of high purity.
Determination of Solubility
The solubility of this compound in various solvents was determined by assessing the amount of solute that can dissolve in a given volume of solvent to form a clear solution.
-
Sample Preparation: A known weight of this compound (e.g., 1 mg) is placed in a vial.
-
Solvent Addition: A measured volume of the solvent of interest (e.g., DMSO, DMF, ethanol, water) is added incrementally.
-
Dissolution: The mixture is vortexed or sonicated after each addition to facilitate dissolution.
-
Observation: The solubility is determined as the concentration at which the compound completely dissolves, forming a clear solution without any visible solid particles. For aqueous solubility, a stock solution in an organic solvent like DMF is often prepared first and then diluted with the aqueous buffer.
Mechanism of Action and Signaling Pathways
This compound exerts its cytotoxic effects on glioblastoma cells through a multi-faceted mechanism that culminates in a non-apoptotic form of cell death known as methuosis. This process is initiated by the induction of massive macropinocytosis, an endocytic process that leads to the formation of large intracellular vacuoles.
MKK4-Dependent Signaling
An shRNA screen identified Mitogen-Activated Protein Kinase Kinase 4 (MKK4) as a critical signaling node for this compound-induced cell death. While the precise upstream activators of MKK4 in this context are still being fully elucidated, it is a key mediator of the subsequent cellular events.
Caption: MKK4-dependent signaling cascade initiated by this compound.
Dual Disruption of Endolysosomal Homeostasis
More recent studies have unveiled a dual mechanism of action for this compound, targeting two key components of endolysosomal homeostasis: the vacuolar H+-ATPase (v-ATPase) and calmodulin (CaM).
-
v-ATPase Activation: this compound accumulates in and activates the v-ATPase in acidic vesicle organelles (AVOs). This leads to hyper-acidification of these compartments and a massive consumption of cellular ATP, triggering a metabolic catastrophe.
-
Calmodulin Inhibition: this compound directly interacts with and inhibits calmodulin, a crucial calcium-binding protein. This inhibition impairs lysosome reformation and the clearance of the newly formed vacuoles, exacerbating the cellular stress.
Caption: Dual mechanism of this compound targeting v-ATPase and Calmodulin.
Counter-regulation by Extracellular ATP via TRPM7
Interestingly, the cytotoxic effect of this compound can be counteracted by extracellular ATP. This inhibitory effect is mediated through the TRPM7 (Transient Receptor Potential Melastatin 7) channel, which, upon activation by ATP, leads to an influx of Ca²⁺ and Mg²⁺. This suggests that the tumor microenvironment, which can have high concentrations of extracellular ATP, may influence the efficacy of this compound.
Caption: Counter-regulation of this compound induced cell death by ATP via TRPM7.
Conclusion
This compound represents a promising therapeutic candidate for glioblastoma, a notoriously difficult-to-treat cancer. Its unique mechanism of inducing methuosis through the dual targeting of v-ATPase and calmodulin, downstream of MKK4 activation, offers a novel strategy to circumvent traditional resistance mechanisms. The detailed understanding of its chemical structure, physicochemical properties, and complex signaling interactions is crucial for its further preclinical and clinical development. Future research focusing on optimizing its efficacy, potentially by co-administering agents that modulate the tumor microenvironment's ATP levels or TRPM7 activity, could unlock the full therapeutic potential of this intriguing molecule.
References
Vacquinol-1: A Technical Guide to the Induction of Methuosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vacquinol-1, a quinolone-derived small molecule, has emerged as a potent inducer of a non-apoptotic form of cell death known as methuosis in cancer cells, particularly glioblastoma (GBM). This technical guide provides a comprehensive overview of the core mechanisms, signaling pathways, and experimental protocols associated with this compound-induced methuosis. Characterized by the catastrophic formation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes, methuosis represents a promising alternative therapeutic strategy for apoptosis-resistant cancers. This document synthesizes key quantitative data, details essential experimental methodologies, and visualizes the complex signaling networks involved, offering a foundational resource for researchers in oncology and drug discovery.
Introduction to this compound and Methuosis
Glioblastoma is a highly aggressive and fatal form of brain cancer with limited effective treatment options.[1] A novel therapeutic avenue was revealed with the discovery of this compound, a compound identified through screening for its ability to selectively kill GBM cells.[1][2] this compound triggers a unique form of cell death termed methuosis, which is morphologically distinct from apoptosis.[3][4] The hallmark of methuosis is the extensive accumulation of large, phase-lucent vacuoles that originate from macropinocytosis, an endocytic process. This process ultimately leads to the rupture of the plasma membrane and cell death. Notably, this compound has shown selectivity for cancer cells, with minimal toxic effects on non-transformed cells.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified across various glioblastoma cell lines. The following tables summarize key in vitro data, providing a comparative look at its cytotoxic and pro-methuotic effects.
Table 1: In Vitro Cytotoxicity of this compound in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) | Time Point (h) | Assay Type | Reference |
| RG2 | 4.57 | Not Specified | Not Specified | |
| NS1 | 5.81 | Not Specified | Not Specified |
Table 2: Dose-Dependent Effects of this compound on Glioblastoma Cell Viability
| Cell Line | This compound Concentration (µM) | Observation | Reference |
| #12537-GB | 0.07 | No significant effect on cell viability | |
| #12537-GB | 0.7 | No significant effect on cell viability | |
| #12537-GB | 7 | Significant cell death | |
| #12537-GB | 14 | Rapid cell death (<2 h) | |
| #12537-GB | 28 | Rapid cell death (<2 h) |
Table 3: Effect of this compound on Caspase 3/7 Activity
| Cell Line | Treatment | Observation | p-value | Reference |
| #12537-GB | 7 µM this compound vs. DMSO control | Increased caspase 3/7 activity | p=0.0003 | |
| U-87 | 7 µM this compound vs. DMSO control | Increased caspase 3/7 activity | p=0.0056 | |
| #12537-GB | 7 µM this compound + 1 mM ATP vs. 7 µM this compound | ATP counter-regulates this compound-induced caspase 3/7 activation | p=0.0004 | |
| U-87 | 7 µM this compound + 1 mM ATP vs. 7 µM this compound | ATP counter-regulates this compound-induced caspase 3/7 activation | p=0.0005 |
Signaling Pathways in this compound-Induced Methuosis
This compound-induced methuosis is a complex process involving multiple signaling pathways. The primary pathway involves the activation of Rac1 and MKK4. A secondary mechanism involves the disruption of endolysosomal homeostasis through the inhibition of calmodulin and activation of v-ATPase. Furthermore, the effects of this compound can be counteracted by extracellular ATP via the TRPM7 channel.
The Rac1-MKK4 Signaling Axis
A key pathway in this compound-induced methuosis involves the activation of the small GTPase Rac1, which is often overexpressed in glioblastoma. This leads to downstream activation of MAP kinase kinase 4 (MKK4), a critical node in this cell death process. This signaling cascade is believed to be a specific vulnerability in GBM cells that can be exploited by compounds like this compound.
Dual Disruption of Endolysosomal Homeostasis
More recent studies have elucidated a dual mechanism of action for this compound involving the disruption of endolysosomal trafficking. This compound, as a cationic amphiphilic drug, directly interacts with and inhibits calmodulin (CaM), which is crucial for lysosomal membrane fission. This inhibition prevents the reformation of lysosomes, leading to the accumulation of large lysosomal vacuoles. Simultaneously, this compound activates v-ATPase in endosomes, causing abnormal acidification and the formation of acidic vesicle organelles (AVOs). This hyperactivation of v-ATPase leads to a significant depletion of cellular ATP, resulting in a metabolic catastrophe and contributing to cell death.
Counter-Regulation by Extracellular ATP via TRPM7
An important consideration in the tumor microenvironment is the presence of high concentrations of extracellular ATP, often found in necrotic regions of glioblastomas. Extracellular ATP has been shown to counteract the methuosis-inducing effects of this compound. This protective effect is mediated through the activation of the transient receptor potential cation channel, subfamily M, member 7 (TRPM7). Activation of TRPM7 by ATP leads to an influx of Ca²⁺ and Mg²⁺, which can interfere with the signaling cascade leading to methuosis. This finding has significant implications for the in vivo efficacy of this compound and suggests that co-administration with TRPM7 inhibitors, such as carvacrol, could enhance its therapeutic potential.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research on this compound. The following sections outline key experimental protocols.
Cell Viability and Cytotoxicity Assays
Objective: To quantify the dose-dependent effect of this compound on cancer cell viability.
Protocol:
-
Cell Seeding: Seed glioblastoma cells (e.g., U-87, #12537-GB, RG2, NS1) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 µM to 100 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
Luminescence-based (e.g., CellTiter-Glo®): This assay measures ATP levels as an indicator of cell viability. Add the reagent to each well according to the manufacturer's instructions and measure luminescence using a microplate reader.
-
Fluorescence-based (e.g., Propidium Iodide Staining): Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable indicator of dead cells.
-
Add PI to the cell culture medium.
-
Monitor the increase in red fluorescence over time using an automated live-cell imaging system (e.g., IncuCyteZOOM®).
-
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualization of Methuosis
Objective: To qualitatively and quantitatively assess the morphological changes characteristic of methuosis.
Protocol:
-
Cell Culture: Grow glioblastoma cells on glass coverslips or in imaging-compatible plates.
-
Treatment: Treat cells with an effective concentration of this compound (e.g., 7 µM).
-
Live-Cell Imaging:
-
Use phase-contrast or differential interference contrast (DIC) microscopy to observe the formation and accumulation of vacuoles in real-time.
-
Time-lapse imaging is crucial to capture the dynamics of vacuolization.
-
-
Staining for Acidic Organelles:
-
To visualize acidic vesicle organelles (AVOs), stain the cells with Lysotracker Red according to the manufacturer's protocol.
-
Image the cells using fluorescence microscopy.
-
-
Electron Microscopy: For high-resolution ultrastructural analysis:
-
Fix this compound-treated cells with glutaraldehyde.
-
Process the cells for transmission electron microscopy (TEM).
-
Image the ultrathin sections to visualize the single-membrane vacuoles and their relationship with other organelles.
-
Experimental Workflow for Investigating this compound's Mechanism
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of glioblastoma and potentially other cancers by inducing a non-apoptotic cell death pathway known as methuosis. Its unique mechanism of action, involving the Rac1-MKK4 signaling axis and the dual disruption of endolysosomal homeostasis, offers a potential strategy to overcome resistance to conventional apoptosis-inducing therapies. However, the counter-regulatory effect of extracellular ATP in the tumor microenvironment highlights the need for further research into combination therapies, such as the co-administration of TRPM7 inhibitors. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to further explore the therapeutic potential of this compound and the broader field of methuosis induction in cancer therapy. Future studies should focus on optimizing in vivo delivery, evaluating its efficacy in combination with other anti-cancer agents, and identifying additional molecular targets to enhance its therapeutic index.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Small molecule makes brain cancer cells collapse and die | Science News [sciencenews.org]
- 3. This compound inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methuosis: nonapoptotic cell death associated with vacuolization of macropinosome and endosome compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: The Evolving Role of MKK4 in Vacquinol-1 Induced Cell Death in Glioblastoma
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Vacquinol-1, a novel quinolone-alcohol derivative, has been identified as a potent inducer of a non-apoptotic form of cell death termed methuosis in glioblastoma (GBM) cells.[1][2][3] Initial studies posited that this unique cell death mechanism was dependent on the activation of Mitogen-activated Protein Kinase Kinase 4 (MKK4), a key component of stress-activated signaling pathways.[1][4] However, this foundational hypothesis has been challenged by the retraction of the primary study describing this link and by subsequent research. More recent, detailed mechanistic studies have revealed that this compound's cytotoxicity stems from a dual disruption of endolysosomal homeostasis, targeting v-ATPase and calmodulin, which leads to a catastrophic depletion of cellular ATP and metabolic collapse. This whitepaper provides an in-depth technical guide on the role of MKK4 in this compound induced cell death, contextualizing the initial findings with the current, more nuanced understanding of its mechanism of action. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to offer a comprehensive resource for researchers in oncology and drug development.
Introduction: Targeting Glioblastoma with Novel Cell Death Pathways
Glioblastoma (GBM) remains one of the most aggressive and difficult-to-treat human cancers, with a median survival of just 15 months despite a multi-modal treatment approach of surgery, radiation, and chemotherapy. The inherent resistance of GBM to conventional therapies, which primarily induce apoptosis, has spurred the search for compounds that trigger alternative cell death pathways.
This compound emerged from a small molecule screen as a compound that selectively and rapidly kills GBM cells while sparing non-transformed cells. It induces a unique form of cell death known as methuosis, which is morphologically distinct from apoptosis and is characterized by the formation of massive, phase-lucent intracellular vacuoles derived from macropinosomes, leading to eventual plasma membrane rupture. Understanding the precise molecular mechanism of this compound is critical for its potential development as a therapeutic agent.
The Initial MKK4-Dependent Hypothesis: A Retracted View
The first proposed mechanism for this compound-induced methuosis centered on the activation of the MKK4 signaling cascade. A short hairpin RNA (shRNA) screen identified MKK4 as a critical mediator of this compound's cytotoxic effects. MKK4 (also known as SEK1 or MAP2K4) is a dual-specificity protein kinase that activates the c-Jun N-terminal kinases (JNKs) and p38 MAPKs in response to cellular stress, playing a complex and often context-dependent role in both cell survival and apoptosis. The proposed pathway suggested that this compound treatment leads to the activation of Ras/Rac-1, which in turn activates MKK4 to drive methuosis.
It is critical to note that the seminal 2014 study in Cell that first reported this MKK4-dependent mechanism has since been retracted. This retraction necessitates a re-evaluation of MKK4's role as the primary driver of this compound-induced cell death. While the initial observation of MKK4 activation may have been valid, its position as the direct upstream cause is now .
Caption: Initial (retracted) proposed signaling pathway for this compound.
Current Mechanistic Insight: Dual Disruption of Endolysosomal Homeostasis
More recent and rigorous investigations have elucidated a more complex, MKK4-independent mechanism of action for this compound. This mechanism involves the dual disruption of endolysosomal function through two distinct molecular targets.
-
v-ATPase Activation: this compound, as a cationic amphiphilic drug, accumulates in endosomes and directly activates vacuolar-type H+-ATPase (v-ATPase). This leads to abnormal acidification and the formation of acidic vesicle organelles (AVOs). The constitutive activation of v-ATPase results in massive consumption of cellular ATP, leading to a severe energy crisis.
-
Calmodulin (CaM) Inhibition: this compound directly interacts with and inhibits calmodulin (CaM), a critical calcium-binding protein involved in lysosomal fission and reformation. This inhibition prevents the clearance and recycling of the large vacuoles formed through macropinocytosis, causing them to accumulate and swell.
The synergistic effect of rapid ATP depletion and the catastrophic accumulation of dysfunctional vacuoles culminates in a metabolic catastrophe, ultimately causing the rupture of the plasma membrane and cell death. This dual-target model provides a robust explanation for the potent and selective cytotoxicity of this compound in GBM cells.
Caption: The dual-target mechanism of this compound induced cell death.
Re-evaluating the Role of MKK4 Activation
Given the current evidence, the activation of MKK4 is unlikely to be the primary initiator of this compound-induced cell death. However, it may still play a secondary or downstream role. The MKK4-JNK/p38 pathway is a canonical responder to cellular stress, including metabolic collapse and ATP depletion. Therefore, it is plausible that the profound cellular stress induced by this compound's primary actions on endolysosomes could secondarily trigger the MKK4 pathway.
This is supported by findings that this compound can induce the activation of executioner caspases 3 and 7, albeit with a morphology distinct from classical apoptosis. The MKK4/JNK pathway is known to crosstalk with apoptotic machinery, for instance, by phosphorylating Bcl-2 family members to modulate mitochondrial outer membrane permeabilization. Thus, MKK4 activation may be a consequence of the this compound-induced energy crisis, potentially contributing to the execution phase of cell death alongside the primary necrotic-like membrane rupture.
Caption: The canonical MKK4 signaling cascade in response to cellular stress.
Quantitative Data Summary
The following tables summarize key quantitative findings from published studies on the effects of this compound.
Table 1: Effect of this compound on Glioblastoma Cell Viability and ATP Levels Data extracted from Sander et al., 2017 and Kollmorgen et al., 2021.
| Cell Line | Treatment | Concentration (µM) | Time (h) | Outcome | % Change (approx.) |
| #12537-GB | This compound | 7 | 8 | Cell Death (PI Uptake) | Significant Increase |
| U-87 MG | This compound | 7 | 25 | Cell Death (PI Uptake) | Significant Increase |
| Glioblastoma | This compound | 2 | 24 | Intracellular ATP | ~ 50% Decrease |
| Glioblastoma | This compound | 5 | 24 | Intracellular ATP | ~ 80% Decrease |
| Glioblastoma | This compound | 2 | 48 | Cell Viability | ~ 75% Decrease |
| Glioblastoma | This compound | 5 | 48 | Cell Viability | ~ 90% Decrease |
Table 2: Modulation of this compound Induced Effects Data extracted from Sander et al., 2017 and Kollmorgen et al., 2021.
| Cell Line | Primary Treatment | Modulator | Effect of Modulator on Vac-1 Action | Proposed Mechanism of Modulator |
| #12537-GB | This compound (7 µM) | ATP (1 µM - 1 mM) | Inhibits cell death | Activation of TRPM7 survival pathway |
| #12537-GB | This compound (7 µM) | Carvacrol (100 µM) | Potentiates cell death | Inhibition of TRPM7 |
| Glioblastoma | This compound (5 µM) | Bafilomycin A1 (10 nM) | Reverses cytotoxicity | Specific inhibition of v-ATPase |
| U-87 MG | This compound (7 µM) | ATP (1 mM) | Inhibits Caspase 3/7 activation | Activation of survival signaling |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Cell Death and Viability Assay (Live-Cell Imaging)
This protocol is adapted from methodologies used to kinetically measure this compound induced cell death.
-
Cell Seeding: Seed glioblastoma cells (e.g., U-87 MG or patient-derived lines) in a 96-well flat-bottomed plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Reagent Preparation: Prepare a working solution of this compound in the appropriate cell culture medium. Prepare a stock solution of a cell-impermeant nuclear dye, such as Propidium Iodide (PI) at 1 µg/mL.
-
Treatment: Add the this compound working solution to the designated wells. Include vehicle control (e.g., DMSO) wells. Add the PI-containing medium to all wells.
-
Image Acquisition: Place the plate in a live-cell imaging system (e.g., IncuCyte ZOOM®) equipped with phase-contrast and red fluorescence channels.
-
Analysis: Acquire images every 15-120 minutes for a period of 16-48 hours. Quantify cell death by measuring the total red fluorescent area (PI-positive cells) per image and normalize it to the initial cell confluence (phase-contrast area).
Cellular ATP Level Measurement
This protocol outlines a common method for quantifying cellular ATP.
-
Cell Treatment: Seed cells in a 96-well white-walled plate and treat with this compound at desired concentrations and time points.
-
Lysis: Remove the culture medium and lyse the cells according to the manufacturer's instructions for a commercial ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay). This typically involves adding a reagent that both lyses the cells and contains luciferase and its substrate.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Analysis: The luminescent signal is directly proportional to the amount of ATP present. Normalize the readings to a control group or total protein concentration.
In Vitro MKK4 Kinase Assay
This protocol provides a framework for measuring the enzymatic activity of MKK4.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a kinase reaction buffer containing ATP (e.g., 10 µM), a magnesium salt (e.g., MgCl2), and purified, active MKK4 enzyme.
-
Substrate Addition: Add a known MKK4 substrate, such as an inactive mutant of its downstream target, JNK1 (e.g., JNK1 K55M at 5 µM), to the reaction mix.
-
Initiation: To measure kinase activity, use [γ-³³P]-ATP. Initiate the reaction by adding the radiolabeled ATP and the test compound (e.g., this compound or a known inhibitor like Staurosporine).
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose filter paper, which binds the phosphorylated substrate.
-
Washing: Wash the filter papers extensively to remove unincorporated [γ-³³P]-ATP.
-
Detection: Measure the amount of ³³P incorporated into the JNK1 substrate using a scintillation counter.
-
Analysis: Compare the activity in the presence of the test compound to the vehicle control to determine the percentage of inhibition or activation.
Caption: A generalized workflow for a radiometric MKK4 kinase assay.
Conclusion and Future Directions
The investigation into this compound's mechanism of action provides a compelling case study in the evolution of scientific understanding. The initial, straightforward model implicating MKK4 activation as the central driver of methuosis has been superseded by a more intricate mechanism involving the dual targeting of v-ATPase and calmodulin. This latter model, which leads to a fatal disruption of endolysosomal homeostasis and cellular bioenergetics, is currently the most evidence-supported explanation for this compound's potent effect on GBM cells.
While the direct causative role of MKK4 is now questionable, its involvement as a downstream effector of the profound cellular stress induced by this compound cannot be entirely dismissed and warrants further investigation. Future research should aim to:
-
Clarify if MKK4 is indeed activated following this compound treatment as a consequence of ATP depletion or other stress signals.
-
Determine if inhibiting the MKK4/JNK pathway can modulate this compound-induced cell death, which would indicate a functional role, even if secondary.
-
Explore the potential for combination therapies, where targeting the primary endolysosomal pathway with this compound could be synergistic with inhibitors of stress-response or survival pathways.
For drug development professionals, the story of this compound underscores the importance of rigorous, multi-faceted mechanistic studies and highlights the endolysosomal pathway as a promising, albeit complex, therapeutic target in glioblastoma.
References
- 1. This compound inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Furman University Scholar Exchange - South Carolina Junior Academy of Science: Evaluation of the Efficacy of this compound In Glioblastoma Multiforme [scholarexchange.furman.edu]
- 4. aacrjournals.org [aacrjournals.org]
Vacquinol-1: A Disruptor of Endolysosomal Homeostasis for Glioblastoma Therapy
A Technical Guide for Researchers and Drug Development Professionals
Vacquinol-1, a novel quinolone derivative, has emerged as a promising therapeutic agent for glioblastoma (GBM), the most aggressive form of brain cancer.[1][2][3] Its potent anti-cancer activity stems from a unique mechanism of action that catastrophically disrupts endolysosomal homeostasis, leading to a non-apoptotic form of cell death termed methuosis.[1][4] This technical guide provides an in-depth analysis of this compound's effects on the endolysosomal system, detailing its molecular targets, the ensuing cellular consequences, and the experimental methodologies used to elucidate these processes.
Dual-Pronged Assault on the Endolysosomal System
This compound's cytotoxicity in glioblastoma cells is conferred through a dual disruption of endolysosomal homeostasis, leading to the formation of two distinct abnormal vesicular structures: enlarged vacuoles and acidic vesicle organelles (AVOs).
Impairment of Lysosome Reformation via Calmodulin Inhibition
This compound directly interacts with and inhibits calmodulin (CaM), a key protein involved in the fission process of lysosome reformation. This inhibition prevents the recycling of lysosomes from endolysosomal vesicles, leading to the accumulation of large, phase-lucent vacuoles derived from the fusion of macropinosomes with lysosomes.
Hyperactivation of v-ATPase and Induction of Acidic Vesicle Organelles (AVOs)
As a cationic amphiphilic drug, this compound accumulates in endosomal compartments. Within these compartments, it activates the vacuolar-type H+-ATPase (v-ATPase), an ATP-dependent proton pump. This leads to abnormal acidification of these vesicles, resulting in the formation of AVOs, which are distinct from the enlarged vacuoles. The kinetics of their appearance differ, with enlarged vacuoles appearing earlier (starting at 3 hours) than the substantial induction of AVOs (between 18 and 24 hours).
Metabolic Catastrophe and Cell Death
The hyperactivation of v-ATPase by this compound creates a vicious cycle. The increased acidification protonates more this compound, leading to its trapping within the vesicles and further sustained v-ATPase activation. This runaway process results in a massive consumption of cellular ATP, leading to a severe energy crisis and ultimately, a form of necrotic-like cell death. This catastrophic vacuolization and subsequent cell rupture is a hallmark of methuosis.
Signaling Pathways Implicated in this compound-Induced Cell Death
While the primary mechanism is rooted in the disruption of endolysosomal function, other signaling components have been implicated. An shRNA screen identified MAP kinase kinase 4 (MKK4) as a necessary component for this compound-induced cell death, although the precise mechanism of its activation remains to be fully elucidated. Furthermore, the cell death induced by this compound is counter-regulated by exogenous ATP, an effect likely mediated by the TRPM7 channel.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound.
| Parameter | Cell Line | Concentration | Effect | Reference |
| This compound | U-87 Glioma | 7 µM | Significant induction of cell death at 25 hours. | |
| #12537-GB | 7 µM | Induction of cell death, attenuated by ATP (1 µM - 1 mM). | ||
| Glioblastoma | 2 µM | Induction of enlarged vacuoles and Acidic Vesicle Organelles (AVOs). | ||
| ATP (antagonist) | #12537-GB | 1 µM | Counter-regulated this compound-induced cell death. | |
| Carvacrol (TRPM7 inhibitor) | Glioma cells | 50 µM, 100 µM | Impaired the ATP-mediated recovery from this compound-induced cell death. | |
| W7 (CaM inhibitor) | Glioblastoma | 1 µM | Potentiated the formation of large vacuoles at a submaximal dose of this compound. |
| In Vivo Study | Model | Treatment | Outcome | Reference |
| This compound | Mice with human glioblastoma xenografts | Oral administration for 5 days | Reversed tumor growth and prolonged survival (6 of 8 mice alive at 80 days vs. 30-day average survival in control). |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research.
Cell Viability and Death Assays
-
Method: Long-term video microscopy (e.g., IncuCyteZOOM®).
-
Procedure: Cells are seeded in multi-well plates. Propidium iodide (PI) is added to the medium to stain dead cells. The plate is placed in the IncuCyteZOOM® system, and images are taken at regular intervals. Cell death is quantified by measuring the fluorescence intensity of PI-positive cells.
-
Reference:
Analysis of Acidic Vesicle Organelles (AVOs)
-
Method: Lysotracker Red staining and fluorescence microscopy.
-
Procedure: Cells are treated with this compound for the desired time. Lysotracker Red, a fluorescent dye that accumulates in acidic compartments, is added to the culture medium. The cells are then imaged using a fluorescence microscope to visualize and quantify the AVOs.
-
Reference:
Assessment of Lysosomal Vacuoles
-
Method: Transfection with lysosomal markers and fluorescence microscopy.
-
Procedure: Cells are transfected with a vector encoding a fluorescently tagged lysosomal protein (e.g., CellLight-Lysosome-GFP). After treatment with this compound, the formation of enlarged lysosomal vacuoles is observed and quantified using fluorescence microscopy.
-
Reference:
Cellular ATP Measurement
-
Method: Luminescence-based ATP assay.
-
Procedure: Cells are treated with this compound. At various time points, the cells are lysed, and the ATP concentration in the lysate is measured using a luciferin/luciferase-based assay. The luminescence, which is proportional to the ATP concentration, is read using a luminometer.
-
Reference:
In Vivo Efficacy Studies
-
Method: Orthotopic xenograft mouse model.
-
Procedure: Human glioblastoma cells are transplanted into the brains of immunodeficient mice. After tumor establishment, mice are treated with this compound (e.g., orally). Tumor growth is monitored (e.g., by bioluminescence imaging if cells express luciferase), and survival is recorded.
-
Reference:
Visualizing the Mechanisms of Action
The following diagrams illustrate the key pathways and experimental workflows associated with this compound's activity.
Caption: this compound's dual mechanism of disrupting endolysosomal homeostasis.
Caption: A generalized workflow for studying the effects of this compound.
References
- 1. This compound inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. fomatmedical.com [fomatmedical.com]
- 4. Furman University Scholar Exchange - South Carolina Junior Academy of Science: Evaluation of the Efficacy of this compound In Glioblastoma Multiforme [scholarexchange.furman.edu]
Vacquinol-1: A Novel Agent Inducing Non-Apoptotic Cell Death in Glioblastoma Multiforme
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors in adults. The current standard of care offers limited survival benefits, underscoring the urgent need for novel therapeutic strategies. Vacquinol-1, a quinolone derivative, has emerged as a promising small molecule that selectively induces a unique form of non-apoptotic cell death, termed methuosis, in GBM cells.[1][2] This document provides a comprehensive technical overview of the mechanism of action, key signaling pathways, and experimental data related to this compound's effects on GBM cells.
Mechanism of Action: Induction of Methuosis
This compound induces a catastrophic vacuolization in GBM cells, a hallmark of methuosis.[3][4] This process is characterized by the formation of large, translucent, single-membrane vacuoles derived from macropinosomes.[3] Unlike apoptosis, this cell death pathway is not dependent on caspase activation, although some caspase 3/7 activity has been observed. The cytotoxic effects of this compound are highly specific to GBM cells, with minimal impact on non-transformed cells like human dental-pulp stem cells.
The mechanism of this compound-induced cytotoxicity is multifaceted, primarily involving the dual disruption of endolysosomal homeostasis. This compound, as a cationic amphiphilic drug, triggers extensive plasma membrane ruffling, leading to enhanced macropinocytosis. The resulting vesicles have two main fates that contribute to cell death:
-
Impairment of Lysosome Reformation: A portion of the macropinosomes fuse with lysosomes, forming enlarged vacuoles. This compound directly interacts with and inhibits calmodulin (CaM), a key protein in lysosomal reformation. This inhibition leads to the accumulation of these large vacuoles and a depletion of functional lysosomes.
-
Formation of Acidic Vesicle Organelles (AVOs): In the endosomal compartments, this compound activates vacuolar-type H+-ATPase (v-ATPase), causing excessive acidification and the formation of AVOs. This hyperactivation of v-ATPase leads to a significant increase in cellular ATP consumption, resulting in a severe energy crisis and ultimately, cell death.
This dual action of this compound creates a vicious cycle of ATP depletion and lysosomal dysfunction, which is selectively detrimental to the highly metabolically active GBM cells.
Signaling Pathways
Primary Cytotoxic Pathway
The cytotoxic effects of this compound are mediated through a signaling cascade that involves the MAP kinase MKK4. While the precise upstream activators are still being fully elucidated, it is understood that the process is dependent on Ras/Rac-1 activation.
Counter-Regulatory Pathway: ATP and TRPM7
A significant finding is that the cytotoxic effect of this compound can be counter-regulated by extracellular ATP. This is particularly relevant in the context of GBM, which often presents with large necrotic areas that are rich in ATP. Extracellular ATP, even at concentrations as low as 1 µM, can inhibit this compound-induced cell death. This inhibitory effect is mediated through the activation of the transient receptor potential cation channel, subfamily M, member 7 (TRPM7). The natural terpenoid carvacrol, a TRPM7 inhibitor, has been shown to overcome this ATP-mediated resistance.
Quantitative Data
The following tables summarize the key quantitative findings from in vitro studies on this compound's effect on GBM cells.
Table 1: In Vitro Cytotoxicity of this compound in Rodent GBM Cell Lines
| Cell Line | IC50 (µM) | Reference(s) |
| RG2 | 4.57 | |
| NS1 | 5.81 |
Table 2: Effect of this compound and ATP on GBM Cell Death
| Cell Line | Treatment | Observation | Reference(s) |
| U-87 | 7 µM this compound | Significant cell death at 25 hours. | |
| U-87 | 7 µM this compound + 1 mM ATP | Significant reduction in cell death compared to this compound alone. | |
| #12537-GB | 14 µM, 28 µM this compound | Cell death in < 2 hours. | |
| #12537-GB | 7 µM this compound + 1 mM ATP | Inhibition of caspase 3/7 activation. |
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol provides a general workflow for assessing the cytotoxic effects of this compound on GBM cells.
Methodology:
-
Cell Culture: GBM cell lines (e.g., RG2, NS1, U-87) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density.
-
Treatment: After allowing the cells to adhere overnight, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated plates are incubated for a specified duration (e.g., 48 hours).
-
Cell Viability Measurement: A cell viability reagent (e.g., MTT or a luminescent-based assay) is added to each well according to the manufacturer's instructions.
-
Data Acquisition: The absorbance or luminescence is measured using a microplate reader.
-
Analysis: The relative cell viability is calculated as a percentage of the vehicle control. The IC50 value is determined by plotting the cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
Live-Cell Imaging for Cell Death Kinetics
Methodology:
-
Cell Seeding: GBM cells are seeded in a 96-well plate suitable for live-cell imaging.
-
Reagent Addition: A non-toxic fluorescent dye that detects dead cells (e.g., propidium iodide) and a reagent to detect caspase 3/7 activity are added to the culture medium.
-
Treatment: Cells are treated with this compound, with or without ATP, and a vehicle control.
-
Image Acquisition: The plate is placed in a live-cell imaging system (e.g., IncuCyte ZOOM®) and images (phase contrast and fluorescence) are acquired at regular intervals (e.g., every 15-120 minutes) over a period of up to 48 hours.
-
Data Analysis: The fluorescent area per image is quantified over time to determine the kinetics of cell death and caspase activation.
In Vitro ATPase Assay
Methodology:
-
Cell Lysis and Fractionation: U3013 GBM cells are harvested and lysed. The cell lysate is subjected to centrifugation to isolate the light organelle fraction, which includes endosomes and lysosomes.
-
Treatment: The organelle pellets are resuspended and treated with this compound, with or without an ATPase inhibitor like concanamycin A (ConA).
-
ATPase Activation: ATP and MgCl2 are added to the samples to activate the ATPase.
-
ATPase Activity Measurement: The ATPase activity is measured using a commercial assay kit (e.g., ADP-Glo Max Assay) that quantifies the amount of ADP produced.
In Vivo Efficacy
While this compound demonstrates potent in vitro activity, its in vivo efficacy has shown limitations. In syngeneic rat GBM models (RG2 and NS1), this compound treatment led to a significant reduction in tumor size in the RG2 model, but did not translate to an overall survival benefit in either model. These studies also noted dose-limiting toxicity. This suggests that while this compound has a promising mechanism of action, further optimization of its pharmacokinetic and toxicological properties is necessary for clinical translation.
Conclusion
This compound represents a novel therapeutic approach for GBM by inducing a specific form of non-apoptotic cell death called methuosis. Its dual mechanism of disrupting endolysosomal homeostasis through the inhibition of calmodulin and activation of v-ATPase leads to a catastrophic energy crisis in GBM cells. While the potent in vitro efficacy is promising, the counter-regulatory effects of extracellular ATP via the TRPM7 channel and the challenges with in vivo toxicity highlight the need for further research and development. Future efforts may focus on developing more specific and less toxic analogs of this compound or on combination therapies that can overcome the identified resistance mechanisms. This technical guide provides a foundational understanding for researchers and drug developers interested in exploring the therapeutic potential of targeting methuosis in glioblastoma.
References
- 1. This compound inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Vulnerability of Glioblastoma Cells to Catastrophic Vacuolization and Death Induced by a Small Molecule [en-cancer.fr]
- 4. researchgate.net [researchgate.net]
Unraveling the Enigma of Vacquinol-1 Isomers: A Technical Guide to Their Biological Activity in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma multiforme (GBM) remains one of the most formidable challenges in oncology, with a dismal prognosis despite aggressive multimodal therapies. The quest for novel therapeutic agents has led to the discovery of Vacquinol-1, a quinoline derivative that induces a unique form of non-apoptotic cell death in glioblastoma cells, termed methuosis. This process is characterized by massive vacuolization, ATP depletion, and eventual rupture of the plasma membrane.[1] While the parent compound has shown promise, the exploration of its chemical space through the synthesis and evaluation of its isomers and analogs is crucial for optimizing its therapeutic potential and mitigating off-target effects. This technical guide provides an in-depth analysis of the biological activity of different this compound analogs, detailing the underlying molecular mechanisms, experimental protocols for their evaluation, and a comparative analysis of their cytotoxic effects.
Mechanism of Action: A Dual Assault on Endolysosomal Homeostasis
This compound and its active analogs exert their cytotoxic effects on glioblastoma cells through a multifaceted mechanism that disrupts endolysosomal homeostasis at two key junctures. This dual mode of action contributes to the selective vulnerability of glioblastoma cells to this class of compounds.
The initiation of this compound-induced cell death involves the stimulation of macropinocytosis, leading to the formation of large, phase-lucent vacuoles derived from the plasma membrane. These vacuoles subsequently fuse with lysosomes.[2] A critical aspect of the structure-activity relationship of this compound analogs is the necessity of a protonatable nitrogen atom. Only structural analogs that can be protonated within the acidic environment of late endosomes and lysosomes are capable of inducing the formation of acidic vesicular organelles (AVOs) and subsequently, cytotoxicity. This protonation traps the molecules within these organelles, leading to their accumulation.
The two primary molecular targets of this compound are:
-
Vacuolar H+-ATPase (v-ATPase): this compound activates the v-ATPase on endosomal membranes, leading to excessive acidification of these compartments and the formation of AVOs.[2][3] This hyperactivation of the v-ATPase results in a catastrophic depletion of cellular ATP, leading to a metabolic crisis and cell death.[3]
-
Calmodulin (CaM): this compound directly interacts with and inhibits calmodulin, a key calcium-binding protein involved in lysosomal reformation. This inhibition prevents the recycling of lysosomal components from the large vacuoles, leading to their accumulation and further disrupting cellular homeostasis.
The synergistic effect of ATP depletion and the disruption of lysosomal function creates a vicious cycle within the glioblastoma cells, ultimately leading to their demise.
Signaling Pathways
The signaling cascade initiated by this compound in glioblastoma cells culminates in methuosis. The following diagram illustrates the key events in this pathway.
Caption: this compound signaling cascade leading to methuosis in glioblastoma cells.
Quantitative Biological Activity of this compound and its Analogs
While a comprehensive public dataset comparing a wide range of this compound isomers is not yet available, studies on this compound and its analogs provide valuable insights into their structure-activity relationship. The following table summarizes the available quantitative data on the cytotoxic activity of this compound in different glioblastoma cell lines.
| Compound/Analog | Cell Line | Assay Type | Endpoint | Value (µM) | Reference |
| This compound | RG2 | Cell Viability | IC50 | 4.57 | |
| This compound | NS1 | Cell Viability | IC50 | 5.81 | |
| This compound | U3013MG | Cell Viability | IC50 | Not specified, but effective in low µM range | |
| This compound | #12537-GB | Cell Viability | Effective Concentration | 7 | |
| This compound | U-87 | Cell Viability | Effective Concentration | 7 |
Note: The activity of this compound analogs is highly dependent on the presence of a protonatable nitrogen, which is crucial for their accumulation in acidic organelles and subsequent cytotoxicity. Analogs lacking this feature are significantly less active.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound and its isomers.
Synthesis of this compound Derivatives
The synthesis of this compound and its analogs is crucial for exploring the structure-activity relationship. The general procedure involves a multi-step synthesis, the key steps of which are outlined below. For detailed protocols, please refer to the supplementary methods of the cited literature.
Caption: A generalized workflow for the chemical synthesis of this compound analogs.
Cell Viability Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the compounds.
-
Cell Seeding: Plate glioblastoma cells (e.g., RG2, NS1, U87MG) in 96-well plates at a density of 3,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound analog (or DMSO as a vehicle control) for 48 hours.
-
Viability Assessment: Measure cell viability using a luminescence-based assay such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value using a non-linear regression analysis.
Acidic Vesicular Organelle (AVO) Formation Assay
This assay is used to visualize and quantify the formation of AVOs, a hallmark of this compound activity.
-
Cell Treatment: Treat glioblastoma cells grown on glass coverslips with the test compound at the desired concentration and time points.
-
Staining: Stain the cells with a lysosomotropic dye, such as LysoTracker Red, which accumulates in acidic compartments.
-
Microscopy: Visualize the stained cells using fluorescence microscopy. The appearance of bright red fluorescent puncta indicates the formation of AVOs.
-
Quantification: The extent of AVO formation can be quantified by measuring the fluorescence intensity per cell using image analysis software.
Cellular ATP Depletion Assay
This protocol measures the impact of this compound analogs on cellular energy levels.
-
Cell Treatment: Treat glioblastoma cells with the test compounds for various durations (e.g., 24 and 48 hours).
-
ATP Measurement: Measure intracellular ATP levels using a luminescence-based ATP assay kit (e.g., ADP-Glo™ Max Assay, Promega) according to the manufacturer's instructions.
-
Data Analysis: Normalize the luminescence signal to the number of cells or total protein content and express the results as a percentage of the ATP levels in control-treated cells.
Conclusion and Future Directions
This compound and its analogs represent a promising new class of anti-glioblastoma agents with a unique mechanism of action that exploits the inherent vulnerabilities of these aggressive brain tumors. The dual targeting of v-ATPase and calmodulin leads to a catastrophic disruption of endolysosomal homeostasis and a profound energy crisis, resulting in selective cancer cell death.
Future research should focus on a systematic exploration of the structure-activity relationship of a broader range of this compound isomers and analogs. The synthesis and screening of a diverse library of compounds will be instrumental in identifying candidates with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of the precise molecular interactions with their targets will facilitate the rational design of next-generation methuosis-inducing drugs. Ultimately, the development of this compound-based therapies holds the potential to offer a much-needed breakthrough in the treatment of glioblastoma.
References
Exploring the Quinolone-Alcohol Scaffold of Vacquinol-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vacquinol-1, a novel small molecule with a distinctive quinolone-alcohol scaffold, has emerged as a promising agent for the treatment of glioblastoma (GBM), the most aggressive form of brain cancer.[1] This technical guide provides an in-depth exploration of the core structure of this compound, its mechanism of action, and the experimental methodologies used to elucidate its potent and selective anti-cancer properties.
This compound induces a unique form of non-apoptotic cell death in glioblastoma cells characterized by catastrophic vacuolization, a process termed methuosis.[1][2] This is achieved through a dual-pronged attack on the endolysosomal system of cancer cells, highlighting a potential vulnerability that can be exploited for therapeutic intervention.[3][4] This document will serve as a comprehensive resource for researchers aiming to understand and potentially build upon the therapeutic potential of the quinolone-alcohol scaffold.
Core Scaffold and Mechanism of Action
The core structure of this compound is a quinolone ring linked to an alcohol-containing piperidine moiety. This amphiphilic nature, with a hydrophobic ring structure and a hydrophilic side chain, is a common feature of cationic amphiphilic drugs (CADs) and is crucial for its biological activity.
This compound exerts its cytotoxic effects on glioblastoma cells through a multi-step process that disrupts endolysosomal homeostasis:
-
Induction of Macropinocytosis: this compound treatment leads to extensive plasma membrane ruffling and the formation of large, fluid-filled vesicles known as macropinosomes.
-
Dual Disruption of Endolysosomal Function:
-
Calmodulin (CaM) Inhibition: this compound directly interacts with and inhibits calmodulin, a key calcium-binding protein involved in lysosomal reformation. This inhibition prevents the recycling of lysosomes from the large vacuoles.
-
v-ATPase Activation: this compound activates the vacuolar H+-ATPase (v-ATPase), an ATP-dependent proton pump on endosomal and lysosomal membranes. This leads to abnormal acidification of vesicles, forming acidic vesicle organelles (AVOs).
-
-
Cellular Energy Crisis and Cell Death: The hyperactivation of v-ATPase results in a massive consumption of cellular ATP, leading to an energy crisis. The combination of impaired lysosome function and ATP depletion culminates in the rupture of the cell membrane and a necrotic-like cell death.
Quantitative Data
The following tables summarize the available quantitative data on the activity of this compound.
| Cell Line | IC50 (µM) | Reference |
| RG2 (rat glioblastoma) | 4.57 | |
| NS1 (rat glioblastoma) | 5.81 |
Table 1: In Vitro Cytotoxicity of this compound in Glioblastoma Cell Lines.
| Parameter | Concentration | Effect | Reference |
| This compound | 2 µM | Induction of acidic vesicle organelles (AVOs) | |
| This compound | 5 µM | Significant cell death in RG2 and NS1 cells | |
| This compound | 7 µM | Used for kinetic analysis of cell death | |
| This compound | 10 µM | Significant cell death in RG2 and NS1 cells | |
| This compound | 14 µM, 28 µM | Rapid cell death (<2 hours) in glioma cells | |
| ATP | 1 µM | Counter-regulation of this compound-induced cell death |
Table 2: Effective Concentrations of this compound and Modulators in Glioblastoma Cells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its evaluation.
Caption: Mechanism of action of this compound in glioblastoma cells.
Caption: General experimental workflow for this compound research.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the study of this compound.
Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., RG2, NS1, U3013MG)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or CytoTox-Glo™ Cytotoxicity Assay (Promega)
-
Luminometer
Procedure:
-
Seed glioblastoma cells into 96-well plates at a density of 3,000 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for the desired time period (e.g., 48 hours).
-
For CellTiter-Glo® assay, add 100 µL of the reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
For CytoTox-Glo™ assay, follow the manufacturer's protocol to measure both cytotoxicity and cell viability in the same well.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
In Vitro ATPase Assay
Objective: To measure the effect of this compound on v-ATPase activity.
Materials:
-
Glioblastoma cells (e.g., U3013MG)
-
Fractionation buffer (specific composition to be optimized, typically containing sucrose, buffer, and protease inhibitors)
-
23G needle and syringe
-
Centrifuge
-
This compound
-
Concanamycin A (ConA, a v-ATPase inhibitor)
-
ATP and MgCl2
-
ADP-Glo™ Max Assay (Promega)
-
Luminometer
Procedure:
-
Harvest glioblastoma cells and resuspend them in ice-cold fractionation buffer.
-
Lyse the cells by passing them through a 23G needle 5 times.
-
Centrifuge the lysate at 2,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 30 minutes at 4°C to pellet light organelles, including endosomes and lysosomes.
-
Resuspend the pellet in fractionation buffer.
-
Treat the organelle suspension with this compound, with or without the v-ATPase inhibitor Concanamycin A, for a predetermined time.
-
Initiate the ATPase reaction by adding 2 mM ATP and 2 mM MgCl2.
-
Incubate for 30 minutes at 37°C.
-
Measure the amount of ADP produced using the ADP-Glo™ Max Assay according to the manufacturer's protocol.
-
Read the luminescence on a luminometer.
-
Compare the ADP levels in this compound-treated samples to control and ConA-treated samples to determine the effect on ATPase activity.
This compound and Calmodulin (CaM) Pull-Down Assay
Objective: To confirm the direct interaction between this compound and Calmodulin.
Materials:
-
Glioblastoma cell lysates
-
Biotinylated this compound or this compound-conjugated beads
-
Streptavidin-agarose beads (if using biotinylated this compound)
-
Calmodulin-Sepharose beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE gels
-
Immunoblotting reagents
-
Anti-Calmodulin antibody
-
Anti-CaMKII antibody
-
Anti-mTOR antibody
Procedure for this compound Pull-Down:
-
Incubate glioblastoma cell lysates with biotinylated this compound for 2-4 hours at 4°C with gentle rotation.
-
Add streptavidin-agarose beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads three times with ice-cold wash buffer.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and immunoblotting with an anti-Calmodulin antibody.
Procedure for Calmodulin Pull-Down:
-
Incubate Calmodulin-Sepharose beads with glioblastoma cell lysates in the presence or absence of this compound for 2-4 hours at 4°C.
-
Wash the beads three times with ice-cold wash buffer.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and immunoblotting with antibodies against known Calmodulin-binding proteins such as CaMKII and mTOR to assess if this compound disrupts these interactions.
Conclusion
The quinolone-alcohol scaffold of this compound represents a promising starting point for the development of novel therapeutics against glioblastoma. Its unique mechanism of action, which exploits the inherent vulnerabilities of cancer cell endolysosomal pathways, offers a new paradigm for anti-cancer drug design. The data and protocols presented in this guide provide a solid foundation for further research into this fascinating molecule and its derivatives. Future work should focus on optimizing the scaffold to enhance potency and reduce potential off-target effects, with the ultimate goal of translating this promising preclinical candidate into a clinically effective treatment for glioblastoma.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating this compound in rats carrying glioblastoma models RG2 and NS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glioblastoma cytotoxicity conferred through dual disruption of endolysosomal homeostasis by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Vacquinol-1 in Glioblastoma Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Vacquinol-1 is a small molecule of the quinolone-alcohol scaffold that has demonstrated potent and selective cytotoxic effects against glioblastoma (GBM) cells.[1][2] It induces a novel form of non-apoptotic cell death termed methuosis, which is characterized by catastrophic vacuolization, membrane ruffling, and eventual cell rupture.[1][2][3] This document provides detailed protocols for the use of this compound in glioblastoma cell culture, including its mechanism of action, preparation, and application in key in vitro assays.
Mechanism of Action
This compound induces glioblastoma cell death through a multi-faceted mechanism targeting endolysosomal homeostasis and cellular metabolism. The key events in its mechanism of action are:
-
Induction of Macropinocytosis: this compound triggers extensive plasma membrane ruffling, leading to massive fluid internalization through macropinocytosis.
-
Vacuole Formation and Lysosomal Impairment: The internalized vesicles fuse with lysosomes, forming large vacuoles. This compound directly interacts with and inhibits calmodulin, which impairs lysosome reformation, causing the accumulation of these enlarged vacuoles.
-
v-ATPase Activation and ATP Depletion: Within the endosomal compartments, this compound activates v-ATPase, leading to abnormal acidification and the formation of acidic vesicle organelles (AVOs). This constitutive activation of v-ATPase results in a significant increase in cellular ATP consumption, leading to an energy crisis and cytotoxicity.
-
MKK4-Dependent Cell Death: The cell death cascade induced by this compound has been shown to be dependent on the activation of MAP kinase kinase 4 (MKK4).
-
Counter-regulation by Exogenous ATP: The cytotoxic effects of this compound can be counter-regulated by the presence of exogenous ATP, as concentrations as low as 1 μM have been shown to inhibit this compound-induced cell death. This effect is thought to be mediated through the TRPM7 channel.
Signaling Pathway of this compound-Induced Methuosis in Glioblastoma
Caption: Signaling pathway of this compound-induced methuosis in glioblastoma cells.
Quantitative Data Summary
| Parameter | Cell Line(s) | Concentration/Time | Effect | Reference(s) |
| IC50 | RG2 | 4.57 µM | Cell Viability | |
| NS1 | 5.81 µM | Cell Viability | ||
| Glioblastoma Cells | 3.14 µM (at 1 day) | ATP Depletion | ||
| Effective Concentration | U-87, #12537-GB | 7 µM | Induction of cell death for kinetic analysis | |
| Glioblastoma Cells | 2 µM (for 24h) | Induction of lysosomal-enlarged vacuoles and AVOs | ||
| #12537-GB | 14 µM, 28 µM | Rapid cell death (<2 h) | ||
| Ineffective Concentration | #12537-GB | 0.07 µM, 0.7 µM | No significant effect on cell viability over 43h | |
| ATP Counter-regulation | U-87, #12537-GB | 1 µM ATP | Counter-regulated this compound-induced cell death | |
| U-87, #12537-GB | 1 mM ATP | Attenuated this compound-induced caspase 3/7 activity |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is supplied as a crystalline solid and is soluble in organic solvents such as DMSO and dimethyl formamide (DMF).
-
Reconstitution: To prepare a stock solution, dissolve this compound in DMSO to a final concentration of 10 mM.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 4 years.
-
Working Solution: For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Note that for aqueous buffers, it is recommended to first dissolve this compound in DMF and then dilute with the aqueous buffer. An aqueous solution should not be stored for more than one day.
General Cell Culture Guidelines for Glioblastoma Cells
Primary glioblastoma cells or established cell lines such as U-87 can be used. It is recommended to maintain primary cells in serum-free conditions to preserve their tumor-initiating characteristics.
-
Culture Medium: Use the appropriate medium for your specific glioblastoma cell line (e.g., DMEM or Neurobasal medium supplemented with growth factors).
-
Seeding Density: Seed cells at a density that allows for logarithmic growth during the experiment. A typical density is 5,000 cells per well in a 96-well plate.
-
Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2.
Experimental Workflow for a Cell Viability Assay
Caption: Workflow for assessing glioblastoma cell viability after this compound treatment.
Protocol: Cell Viability Assay (e.g., MTT or ATP-based)
-
Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: The next day, remove the medium and add fresh medium containing various concentrations of this compound (e.g., a serial dilution from 0.1 µM to 30 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at the appropriate wavelength.
-
For ATP-based assay (e.g., CellTiter-Glo®): Add the reagent directly to the wells, incubate as per the manufacturer's instructions, and measure luminescence. This method is particularly relevant given this compound's effect on cellular ATP levels.
-
-
Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol: Live-Cell Imaging of Vacuole Formation and Cell Death
-
Cell Seeding: Plate glioblastoma cells in a suitable imaging dish or plate (e.g., 96-well optical bottom plate).
-
Reagents:
-
To visualize acidic organelles, incubate cells with LysoTracker Red DND-99 (e.g., 100 nM) for 5 minutes before imaging.
-
To visualize dead cells, include a membrane-impermeant DNA dye such as Propidium Iodide (PI) or SYTOX Green in the culture medium.
-
-
Treatment: Add this compound (e.g., 7 µM for kinetic analysis or 2 µM for vacuole visualization) to the cells.
-
Imaging: Place the plate in a live-cell imaging system equipped with environmental control (37°C, 5% CO2). Acquire phase-contrast and fluorescence images at regular intervals (e.g., every 15-120 minutes) for the duration of the experiment (e.g., 16-48 hours).
-
Analysis: Quantify the fluorescence intensity of the dead-cell stain over time to determine the kinetics of cell death. Observe the formation of vacuoles and acidic vesicles in the treated cells.
Protocol: Caspase 3/7 Activity Assay
While this compound induces non-apoptotic cell death, an increase in caspase 3/7 activity has been observed.
-
Cell Seeding and Treatment: Seed and treat cells with this compound (e.g., 7 µM) as described for the viability assay. To test the effect of ATP, include a condition with this compound and 1 mM ATP.
-
Incubation: Incubate for a short period, as caspase activation can be an early event (e.g., 2 hours).
-
Assay: Use a luminescence-based caspase 3/7 assay (e.g., Caspase-Glo® 3/7 Assay). Add the reagent to the wells, incubate according to the manufacturer's protocol, and measure luminescence.
-
Data Analysis: Compare the caspase activity in treated cells to the vehicle control.
Troubleshooting
-
Low Potency: If this compound shows lower than expected potency, consider the presence of exogenous ATP in the culture medium, which can inhibit its activity. Test the effect of this compound in a low-ATP environment or co-treat with a TRPM7 inhibitor like carvacrol.
-
Inconsistent Results: Ensure consistent cell seeding density and health. The effects of this compound can be rapid, so precise timing of treatments and measurements is crucial.
-
Precipitation of Compound: this compound has limited aqueous solubility. Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) and that the compound is fully dissolved in the stock solution before dilution.
Safety Precautions
This compound is for research use only and should be handled with appropriate laboratory safety practices. Wear personal protective equipment, including gloves, lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.
References
Application Notes and Protocols for In Vivo Mouse Studies with Vacquinol-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Vacquinol-1 in preclinical in vivo mouse studies, specifically targeting glioblastoma.
Introduction
This compound is a small molecule that has demonstrated potent and selective cytotoxic effects against glioblastoma (GBM) cells.[1][2] It induces a unique form of non-apoptotic cell death characterized by catastrophic vacuolization, leading to cell rupture.[1][3] This document outlines the recommended dosage, formulation, and administration protocols for in vivo mouse studies, as well as the underlying mechanism of action and methodologies for establishing orthotopic glioblastoma models.
Mechanism of Action
This compound exerts its anti-glioblastoma effect through a dual mechanism that disrupts endolysosomal homeostasis.[4]
-
Induction of Catastrophic Vacuolization: this compound triggers massive macropinocytosis, leading to the formation of large vacuoles within the glioblastoma cells.
-
ATP Depletion: It activates the v-ATPase, causing abnormal acidification of vesicles and a subsequent depletion of cellular ATP, which leads to a metabolic crisis and cell death.
-
Signaling Pathway: The MAP kinase MKK4 has been identified as a critical signaling node in the this compound-induced cell death pathway.
Below is a diagram illustrating the proposed signaling pathway of this compound in glioblastoma cells.
Caption: this compound signaling pathway in glioblastoma cells.
Recommended Dosage and Administration
Based on preclinical studies, the following dosage and administration protocol for this compound in mice is recommended for efficacy studies against glioblastoma.
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Dosage | 20 mg/kg body weight | |
| Administration Route | Oral gavage | |
| Frequency | Once daily | |
| Duration | 5 consecutive days | |
| Vehicle Formulation (Rat Model) | Sodium carbonate, Sodium hydrogen carbonate, Hypromellose (HPMC), Polysorbate 80, Purified water |
Note: The vehicle formulation provided is based on a study in rats and may need optimization for mice, particularly for a 20 mg/kg dosage.
Experimental Protocols
Preparation of this compound for Oral Gavage
This protocol describes the preparation of a this compound suspension for oral administration to mice.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% Hypromellose (HPMC) and 0.1% Polysorbate 80 in sterile water)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the number of mice and the 20 mg/kg dosage.
-
Weigh the calculated amount of this compound powder using an analytical balance.
-
Prepare the vehicle solution (e.g., 0.5% HPMC and 0.1% Polysorbate 80 in sterile water).
-
In a sterile conical tube, add a small volume of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle solution to the paste while continuously vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for a short period to aid in dispersion.
-
Visually inspect the suspension for any large aggregates.
-
Prepare the suspension fresh daily before administration.
Orthotopic Glioblastoma Mouse Model
This protocol outlines the procedure for establishing an orthotopic glioblastoma model in mice, a critical step for evaluating the in vivo efficacy of this compound.
Materials:
-
Glioblastoma cells (e.g., U87, GL261)
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Stereotactic frame
-
Anesthesia machine (e.g., for isoflurane)
-
Micro-syringe (e.g., Hamilton syringe)
-
Surgical tools (scalpel, forceps, etc.)
-
Bupivacaine (local anesthetic)
-
Buprenorphine (analgesic)
-
Betadine and alcohol swabs
-
Sutures or wound clips
Procedure:
-
Cell Preparation: Culture glioblastoma cells to 80-90% confluency. On the day of surgery, harvest the cells, wash with sterile PBS, and resuspend in a sterile, serum-free medium or PBS at a concentration of 1 x 10^5 to 1 x 10^6 cells per 2-5 µL. Keep the cell suspension on ice.
-
Anesthesia and Stereotactic Positioning: Anesthetize the mouse using isoflurane and securely position it in a stereotactic frame. Apply eye lubricant to prevent corneal drying.
-
Surgical Procedure:
-
Administer bupivacaine subcutaneously at the incision site for local anesthesia and buprenorphine for systemic analgesia.
-
Shave the surgical area and sterilize with alternating scrubs of Betadine and alcohol.
-
Make a midline sagittal incision on the scalp to expose the skull.
-
Using a dental drill, create a small burr hole at the desired stereotactic coordinates for the striatum (e.g., 0.5 mm anterior and 2.0 mm lateral to the bregma).
-
-
Cell Implantation:
-
Slowly lower the needle of the micro-syringe through the burr hole to a depth of 3.0 mm from the dural surface.
-
Inject the cell suspension (2-5 µL) at a rate of approximately 1 µL/minute.
-
After injection, leave the needle in place for 5-10 minutes to prevent reflux of the cell suspension.
-
Slowly withdraw the needle.
-
-
Closure and Post-operative Care:
-
Seal the burr hole with bone wax.
-
Suture the scalp incision or close with wound clips.
-
Allow the mouse to recover on a warming pad.
-
Monitor the animal closely for any signs of distress.
-
In Vivo Efficacy Study Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in an orthotopic glioblastoma mouse model.
Caption: A typical workflow for an in vivo efficacy study.
Monitoring and Endpoints
Tumor Growth: Tumor progression can be monitored using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cell lines) or magnetic resonance imaging (MRI).
Animal Health: Animals should be monitored daily for:
-
Body weight changes (a loss of more than 20% is a common endpoint).
-
Clinical signs of tumor progression, such as lethargy, hunched posture, ataxia, or seizures.
-
Signs of treatment-related toxicity, such as changes in appetite, activity, or grooming.
Efficacy Endpoints:
-
Survival: The primary endpoint is often an increase in the median and overall survival time of the treatment group compared to the vehicle control group.
-
Tumor Growth Inhibition: A reduction in tumor volume or bioluminescence signal in the treated group compared to the control group.
Conclusion
This compound represents a promising therapeutic agent for glioblastoma with a unique mechanism of action. The protocols provided in these application notes offer a framework for conducting preclinical in vivo studies in mice. Careful adherence to these methodologies will be crucial for obtaining reliable and reproducible data to further evaluate the therapeutic potential of this compound. Researchers should always ensure that all animal procedures are performed in accordance with institutional guidelines and regulations.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. This compound inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain tumour cells burst by potential new treatment :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Preparation of Vacquinol-1 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vacquinol-1 is a small molecule that has garnered significant interest in cancer research, particularly for its ability to induce a unique form of non-apoptotic cell death, termed methuosis, in glioblastoma cells.[1][2][3] It functions as a specific activator of Mitogen-Activated Protein Kinase Kinase 4 (MKK4), initiating a signaling cascade that leads to massive macropinocytotic vacuolization, ATP depletion, and eventual rupture of the cytoplasmic membrane.[4][5] Recent studies have further elucidated its mechanism, revealing that this compound disrupts endolysosomal homeostasis by activating v-ATPase and inhibiting calmodulin. Proper preparation of this compound stock solutions is critical for obtaining reproducible and reliable experimental results. These application notes provide a detailed protocol for the dissolution and preparation of this compound stock solutions for in vitro and in vivo studies.
Quantitative Data Summary
For ease of reference, the key chemical and solubility properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₁ClN₂O | |
| Molecular Weight | 352.9 g/mol | |
| Appearance | Crystalline solid | |
| Storage (Solid) | -20°C | |
| Stability (Solid) | ≥ 4 years at -20°C | |
| Storage (in Solvent) | -80°C for up to 1 year | |
| Solubility in DMSO | 1 mg/mL to 70 mg/mL (Sonication is recommended for higher concentrations) | |
| Solubility in DMF | 10 mg/mL | |
| Solubility in Ethanol | 0.25 mg/mL | |
| Aqueous Solubility | Sparingly soluble. A 1:1 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 0.5 mg/mL. Aqueous solutions are not recommended for storage beyond one day. |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethanol, anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended for higher concentrations)
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used solvent for this compound.
-
Pre-weighing Preparation: Before handling the compound, ensure that you are wearing appropriate PPE. It is recommended to handle this compound in a chemical fume hood.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.529 mg of this compound (Molecular Weight = 352.9 g/mol ).
-
Solvent Addition: Add the calculated amount of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Cap the vial securely and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution to ensure that all the solid has dissolved.
-
If the compound does not fully dissolve, sonicate the vial for 5-10 minutes in a water bath sonicator. Gentle warming to 37°C can also aid in dissolution.
-
-
Sterilization (Optional): If the stock solution is intended for cell culture experiments, it can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. Stock solutions in DMSO are stable for at least one year when stored at -80°C.
-
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway of this compound Induced Methuosis
Caption: this compound signaling pathway leading to methuosis.
References
- 1. This compound inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. abmole.com [abmole.com]
Optimal Concentration of Vacquinol-1 for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Vacquinol-1, a potent inducer of methuosis, in in vitro settings. The information compiled from peer-reviewed studies offers detailed protocols and concentration guidelines to aid in the successful design and execution of experiments targeting glioblastoma and potentially other cancer cell types.
Introduction
This compound is a small molecule that has been identified as a selective inducer of cell death in glioblastoma cells.[1][2] Unlike conventional chemotherapeutic agents that trigger apoptosis, this compound initiates a non-apoptotic form of cell death known as methuosis.[3] This process is characterized by the rapid formation of large, fluid-filled vacuoles derived from macropinosomes, leading to ATP depletion, cell swelling, and eventual rupture of the plasma membrane.[1][4] Understanding the optimal concentration and experimental conditions is critical for harnessing the therapeutic potential of this compound in cancer research.
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound can vary depending on the cell line and the duration of exposure. The following tables summarize the quantitative data from various studies.
Table 1: IC50 Values of this compound in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) | Exposure Time | Reference |
| RG2 | 4.57 | 48 hours | |
| NS1 | 5.81 | 48 hours | |
| U3013MG | Within the range of RG2 and NS1 | Not specified | |
| Glioblastoma Cells | 3.14 (for ATP depletion) | 24 hours |
Table 2: Experimentally Used Concentrations of this compound in Glioblastoma Cell Lines
| Cell Line | Concentration (µM) | Observation | Reference |
| #12537-GB | 0.07 and 0.7 | No significant effect on cell viability | |
| U-87, #12537-GB | 7 | Used for kinetic analyses of cell death | |
| Glioblastoma Cells | 2 and 5 | Induction of acidic vesicle organelles (AVOs) and ATP depletion | |
| RG2, NS1 | 5 and 10 | Microscopic observation of vacuolization | |
| #12537-GB | 14 and 28 | Rapid cell death (< 2 hours) | |
| #12537-GB | 23 | Used for transmission electron microscopy |
Table 3: Effect of this compound on Non-Cancerous Cells
| Cell Line | Observation | Reference |
| Human Dental-Pulp Stem Cells (DPSCs) | Non-toxic | |
| Mouse Embryonic Stem Cells | No effect | |
| Fibroblasts | No effect on ATP depletion | |
| Mouse Astrocytes and Neurons | No effect | |
| Normal Human Foreskin Fibroblast Cells (CCD-1112Sk) | Not specified, used as control | |
| Normal Human Astrocytes (NHA) | Not specified, used as control |
Experimental Protocols
Protocol 1: General Cell Viability Assay using CellTiter-Glo®
This protocol is adapted from methodologies used in studies investigating this compound's cytotoxicity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Glioblastoma cell line of interest (e.g., U-87 MG, RG2, NS1)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with appropriate supplements)
-
This compound (stock solution in DMSO)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 3,000 cells per well in a 96-well opaque-walled plate in a final volume of 80 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock in DMSO. It is recommended to test a range of concentrations (e.g., 0.1 µM to 30 µM).
-
Include a vehicle control (DMSO) at the same concentration as the highest concentration of this compound used.
-
Carefully remove the medium from the wells and add 80 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 80 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Microscopic Observation of Methuosis (Vacuolization)
Objective: To visually assess the induction of vacuolization in glioblastoma cells treated with this compound.
Materials:
-
Glioblastoma cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates or chamber slides
-
Phase-contrast microscope
-
Optional: Lysotracker™ Red and Hoechst 33342 for fluorescence microscopy
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well plate or chamber slide at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Treatment:
-
Treat the cells with an effective concentration of this compound (e.g., 5 µM or 10 µM) or a vehicle control (DMSO).
-
Incubate the cells and monitor them at different time points (e.g., 3, 6, 12, 18, and 24 hours) under a phase-contrast microscope.
-
-
Observation:
-
Observe the cells for morphological changes, specifically the appearance of large, phase-lucent cytoplasmic vacuoles.
-
Capture images at each time point to document the progression of vacuolization.
-
-
Optional Fluorescence Staining:
-
To visualize acidic organelles and nuclei, you can co-stain with Lysotracker™ Red and Hoechst 33342.
-
Thirty minutes before imaging, add Lysotracker™ Red (e.g., 50 nM) and Hoechst 33342 (e.g., 1 µg/mL) to the culture medium.
-
Incubate for 30 minutes at 37°C.
-
Wash the cells with PBS and add fresh medium.
-
Image the cells using a fluorescence microscope with appropriate filters. This compound induces the formation of acidic vesicle organelles (AVOs) that can be visualized with Lysotracker.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its cytotoxic effects through a dual mechanism that disrupts endolysosomal homeostasis. It triggers macropinocytosis, leading to the formation of intracellular vesicles. Concurrently, it inhibits calmodulin (CaM), which is crucial for lysosomal reformation, and activates vacuolar H+-ATPase (v-ATPase), causing abnormal acidification of vesicles and depletion of cellular ATP. This cascade of events results in catastrophic vacuolization and ultimately, cell death. The process is also dependent on MKK4, which is downstream of Ras/Rac-1 activation.
Caption: this compound induced signaling pathway leading to methuosis.
Experimental Workflow for Assessing this compound Efficacy
A typical workflow to evaluate the in vitro efficacy of this compound involves a multi-step process starting from cell culture to the assessment of cell viability and morphological changes.
Caption: A standard workflow for in vitro evaluation of this compound.
References
- 1. Evaluating this compound in rats carrying glioblastoma models RG2 and NS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methuosis: nonapoptotic cell death associated with vacuolization of macropinosome and endosome compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Administering Vacquinol-1 to Rats in Preclinical Glioblastoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vacquinol-1 is a small molecule that has demonstrated potent and selective cytotoxic effects against glioblastoma (GBM) cells.[1] It induces a novel form of non-apoptotic cell death known as methuosis, which is characterized by catastrophic macropinocytosis and the accumulation of large intracellular vacuoles, ultimately leading to cell rupture.[2][3] This mechanism offers a promising alternative to conventional therapies that rely on apoptosis, a pathway often dysregulated in cancer.
These application notes provide detailed protocols for the preparation and administration of this compound in preclinical rat models of glioblastoma, specifically utilizing the syngeneic RG2 and NS1 tumor models. Additionally, protocols for in vitro cytotoxicity assessment and an overview of the key signaling pathways involved are presented.
Mechanism of Action
This compound exerts its cytotoxic effects through a dual disruption of endolysosomal homeostasis in glioblastoma cells. This process is initiated by the induction of extensive plasma membrane ruffling, leading to macropinocytosis.[4] The core mechanism involves:
-
Inhibition of Calmodulin (CaM): this compound directly interacts with and inhibits CaM. This inhibition impairs the reformation of lysosomes from the large vacuoles formed during macropinocytosis.[4]
-
Activation of v-ATPase: The compound activates vacuolar-type H+-ATPase (v-ATPase), causing abnormal acidification of endosomes and the formation of acidic vesicle organelles (AVOs).
This dual action leads to a vicious cycle of ATP consumption, resulting in a cellular energy crisis and ultimately, cell death. The activation of MAP kinase kinase 4 (MKK4) has also been identified as a critical step in this compound-induced cell death.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in preclinical rat glioblastoma models.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
| RG2 | 4.57 |
| NS1 | 5.81 |
Table 2: In Vivo Efficacy of this compound in the RG2 Rat Model
| Treatment Group | Mean Survival (days) | Tumor Size | Body Weight |
| Control (Vehicle) | 23.8 ± 5.0 | - | - |
| This compound (70 mg/kg) | 23.8 ± 4.6 | Significantly smaller than control (p=0.006) | Significantly decreased compared to control (p=0.001) |
Table 3: In Vivo Efficacy of this compound in the NS1 Rat Model
| Treatment Group | Mean Survival (days) | Tumor Size |
| Control (Vehicle) | 16.2 ± 0.5 to 22 ± 2.2 | No significant difference |
| This compound (50-70 mg/kg) | 15.2 ± 0.4 to 18.6 ± 2.2 | No significant difference |
*Data is compiled from a study by Ahlstedt et al. (2018). Survival in the NS1 model varied based on the number of inoculated cells and the treatment protocol.
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound on glioblastoma cell lines.
Materials:
-
RG2 or NS1 glioblastoma cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed RG2 or NS1 cells into a 96-well plate at a density of 3,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to create a serial dilution of treatment concentrations. Ensure the final DMSO concentration in all wells, including controls, is less than 0.1%.
-
Treatment: After 24 hours of cell incubation, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Viability Assessment: After the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions. For CellTiter-Glo®, add the reagent to each well, mix, and measure luminescence.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
In Vivo Administration of this compound in Rat Glioblastoma Models
This protocol details the oral administration of this compound to rats intracranially implanted with RG2 or NS1 glioblastoma cells.
Animal Models:
-
RG2 Model: Syngeneic Fischer 344 rats.
-
NS1 Model: Syngeneic rat model.
Materials:
-
This compound
-
Vehicle for oral gavage
-
RG2 or NS1 cells
-
Stereotactic apparatus for intracranial injection
-
Oral gavage needles
-
Light isoflurane for sedation
Procedure:
-
Tumor Cell Implantation:
-
Anesthetize the rats and secure them in a stereotactic frame.
-
Inject 5,000 RG2 or NS1 cells intracranially into the desired brain region (e.g., right caudate nucleus).
-
Allow the tumors to establish for a predetermined period (e.g., 7 days).
-
-
This compound Formulation:
-
Prepare the this compound solution for oral administration. A concentration of 10.5 mg/mL can be used for a 70 mg/kg dose, and 4.5 mg/mL for a 30 mg/kg dose. The vehicle used should be appropriate for the solubility of this compound and safe for oral administration in rats.
-
-
Administration by Oral Gavage:
-
Lightly sedate the rats with isoflurane.
-
Administer the this compound solution or vehicle control via peroral gavage.
-
-
Dosing Regimens:
-
Standard Protocol (for RG2 model):
-
Begin treatment on day 7 post-tumor cell inoculation.
-
Administer 70 mg/kg of this compound on day 7 and day 8.
-
Continue with 70 mg/kg every third day (day 10, 13, 16, etc.) until the animal displays symptoms or the study endpoint is reached.
-
Administer vehicle to the control group on the same schedule.
-
-
Cyclic Protocol (for NS1 model):
-
Begin treatment on day 7 post-tumor cell inoculation.
-
Administer 70 mg/kg of this compound for five consecutive days.
-
Follow with a 14-day washout period.
-
Repeat the 5-day treatment cycle.
-
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of tumor progression (e.g., weight loss, neurological deficits) and treatment-related toxicity.
-
Measure body weight regularly.
-
At the study endpoint or when animals become moribund, euthanize them and collect tissues for analysis (e.g., tumor size measurement, histological examination).
-
Visualizations
Signaling Pathway of this compound-Induced Methuosis
References
- 1. [PDF] Evaluating this compound in rats carrying glioblastoma models RG2 and NS1 | Semantic Scholar [semanticscholar.org]
- 2. ouv.vt.edu [ouv.vt.edu]
- 3. Rat brain tumor models in experimental neuro-oncology: the C6, 9L, T9, RG2, F98, BT4C, RT-2 and CNS-1 gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating this compound in rats carrying glioblastoma models RG2 and NS1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Vacquinol-1 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vacquinol-1 is a small molecule that has been identified as a potent and selective inducer of cell death in glioblastoma (GBM) cells, the most aggressive form of brain cancer.[1][2][3] It triggers a unique, non-apoptotic form of cell death known as methuosis.[1][2] This process is characterized by the rapid accumulation of large, phase-lucent vacuoles derived from macropinosomes, leading to plasma membrane rupture and cell death. Understanding the cytotoxic effects of this compound is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using common cell viability assays.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects through a multi-faceted disruption of endolysosomal homeostasis. Its primary mechanism involves the activation of v-ATPase in endosomal membranes, leading to the acidification of these compartments and the formation of acidic vesicle organelles (AVOs). This process results in a significant increase in cellular ATP consumption, causing a metabolic catastrophe and subsequent cell death. Furthermore, this compound directly interacts with and inhibits calmodulin, which impairs lysosome reformation and leads to the accumulation of enlarged vacuoles. This dual action creates a vicious cycle of ATP depletion and failed clearance of acidic vesicles, ultimately leading to the demise of the glioblastoma cell. The mitogen-activated protein kinase MKK4 has been identified as a critical signaling node in this compound-induced vacuolization.
Data Presentation: Quantitative Analysis of this compound Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxicity of a compound. The IC50 for this compound has been determined in various glioblastoma cell lines.
| Cell Line | Assay Used | Incubation Time | IC50 (µM) | Reference |
| RG2 | CellTiter-Glo | 48 hours | 4.57 | |
| NS1 | CellTiter-Glo | 48 hours | 5.81 | |
| #12537-GB | Propidium Iodide Staining | 1.25 - 8 hours | 7 (effective concentration) | |
| U-87 | Propidium Iodide Staining | 8 hours | 7 (effective concentration) |
Signaling Pathway of this compound Induced Methuosis
References
- 1. This compound inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] this compound inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP | Semantic Scholar [semanticscholar.org]
- 3. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Observing Vacquinol-1 Induced Vacuolization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vacquinol-1 is a small molecule that has demonstrated potent and selective cytotoxicity against glioblastoma cells by inducing a unique form of non-apoptotic cell death known as methuosis.[1][2][3] This process is morphologically characterized by the rapid accumulation of large, phase-lucent cytoplasmic vacuoles derived from the endocytic pathway.[1][4] Understanding and quantifying this vacuolization is critical for evaluating the efficacy of this compound and similar compounds in cancer research and drug development. These application notes provide detailed protocols for observing and quantifying this compound-induced vacuolization in glioblastoma cell lines.
Mechanism of Action Overview
This compound induces cytotoxicity through a dual disruption of endolysosomal homeostasis. It directly inhibits calmodulin (CaM), which is essential for lysosome reformation, leading to the accumulation of enlarged vacuoles. Concurrently, this compound activates vacuolar-type H+-ATPase (v-ATPase), causing hyper-acidification of endosomes and the formation of acidic vesicular organelles (AVOs). This dual action results in a catastrophic energy crisis within the cancer cell, culminating in cell death.
Key Experimental Techniques
Several methods can be employed to observe and quantify the effects of this compound. These include:
-
Phase-Contrast Microscopy: For morphological assessment of vacuole formation.
-
Fluorescence Microscopy: Using specific dyes to label acidic compartments and lysosomes.
-
Cell Viability Assays: To quantify the cytotoxic effects of this compound.
-
ATP Level Measurement: To assess the metabolic impact on the cells.
Protocol 1: Morphological Assessment of Vacuolization using Phase-Contrast Microscopy
This protocol outlines the basic procedure for inducing and observing vacuolization in glioblastoma cells treated with this compound.
Materials:
-
Glioblastoma cell line (e.g., U3013MG, U3024MG, RG2, NS1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Multi-well cell culture plates
-
Phase-contrast microscope with imaging capabilities
Procedure:
-
Cell Seeding: Seed glioblastoma cells into a multi-well plate at a density that allows for optimal visualization of individual cells. Allow cells to adhere and grow overnight.
-
Treatment: Prepare working concentrations of this compound in complete cell culture medium. A typical concentration range for inducing vacuolization is 1-10 µM. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.
-
Incubation: Remove the old medium from the cells and add the medium containing this compound or the vehicle control. Incubate the cells for various time points (e.g., 4, 8, 12, 24 hours) to observe the temporal dynamics of vacuole formation.
-
Imaging: At each time point, visualize the cells using a phase-contrast microscope. Capture images of multiple fields of view for each condition. Look for the appearance of large, clear, intracellular vacuoles.
Expected Results:
This compound treated cells will exhibit a time- and dose-dependent increase in the number and size of cytoplasmic vacuoles. At higher concentrations and longer incubation times, cells will appear swollen with vacuoles, eventually leading to cell detachment and lysis.
Experimental Workflow for Vacuolization Observation
Caption: Experimental workflow for observing this compound induced vacuolization.
Protocol 2: Fluorescence Staining of Acidic Vesicular Organelles (AVOs) and Lysosomes
This protocol allows for the specific visualization of the acidic vacuoles and lysosomes affected by this compound.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
LysoTracker Red DND-99 (for staining AVOs)
-
CellLight Lysosomes-GFP or similar lysosomal marker (transfection-based)
-
Hoechst 33342 or DAPI (for nuclear counterstaining)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Lysosomal Labeling (if using CellLight): For co-localization studies, transfect cells with a lysosomal marker like CellLight Lysosomes-GFP according to the manufacturer's protocol, typically 24 hours before this compound treatment.
-
AVO Staining: 30 minutes before the end of the this compound incubation period, add LysoTracker Red to the cell culture medium at a final concentration of 50-75 nM.
-
Nuclear Staining: 10 minutes before imaging, add Hoechst 33342 or DAPI to the medium to a final concentration of 1 µg/mL.
-
Imaging: Gently wash the cells with pre-warmed PBS or live-cell imaging solution. Acquire images using a fluorescence microscope. Use appropriate channels for GFP (lysosomes), red fluorescence (AVOs), and blue fluorescence (nuclei).
Expected Results:
This compound treatment will lead to a significant increase in the number and intensity of LysoTracker Red-positive AVOs. In cells co-labeled for lysosomes, the enlarged vacuoles may initially co-localize with lysosomal markers, reflecting their origin.
Signaling Pathway of this compound Induced Vacuolization
Caption: Signaling pathway of this compound induced vacuolization and cell death.
Protocol 3: Quantitative Analysis of Cell Viability
This protocol uses the MTT assay to quantify the cytotoxic effect of this compound.
Materials:
-
Glioblastoma cells in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations (e.g., 0.1 to 20 µM) for 24 to 48 hours, as described in Protocol 1.
-
MTT Addition: At the end of the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value.
Protocol 4: Measurement of Cellular ATP Levels
This protocol measures the impact of this compound on cellular energy metabolism.
Materials:
-
Glioblastoma cells treated with this compound
-
Commercial ATP measurement kit (e.g., luciferin/luciferase-based)
-
Luminometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations and time points in a multi-well plate suitable for luminometry.
-
ATP Assay: Follow the manufacturer's instructions for the chosen ATP assay kit. This typically involves lysing the cells and adding a reagent that produces a luminescent signal in the presence of ATP.
-
Measurement: Measure the luminescence of each sample using a luminometer.
-
Analysis: Normalize the ATP levels to the number of cells or total protein content. Express the results as a percentage of the ATP level in vehicle-treated control cells.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from experiments with this compound.
Table 1: Cytotoxicity of this compound on Glioblastoma Cell Lines
| Cell Line | IC50 (µM) after 48h | Reference |
| RG2 | 4.57 | |
| NS1 | 5.81 |
Table 2: Effect of this compound on Cellular ATP Levels in Glioblastoma Cells
| This compound Conc. (µM) | Time (h) | Relative ATP Level (%) | Reference |
| 2 | 24 | ~60 | |
| 5 | 24 | ~40 | |
| 2 | 48 | ~40 | |
| 5 | 48 | ~20 |
Note: The exact values may vary depending on the specific glioblastoma cell line, passage number, and experimental conditions.
Troubleshooting and Considerations
-
This compound Solubility: Ensure that this compound is fully dissolved in DMSO to prepare the stock solution and is further diluted in culture medium to avoid precipitation.
-
Cell Density: Optimal cell density is crucial for clear imaging and for the accuracy of quantitative assays. Over-confluent or sparse cultures can lead to inconsistent results.
-
Microscopy: For live-cell imaging, use an environmentally controlled chamber on the microscope to maintain temperature, humidity, and CO2 levels.
-
Controls: Always include appropriate vehicle controls (DMSO) and untreated controls in every experiment. For signaling pathway studies, consider using inhibitors of macropinocytosis or v-ATPase as controls.
References
Application Notes and Protocols: In Vivo Imaging of Vacquinol-1 Effects on Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vacquinol-1, a quinolone derivative, has emerged as a promising small molecule for the treatment of glioblastoma (GBM), the most aggressive form of brain cancer.[1][2][3][4] It induces a novel form of non-apoptotic cell death termed "methuosis," which is characterized by the accumulation of large, phase-lucent vacuoles derived from macropinosomes, leading to plasma membrane rupture and cell death.[5] This mechanism appears to be selective for GBM cells, with minimal toxicity to non-transformed cells such as mouse embryonic stem cells, fibroblasts, astrocytes, and neurons. This document provides detailed application notes and protocols for the in vivo imaging of this compound's effects on tumor growth, summarizing key quantitative data and outlining the underlying signaling pathways.
Mechanism of Action
This compound's cytotoxic effect on glioblastoma cells is multifaceted. Initially, it was shown to be dependent on the activation of Mitogen-Activated Protein Kinase Kinase 4 (MKK4), downstream of Ras/Rac-1 signaling. More recent studies have elucidated a dual mechanism of action that disrupts endolysosomal homeostasis. This compound directly inhibits calmodulin (CaM), which impairs lysosome reformation. Simultaneously, it activates v-ATPase, leading to the acidification of endosomal compartments and the formation of acidic vesicle organelles (AVOs). This hyperactivity of v-ATPase results in a significant increase in cellular ATP consumption, ultimately causing an energy crisis and cell death.
Signaling Pathways
The signaling pathways implicated in this compound-induced methuosis are depicted below.
References
- 1. This compound inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Evaluating this compound in rats carrying glioblastoma models RG2 and NS1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Video Microscopy of Vacquinol-1 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vacquinol-1 is a small molecule that has been identified as a potent inducer of a unique form of non-apoptotic cell death, termed methuosis, in glioblastoma cells.[1][2] This process is characterized by the rapid formation and accumulation of large, phase-lucent vacuoles derived from macropinosomes, ultimately leading to plasma membrane rupture and cell death.[2][3] Long-term video microscopy is an invaluable tool for studying the dynamic cellular events induced by this compound, allowing for the visualization and quantification of vacuole formation, cell swelling, and eventual lysis. These application notes provide a comprehensive overview of the cellular effects of this compound and detailed protocols for conducting long-term live-cell imaging studies.
Mechanism of Action
This compound exerts its cytotoxic effects on glioblastoma cells through a dual mechanism that disrupts endolysosomal homeostasis.[4] As a cationic amphiphilic drug, it induces macropinocytosis, leading to the formation of large intracellular vesicles.
The key molecular events are:
-
v-ATPase Activation: this compound activates the vacuolar-type H+-ATPase (v-ATPase) in late endosomes, causing abnormal acidification and the formation of acidic vesicle organelles (AVOs). This process leads to a significant depletion of cellular ATP, contributing to cytotoxicity.
-
Calmodulin Inhibition: this compound directly interacts with and inhibits calmodulin (CaM). This inhibition impairs the reformation of lysosomes from the large vacuoles, leading to their accumulation and the eventual rupture of the cell.
Interestingly, the cytotoxic effects of this compound can be counter-regulated by exogenous ATP, which is often present in the necrotic cores of glioblastoma tumors. This counter-regulation is mediated through the activation of the TRPM7 ion channel.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on glioblastoma cells as reported in the literature.
Table 1: Time Course of this compound Induced Cellular Events
| Time Point | Cellular Event | This compound Concentration | Cell Line | Reference |
| 3 hours | Initial detection of phase-lucent enlarged vacuoles | 2 µM | Glioblastoma cells | |
| < 2 hours | Cell death in highly malignant glioma cells | 14 µM, 28 µM | #12537-GB | |
| 18 hours | Saturation of enlarged vacuole formation | 2 µM | Glioblastoma cells | |
| 18-24 hours | Substantial induction of Acidic Vesicle Organelles (AVOs) | 2 µM | Glioblastoma cells | |
| 4 hours | Significant cell death observed by PI uptake | 7 µM | #12537-GB | |
| 45 hours | Continuous monitoring of cell death | 7 µM | U-87 |
Table 2: Concentration-Dependent Effects of this compound
| This compound Concentration | Observed Effect | Cell Line | Reference |
| 0.07 µM, 0.7 µM | No significant effect on cell viability | #12537-GB | |
| 2 µM | Induction of enlarged vacuoles and AVOs | Glioblastoma cells | |
| 5 µM, 10 µM | Vacuolization and cell death | RG2 and NS1 cells | |
| 7 µM | Significant cell death | #12537-GB, U-87 | |
| 14 µM, 28 µM | Rapid cell death (<2 hours) | #12537-GB |
Experimental Protocols
Protocol 1: Long-Term Live-Cell Imaging of this compound Treated Cells
This protocol outlines the steps for visualizing the dynamic effects of this compound on glioblastoma cells using phase-contrast and fluorescence microscopy.
Materials:
-
Glioblastoma cell line (e.g., U-87, patient-derived glioblastoma cells)
-
Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
Propidium Iodide (PI) or other cell viability dye
-
Live-cell imaging system with environmental control (37°C, 5% CO2)
-
Glass-bottom imaging dishes or plates
Procedure:
-
Cell Seeding: Seed glioblastoma cells onto glass-bottom imaging dishes at a density that allows for individual cell tracking and avoids confluence during the imaging period (typically 24-72 hours). Allow cells to adhere overnight.
-
Preparation of Treatment Medium: Prepare fresh culture medium containing the desired final concentration of this compound. A vehicle control (DMSO) should be prepared in parallel. For cell death analysis, add a cell-impermeant viability dye like Propidium Iodide (PI) to the medium.
-
Initiation of Imaging:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Acquire initial images (t=0) in both phase-contrast and the appropriate fluorescence channel for the viability dye.
-
Carefully replace the culture medium with the pre-warmed treatment or control medium.
-
-
Time-Lapse Acquisition:
-
Begin time-lapse imaging immediately after adding the treatment.
-
Acquire images at regular intervals (e.g., every 15-30 minutes) for the desired duration (e.g., 24-48 hours).
-
Use the lowest possible light exposure to minimize phototoxicity.
-
-
Image Analysis:
-
Analyze the time-lapse series to observe morphological changes, including cell rounding, blebbing, vacuole formation, and cell lysis.
-
Quantify the number of PI-positive (dead) cells over time to determine the kinetics of cell death.
-
Protocol 2: Assessment of Vacuole Acidification
This protocol describes the use of LysoTracker Red to visualize the formation of acidic vesicle organelles (AVOs) induced by this compound.
Materials:
-
Glioblastoma cells treated with this compound as described in Protocol 1.
-
LysoTracker Red DND-99
-
Live-cell imaging system with appropriate fluorescence channels.
Procedure:
-
Cell Treatment: Treat cells with this compound or a vehicle control for the desired time points (e.g., 18-24 hours).
-
LysoTracker Staining:
-
Approximately 30 minutes before imaging, add LysoTracker Red to the culture medium at a final concentration of 50-100 nM.
-
Incubate the cells at 37°C.
-
-
Imaging:
-
Acquire phase-contrast and red fluorescence images of the cells.
-
Observe the co-localization of vacuoles with the LysoTracker Red signal, indicating their acidic nature.
-
Visualizations
References
Application Notes and Protocols for Vacquinol-1: Stability and Proper Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability of Vacquinol-1, a potent inducer of methuosis in glioblastoma cells, and protocols for its proper storage and handling. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 2-(4-chlorophenyl)-α-2-piperidinyl-4-quinolinemethanol | [1] |
| Synonyms | NSC 13316 | [1] |
| Molecular Formula | C₂₁H₂₁ClN₂O | [1] |
| Molecular Weight | 352.9 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| UV/Vis (λmax) | 262 nm |
Recommended Storage Conditions
Proper storage is critical to maintain the stability and activity of this compound.
| Condition | Recommendation | Stability | Reference |
| Solid Form | Store at -20°C in a tightly sealed container, protected from light. | ≥ 4 years | |
| Stock Solutions (in organic solvents) | Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Purge with an inert gas before sealing. | Not explicitly stated, but short-term storage is implied. Best practice is to use freshly prepared solutions. | |
| Aqueous Solutions | Not recommended for storage for more than one day. | Highly unstable. |
Solubility Data
| Solvent | Approximate Solubility | Reference |
| Dimethylformamide (DMF) | 10 mg/mL | |
| Dimethyl sulfoxide (DMSO) | 1 mg/mL | |
| Ethanol | 0.25 mg/mL | |
| 1:1 solution of DMF:PBS (pH 7.2) | 0.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for in vitro experiments.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., for a 10 mM stock solution in DMSO, add 283.4 µL of DMSO to 1 mg of this compound).
-
Vortex briefly to dissolve the solid. Gentle warming may be required to fully dissolve the compound.
-
Purge the headspace of the tube with an inert gas to displace oxygen.
-
Seal the tube tightly and label with the compound name, concentration, solvent, and date of preparation.
-
Store at -20°C or -80°C.
Protocol 2: General Protocol for Forced Degradation Studies
This protocol provides a framework for assessing the stability of this compound under various stress conditions, based on ICH guidelines. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to quantify the remaining this compound and detect degradation products.
A. Acid and Base Hydrolysis:
-
Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.
-
Incubate the solutions at a controlled temperature (e.g., 40-60°C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots immediately.
-
Analyze the samples by a validated stability-indicating HPLC method.
B. Oxidative Degradation:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubate the solution at room temperature, protected from light.
-
Withdraw aliquots at various time points.
-
Quench the reaction if necessary.
-
Analyze the samples by HPLC.
C. Thermal Degradation:
-
Place solid this compound in a controlled temperature oven (e.g., 60°C, 80°C).
-
Withdraw samples at various time points (e.g., 1, 3, 7, 14 days).
-
Prepare solutions of the stressed solid and analyze by HPLC.
D. Photostability Testing:
-
Expose solid this compound and solutions of the compound to a light source that produces combined visible and UV outputs, as specified in ICH guideline Q1B.
-
A control sample should be protected from light.
-
Expose the samples for a specified duration (e.g., until an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter is achieved).
-
Analyze the samples by HPLC.
Expected Data Presentation for Stability Studies:
| Stress Condition | Parameter | Expected Outcome |
| Acid Hydrolysis | % Degradation over time | To be determined experimentally. |
| Number of Degradants | To be determined experimentally. | |
| Base Hydrolysis | % Degradation over time | To be determined experimentally. |
| Number of Degradants | To be determined experimentally. | |
| Oxidation | % Degradation over time | To be determined experimentally. |
| Number of Degradants | To be determined experimentally. | |
| Thermal (Solid) | % Degradation over time | To be determined experimentally. |
| Number of Degradants | To be determined experimentally. | |
| Photostability | % Degradation after exposure | To be determined experimentally. |
| Number of Degradants | To be determined experimentally. |
Protocol 3: In Vitro Cell Viability Assay
This protocol describes a method to assess the cytotoxic effect of this compound on glioblastoma cells.
Materials:
-
Glioblastoma cell line (e.g., U-251 MG, A172)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or DMF as the highest this compound concentration).
-
Incubate the plate for 48-72 hours.
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 4: Quantification of Macropinocytosis
This protocol provides a method for quantifying the induction of macropinocytosis by this compound using a fluorescent dextran.
Materials:
-
Glioblastoma cells
-
This compound
-
Fluorescently labeled high-molecular-weight dextran (e.g., FITC-dextran, 70 kDa)
-
Live-cell imaging medium
-
Glass-bottom dishes or chamber slides
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed cells on glass-bottom dishes and allow them to adhere.
-
Treat the cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 1-4 hours).
-
Add fluorescent dextran to the medium at a final concentration of 0.5-1 mg/mL.
-
Incubate for 15-30 minutes to allow for dextran uptake via macropinocytosis.
-
Wash the cells three times with ice-cold PBS to stop endocytosis and remove extracellular dextran.
-
Fix the cells with 4% paraformaldehyde.
-
Acquire images using a fluorescence microscope.
-
Quantify the number and intensity of fluorescent puncta (macropinosomes) per cell using image analysis software.
Signaling Pathways and Workflows
This compound Induced Signaling Pathway
This compound activates MKK4, a key component of the JNK signaling pathway. This activation is downstream of the small GTPases Rac1 and Cdc42. The subsequent cascade leads to the induction of macropinocytosis and ultimately results in a form of non-apoptotic cell death known as methuosis.
Caption: this compound signaling cascade.
Experimental Workflow for Stability Testing
A systematic workflow is essential for conducting forced degradation studies to evaluate the stability of this compound.
Caption: Forced degradation study workflow.
Experimental Workflow for Macropinocytosis Quantification
This workflow outlines the key steps for quantifying this compound-induced macropinocytosis in glioblastoma cells.
Caption: Macropinocytosis quantification workflow.
References
Troubleshooting & Optimization
Issues with reproducibility in Vacquinol-1 in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vacquinol-1 in in vivo cancer models, with a particular focus on glioblastoma (GBM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound is a small molecule that has been investigated for its potent and selective cytotoxic effects against glioblastoma (GBM) cells[1]. It induces a non-apoptotic form of cell death known as methuosis[2][3]. This process is characterized by the rapid formation of a large number of fluid-filled vacuoles within the cytoplasm, leading to a dramatic increase in cell volume, ATP depletion, and eventual rupture of the cell membrane[1][4].
More recent studies have elucidated a dual mechanism of action involving the disruption of endolysosomal homeostasis:
-
Calmodulin (CaM) Inhibition: this compound directly interacts with and inhibits calmodulin, which is crucial for the reformation of lysosomes. This inhibition leads to the accumulation of large, stable vacuoles.
-
v-ATPase Activation: this compound activates the vacuolar H+-ATPase (v-ATPase) in endosomes, causing abnormal acidification and the formation of acidic vesicle organelles (AVOs). This process leads to a significant consumption of cellular ATP, resulting in an energy crisis and cell death.
Initially, the MAP kinase MKK4 was also identified as a critical signaling node in this compound-induced cell death.
Q2: What were the initial promising in vivo results with this compound?
A now-retracted 2014 study in Cell reported significant in vivo efficacy of this compound in a mouse model of glioblastoma. In this study, orally administered this compound was shown to reverse tumor growth and prolong the survival of mice with intracranial human glioblastoma xenografts. Of the mice that received the compound, six out of eight were still alive after 80 days, compared to an average survival of about 30 days for the control group.
Q3: Why are there reproducibility issues with this compound in vivo studies?
The promising initial in vivo findings could not be replicated by the original researchers, leading to a retraction of the 2014 Cell paper. A retrospective analysis suggested that the survival difference observed in the original study might have been due to confounding factors, specifically tumor growth in the meningeal compartment of the control group animals.
Subsequent independent studies have also failed to demonstrate a survival benefit. For instance, a study using two different syngeneic rat glioblastoma models (RG2 and NS1) found no increase in overall survival with this compound treatment, although a reduction in tumor size was observed in the RG2 model.
Q4: What are the known side effects and toxicity issues of this compound in vivo?
A significant challenge in this compound in vivo studies is its systemic toxicity at doses required for anti-tumor effects. Researchers have reported that dose escalation is limited by severe side effects in animal models. These toxic effects include significant weight loss, rapid deterioration of general health, and respiratory symptoms, which may necessitate euthanasia and could potentially mask any therapeutic benefits.
Q5: Can the tumor microenvironment affect this compound efficacy?
Yes, components of the tumor microenvironment may interfere with this compound's mechanism of action. Research has shown that exogenous ATP, which can be present in high concentrations in necrotic areas of tumors, can counteract the cytotoxic effects of this compound. This protective effect is thought to be mediated by the TRPM7 ion channel. This suggests that the necrotic state of the tumor could be a critical variable in determining treatment outcome.
Troubleshooting Guide for In Vivo Experiments
This guide addresses common issues encountered during in vivo studies with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of survival benefit despite in vitro efficacy. | Reproducibility Issues: The original promising in vivo data were retracted due to an inability to reproduce the results.Toxicity: The maximum tolerated dose may be too low to achieve a therapeutic effect on survival.Tumor Model: Efficacy may be model-dependent. A reduction in tumor size without a survival benefit was seen in the RG2 rat model but not the NS1 model.ATP in Tumor Microenvironment: High extracellular ATP in necrotic tumors can inhibit this compound activity. | Re-evaluate Expectations: Be aware of the published reproducibility issues.Dose-Escalation Studies: Conduct careful dose-finding studies to determine the maximum tolerated dose (MTD) in your specific animal model. Monitor for signs of toxicity closely.Model Selection: Consider using multiple, well-characterized tumor models. Assess tumor necrosis levels, as this may predict response.Combination Therapy: Consider co-administering agents that could mitigate ATP-mediated resistance, such as a TRPM7 inhibitor like carvacrol. |
| Significant weight loss and poor health in treated animals. | Systemic Toxicity: this compound has a narrow therapeutic window, and toxicity is a known issue. | Optimize Dosing Regimen: Lower the dose or explore alternative dosing schedules (e.g., intermittent dosing) to reduce cumulative toxicity.Supportive Care: Implement supportive care measures for the animals as per institutional guidelines to manage side effects.Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to understand drug exposure levels in your model and correlate them with efficacy and toxicity. |
| Inconsistent tumor growth reduction. | Drug Formulation/Administration: Poor bioavailability due to issues with formulation or route of administration.Inter-animal Variability: Biological differences between animals.Tumor Heterogeneity: Differences in the molecular characteristics of the tumors. | Verify Formulation: Ensure the compound is properly solubilized and stable in the delivery vehicle. The original studies used oral administration.Increase Sample Size: Use a sufficient number of animals per group to account for biological variability.Characterize Tumor Models: Perform molecular and histological characterization of the tumor models to identify potential biomarkers of response or resistance. |
Data Summary from In Vivo Studies
Table 1: Summary of Key this compound In Vivo Efficacy Studies
| Study (Reference) | Animal Model | Tumor Cell Line(s) | This compound Dose | Key Findings | Reported Toxicity |
| Kitambi et al., Cell 2014 (Retracted) | Mice (Xenograft) | Patient-derived GBM cells | Not specified in abstracts | Dramatically attenuated tumor growth and prolonged survival. | Not detailed in abstracts. |
| Ost-Jensen et al., 2018 | Rats (Syngeneic) | RG2 and NS1 | 70 mg/kg (most common) | RG2 Model: Significant reduction in tumor size, but no effect on overall survival.NS1 Model: No effect on tumor size or survival. | Significant weight loss and sporadic respiratory issues. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Rat Glioblastoma Model (Adapted from Ost-Jensen et al., 2018)
-
Cell Culture: Culture RG2 or NS1 rat glioblastoma cells in appropriate media (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin).
-
Animal Model: Use female Fischer 344 rats.
-
Intracranial Cell Implantation:
-
Anesthetize the rats.
-
Stereotactically inject a suspension of tumor cells (e.g., 5,000 cells in 5 µL of media) into the striatum.
-
-
Treatment:
-
Prepare this compound for oral gavage. A vehicle of 0.5% carboxymethyl cellulose in water has been used.
-
Begin treatment a few days post-implantation.
-
Administer this compound or vehicle control daily at the desired dose (e.g., 70 mg/kg).
-
-
Monitoring:
-
Monitor animal weight and general health daily.
-
Define humane endpoints for euthanasia (e.g., >20% weight loss, neurological symptoms).
-
-
Endpoint Analysis:
-
Survival: Record the date of euthanasia for survival analysis (Kaplan-Meier curves).
-
Tumor Size: At the time of euthanasia, perfuse the animals, dissect the brains, and perform histological analysis (e.g., H&E staining) to measure or grade tumor size.
-
Immunohistochemistry (Optional): Perform staining for immune cell markers (e.g., CD4, CD8, FOXP3) to assess the immune response.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed dual mechanism of this compound inducing methuosis in glioblastoma cells.
Caption: Troubleshooting logic for unexpected outcomes in this compound in vivo studies.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Furman University Scholar Exchange - South Carolina Junior Academy of Science: Evaluation of the Efficacy of this compound In Glioblastoma Multiforme [scholarexchange.furman.edu]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
Off-target effects and systemic toxicity of Vacquinol-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Vacquinol-1. The information is intended for scientists and drug development professionals.
Frequently Asked Questions (FAQs)
General
-
Q1: What is this compound and what is its primary mechanism of action? this compound is a small molecule that selectively induces a non-apoptotic form of cell death called methuosis in glioblastoma (GBM) cells.[1][2] Its primary mechanism involves the activation of MAP kinase kinase 4 (MKK4), leading to massive macropinocytosis, catastrophic vacuolization, ATP depletion, and eventual cell rupture.[3][4][5]
-
Q2: How should I dissolve and store this compound? this compound is a crystalline solid that can be dissolved in organic solvents like DMSO, ethanol, and dimethyl formamide (DMF). For aqueous buffers, it is recommended to first dissolve the compound in DMF and then dilute with the buffer of choice. Stock solutions should be stored at -20°C.
On-Target Effects
-
Q3: What are the expected morphological changes in cells treated with this compound? Treatment of susceptible cells, particularly glioblastoma cells, with this compound leads to rapid and dramatic morphological changes. These include cell rounding, extensive plasma membrane ruffling, and the formation of large, clear cytoplasmic vacuoles. This is a result of massive macropinocytosis, where the cell internalizes large amounts of extracellular fluid.
-
Q4: Is the cell death induced by this compound apoptotic? No, the cell death induced by this compound is not apoptotic. It is a form of necrotic-like cell death characterized by cell rupture, and it does not involve the typical markers of apoptosis.
Off-Target Effects & Toxicity
-
Q5: What are the known off-target effects of this compound? Recent studies have identified that this compound has a dual mechanism of action that contributes to its cytotoxicity in glioblastoma cells. In addition to its effects on macropinocytosis, it also directly inhibits calmodulin (CaM) and activates v-ATPase. The inhibition of CaM impairs lysosome reformation, leading to the accumulation of large vacuoles, while the activation of v-ATPase causes abnormal acidification of endosomal compartments and rapid ATP depletion.
-
Q6: Is this compound toxic to all cell types? this compound shows a degree of selectivity for glioblastoma cells. It has been reported to not affect fibroblasts, embryonic stem cells, or osteosarcoma cells at concentrations that are cytotoxic to GBM cells. However, at higher concentrations, it can exhibit non-specific, general cytotoxicity.
-
Q7: What is the systemic toxicity profile of this compound in vivo? In vivo studies in animal models have shown that this compound has a narrow therapeutic window and can cause systemic toxicity at higher doses. Observed toxicities in rats include significant weight loss and respiratory symptoms. This general toxicity has limited its clinical utility as a monotherapy.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No observable vacuolization in treated cells. | Cell line resistance: Not all cell lines are equally sensitive to this compound. | Ensure you are using a susceptible cell line, such as patient-derived glioblastoma cells. It is advisable to include a positive control cell line known to be sensitive. |
| Suboptimal concentration: The concentration of this compound may be too low. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. The IC50 for glioblastoma cell lines is typically in the low micromolar range. | |
| High levels of cell death in control (non-cancerous) cell lines. | High concentration: The concentration of this compound may be too high, leading to non-specific cytotoxicity. | Reduce the concentration of this compound. It is important to determine the therapeutic window for your specific cell lines by testing a range of concentrations on both cancerous and non-cancerous cells. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Always include a vehicle-only control in your experiments. | |
| Inconsistent results between experiments. | Compound stability: this compound in aqueous solution may not be stable for long periods. | It is recommended not to store aqueous solutions of this compound for more than one day. Prepare fresh dilutions from a frozen stock solution for each experiment. |
| Cell passage number: The phenotype and drug sensitivity of cell lines can change with high passage numbers. | Use cells with a consistent and low passage number for all experiments. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 (µM) | Reference |
| U3013 | Human Glioma | Not specified, but sensitive | |
| RG2 | Rat Glioblastoma | 4.57 | |
| NS1 | Rat Glioblastoma | 5.81 | |
| Glioblastoma Cells (general) | Human Glioblastoma | 3.14 (at 1 day for ATP depletion) |
Table 2: In Vivo Toxicity of this compound in Rats
| Animal Model | Dosage | Observed Effects | Reference |
| Rats with RG2 glioblastoma | 70 mg/kg bodyweight | Significant loss of body weight, sporadic respiratory issues | |
| Rats with NS1 glioblastoma | Not specified | No statistically significant weight difference at the tested dose |
Signaling Pathways and Experimental Workflows
References
- 1. Evaluating this compound in rats carrying glioblastoma models RG2 and NS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furman University Scholar Exchange - South Carolina Junior Academy of Science: Evaluation of the Efficacy of this compound In Glioblastoma Multiforme [scholarexchange.furman.edu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
Technical Support Center: Vacquinol-1 and ATP Interference
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the interference of exogenous ATP with Vacquinol-1 activity in glioblastoma (GBM) cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cell death in glioblastoma?
This compound is a small molecule that selectively induces a non-apoptotic form of cell death in glioblastoma cells, termed methuosis.[1][2][3] This process is characterized by the rapid formation of a large number of fluid-filled vacuoles within the cytoplasm, leading to cell swelling and eventual rupture of the cell membrane.[4][5] The mechanism involves the activation of the MAP kinase kinase 4 (MKK4), downstream of Ras/Rac-1 signaling.
Q2: How does exogenous ATP interfere with the cytotoxic activity of this compound?
Exogenous ATP can counteract the cell-killing effects of this compound. This interference is primarily mediated through the activation of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel. Activation of TRPM7 by ATP leads to a counter-regulatory signal that inhibits the vacuolization and cell death induced by this compound.
Q3: What is the optimal concentration of this compound to use in my experiments?
The effective concentration of this compound can vary between different glioblastoma cell lines. For kinetic analyses, a concentration of 7 µM has been shown to be effective. However, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. High concentrations (14 µM, 28 µM) can induce cell death in less than two hours.
Q4: At what concentration does exogenous ATP start to interfere with this compound activity?
Significant counter-regulation of this compound-induced cell death has been observed with exogenous ATP concentrations as low as 1 µM.
Q5: What is carvacrol and how is it used in this experimental context?
Carvacrol is a natural compound that acts as an inhibitor of the TRPM7 channel. It is used to demonstrate that the inhibitory effect of ATP on this compound activity is mediated through TRPM7. By blocking TRPM7 with carvacrol, the rescue effect of ATP should be diminished.
Q6: Are there alternatives to carvacrol for inhibiting TRPM7?
Yes, other compounds have been reported to inhibit TRPM7, although their specificity may vary. These include 2-aminoethoxydiphenyl borate (2-APB) and waixenicin A.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments.
| Problem | Possible Cause | Recommended Solution |
| No this compound-induced cell death observed. | 1. Sub-optimal concentration of this compound. 2. Cell line is resistant to this compound. 3. High endogenous ATP levels in the culture medium. | 1. Perform a dose-response curve to determine the EC50 for your cell line. 2. Confirm that your glioblastoma cell line is sensitive to this compound by comparing with a known sensitive line (e.g., U-87 MG). 3. Use fresh, low-serum or serum-free medium to minimize ATP contamination. |
| Exogenous ATP does not rescue cells from this compound-induced death. | 1. ATP has degraded. 2. The concentration of this compound is too high. 3. The cells do not express functional TRPM7 channels. | 1. Prepare fresh ATP solutions for each experiment. 2. Titrate down the concentration of this compound. 3. Verify TRPM7 expression in your cell line using techniques like RT-PCR or Western blotting. |
| Carvacrol is causing cytotoxicity in control wells (without this compound). | Carvacrol can be cytotoxic at higher concentrations. | 1. Perform a dose-response experiment to determine the highest non-toxic concentration of carvacrol for your specific cell line. Concentrations of 50 µM and 100 µM have been used successfully in some studies. 2. Consider using an alternative TRPM7 inhibitor. |
| Unexpected increase in cell death with low concentrations of ATP (e.g., 10 nM). | This has been observed and may be due to the activation of other purinergic receptors that potentiate cell death. | Acknowledge this in your data analysis and focus on the inhibitory effects seen at higher (µM to mM) concentrations of ATP, which are more likely to be TRPM7-mediated. |
| Variability in results between experiments. | 1. Inconsistent cell seeding density. 2. Differences in reagent preparation. 3. Passage number of the cell line. | 1. Ensure consistent cell numbers are seeded for each experiment. 2. Prepare fresh reagents for each experiment and use consistent dilutions. 3. Use cells within a consistent and low passage number range. |
Data Presentation
The following tables summarize key quantitative data from relevant studies.
Table 1: Recommended Concentration Ranges for Key Reagents
| Reagent | Cell Line | Effective Concentration | Reference |
| This compound | #12537-GB, U-87 MG | 7 µM (for kinetic analysis) | |
| Exogenous ATP | #12537-GB | 1 µM - 1 mM (for inhibition) | |
| Carvacrol | #12537-GB | 50 µM - 100 µM |
Table 2: Effect of Exogenous ATP on this compound (7 µM) Induced Cell Death
| ATP Concentration | Effect on this compound Activity | Statistical Significance | Reference |
| 10 nM | Increased cell death | p < 0.0001 | |
| 100 nM | No significant effect | - | |
| 1 µM | Significantly reduced cell death | p < 0.0001 | |
| 10 µM | Significantly reduced cell death | p < 0.0001 | |
| 100 µM | Significantly reduced cell death | p < 0.0001 | |
| 1 mM | Significantly reduced cell death | p < 0.0001 |
Experimental Protocols
1. Live-Cell Imaging of this compound Induced Cell Death and ATP Inhibition (IncuCyte® System)
This protocol is adapted from Sander et al. (2017).
-
Materials:
-
Glioblastoma cells (e.g., U-87 MG, #12537-GB)
-
96-well flat-bottomed microtiter plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
ATP stock solution (in sterile water or PBS)
-
Propidium Iodide (PI) or other cell death reporter dye compatible with the IncuCyte® system
-
IncuCyte® Live-Cell Analysis System
-
-
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare treatment media containing the appropriate final concentrations of this compound, ATP, and the cell death reporter dye. Include the following controls:
-
Vehicle control (DMSO)
-
This compound alone
-
ATP alone
-
This compound + ATP
-
-
Carefully remove the old medium from the wells and add 100 µL of the prepared treatment media.
-
Place the plate in the IncuCyte® system.
-
Set up the imaging parameters to capture both phase-contrast and red fluorescence (for PI) images every 1-2 hours for the desired duration of the experiment (e.g., 24-48 hours).
-
Analyze the data using the IncuCyte® software to quantify the number of PI-positive (dead) cells over time.
-
2. Macropinocytosis Assay
This protocol is a general guide based on established methods for assessing macropinocytosis.
-
Materials:
-
Glioblastoma cells
-
Glass coverslips or imaging-compatible plates
-
Serum-free medium
-
TMR-dextran (70,000 MW, lysine-fixable)
-
4% paraformaldehyde (PFA) in PBS
-
DAPI stain
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on coverslips or in imaging plates and allow them to adhere.
-
Treat cells with this compound at the desired concentration and for the desired time in serum-free medium.
-
Add TMR-dextran to the medium at a final concentration of 1 mg/mL and incubate for 30 minutes.
-
Wash the cells three times with cold PBS to remove excess dextran.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips with a mounting medium containing DAPI, or add the mounting medium directly to the imaging plate.
-
Image the cells using a fluorescence microscope, capturing images in the red (TMR-dextran) and blue (DAPI) channels.
-
Quantify macropinocytosis by measuring the total area of red fluorescence per cell using image analysis software (e.g., ImageJ).
-
Visualizations
Caption: this compound signaling pathway leading to methuosis.
Caption: ATP interference with this compound activity via TRPM7.
Caption: General experimental workflow for studying ATP and this compound.
References
- 1. This compound inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Furman University Scholar Exchange - South Carolina Junior Academy of Science: Evaluation of the Efficacy of this compound In Glioblastoma Multiforme [scholarexchange.furman.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing Vacquinol-1 treatment duration to minimize toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vacquinol-1. The information is designed to help optimize treatment duration and minimize toxicity during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that selectively induces a non-apoptotic form of cell death in glioblastoma (GBM) cells, a process known as methuosis.[1][2] This catastrophic cell death is characterized by the accumulation of large, phase-lucent vacuoles derived from macropinosomes, leading to cell rupture.[1][2][3] The signaling pathway for this compound-induced methuosis is dependent on the activation of MAP kinase kinase 4 (MKK4), which is downstream of Ras/Rac-1 activation.
Q2: What is the observed toxicity profile of this compound in preclinical models?
A2: In vivo studies in rats have shown that this compound can cause systemic toxicity, which is a significant factor in determining the optimal treatment duration. Observed toxicities include significant weight loss and respiratory symptoms, which have hindered dose escalation in these models.
Q3: How can the duration of this compound treatment be optimized to minimize toxicity while maintaining efficacy?
A3: Optimizing treatment duration involves balancing the anti-tumor effects with the observed systemic toxicity. One approach explored in preclinical rat models is a cyclical dosing regimen. For example, a 5-day treatment period followed by a 14-day washout period has been investigated. Continuous, long-term administration at high doses may lead to cumulative toxicity. Researchers should consider intermittent dosing schedules and closely monitor for signs of toxicity.
Q4: Does this compound induce apoptosis?
A4: While this compound can lead to the activation of caspase-3/7, its primary mode of cell death is considered non-apoptotic methuosis. The observed caspase activation may be a secondary effect. Studies comparing this compound to potent apoptosis inducers like staurosporine (STS) show a delayed onset of cell death with STS, suggesting different primary mechanisms.
Q5: What is the role of extracellular ATP in this compound's activity?
A5: Extracellular ATP has been shown to counteract the cytotoxic effects of this compound in glioblastoma cells. This effect is likely mediated through the activation of the TRPM7 cation channel. In tumor microenvironments with high levels of necrosis and consequently high extracellular ATP, the efficacy of this compound may be reduced.
Troubleshooting Guides
Problem 1: High in vivo toxicity and weight loss in animal models.
-
Possible Cause: The administered dose of this compound is too high or the treatment duration is too long, leading to systemic toxicity.
-
Suggested Solution:
-
Dose Titration: Perform a dose-response study to identify the maximum tolerated dose (MTD) in your specific animal model.
-
Cyclical Dosing: Implement an intermittent dosing schedule, such as a 5-day treatment followed by a washout period, to allow for recovery from toxic effects.
-
Close Monitoring: Regularly monitor animal weight, general condition, and look for any respiratory distress. Utilize a scoring system to objectively assess toxicity (see Experimental Protocols section).
-
Problem 2: Reduced this compound efficacy in vitro.
-
Possible Cause 1: High concentrations of extracellular ATP in the cell culture medium are inhibiting this compound's activity. This can occur in dense cultures or if the medium is supplemented with factors that increase ATP release.
-
Suggested Solution 1:
-
ATP Measurement: If possible, measure the ATP concentration in your culture medium.
-
Co-treatment with a TRPM7 inhibitor: Consider co-administering carvacrol, a natural compound that can inhibit TRPM7 and has been shown to overcome the inhibitory effect of ATP on this compound-induced cell death.
-
-
Possible Cause 2: The glioblastoma cell line being used has inherent resistance to this compound.
-
Suggested Solution 2:
-
Cell Line Screening: Test this compound on a panel of different glioblastoma cell lines to identify sensitive and resistant models.
-
Mechanism Investigation: Investigate the expression and activity of key signaling components like MKK4 and Ras/Rac-1 in your cell line.
-
Problem 3: Inconsistent results in cell viability assays.
-
Possible Cause: The timing of the viability assessment is not optimal for observing the effects of this compound-induced methuosis.
-
Suggested Solution:
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal endpoint for your specific cell line and this compound concentration. Live-cell imaging using an instrument like the IncuCyte® ZOOM can be particularly useful for this.
-
Assay Selection: Use a reliable cell viability assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound on Glioblastoma Cell Lines
| Cell Line | IC50 (µM) | Time to Cell Death | Reference |
| #12537-GB | Not specified | < 2 hours (at 14 µM, 28 µM) | |
| U-87 MG | Not specified | Significant death at 25 hours (at 7 µM) | |
| RG2 | 4.57 | Not specified | |
| NS1 | 5.81 | Not specified |
Table 2: In Vivo Treatment Protocols and Outcomes for this compound
| Animal Model | Treatment Protocol | Key Findings | Reference |
| Mice with human glioblastoma xenografts | Oral administration for 5 days | Reversed tumor growth and prolonged survival (6 of 8 mice alive at 80 days vs. 30-day average survival in control) | |
| Rats with RG2 glioblastoma | 70 mg/kg, standard protocol | Reduced tumor size, but no significant difference in survival. Significant weight loss in the treated group. | |
| Rats with NS1 glioblastoma | 70 mg/kg, standard and cyclical protocols | No survival advantage. Cyclical treatment group had earlier mortality than the control group. |
Experimental Protocols
1. In Vitro Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the manufacturer's instructions and is suitable for assessing the cytotoxic effects of this compound.
-
Materials:
-
Glioblastoma cells
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed glioblastoma cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. In Vivo Oral Administration and Toxicity Monitoring
This is a general guideline for oral gavage in rodents. All animal procedures must be approved by the institution's Animal Care and Use Committee.
-
Materials:
-
This compound formulated in a suitable vehicle
-
Appropriately sized gavage needles for the animal model (mice or rats)
-
Syringes
-
-
Procedure for Oral Gavage:
-
Accurately weigh the animal to determine the correct dosing volume.
-
Gently restrain the animal.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.
-
Insert the gavage needle into the mouth, advancing it gently along the upper palate into the esophagus. The needle should pass without resistance.
-
Slowly administer the this compound formulation.
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any immediate signs of distress.
-
-
Toxicity Monitoring:
-
Daily Observations: Monitor animals daily for changes in behavior, appearance (e.g., ruffled fur), and activity levels.
-
Body Weight: Record body weight at least three times per week. A significant weight loss (e.g., >15-20%) is a key indicator of toxicity.
-
Clinical Scoring: Use a standardized scoring sheet to assess various parameters such as posture, grooming, and respiratory rate.
-
Humane Endpoints: Establish clear humane endpoints based on weight loss, tumor burden, and clinical signs of distress to minimize animal suffering.
-
Visualizations
Caption: this compound signaling pathway leading to methuosis in glioblastoma cells.
Caption: Experimental workflow for in vivo testing of this compound.
References
Technical Support Center: Overcoming Resistance to Vacquinol-1 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vacquinol-1. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cancer cell death?
This compound is a small molecule that selectively induces a non-apoptotic form of cell death in cancer cells, particularly glioblastoma (GBM), known as methuosis.[1][2][3][4][5] This process is characterized by the rapid formation of large, fluid-filled vacuoles within the cytoplasm, leading to cell swelling and eventual rupture of the plasma membrane.
The mechanism of action of this compound involves a dual disruption of endolysosomal homeostasis:
-
Inhibition of Calmodulin (CaM): this compound directly interacts with and inhibits calmodulin, which is crucial for the reformation of lysosomes. This inhibition leads to the accumulation of enlarged vacuoles.
-
Activation of v-ATPase: this compound activates the vacuolar H+-ATPase (v-ATPase) in acidic vesicle organelles (AVOs), causing a significant increase in cellular ATP consumption. This leads to a cellular energy crisis and cytotoxicity.
Q2: My cancer cells are showing resistance to this compound. What is the most common mechanism of resistance?
The most well-documented mechanism of resistance to this compound is mediated by extracellular ATP. Tumor microenvironments, especially in necrotic regions, can have high concentrations of extracellular ATP. This exogenous ATP can counteract the cytotoxic effects of this compound.
Q3: How does extracellular ATP confer resistance to this compound?
Extracellular ATP-mediated resistance to this compound is primarily dependent on the activation of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel. Activation of TRPM7 by ATP is thought to promote the fusion of vacuoles with lysosomes, thereby allowing the cell to clear the vacuoles and survive the this compound challenge.
Q4: Are there other potential, less-documented mechanisms of resistance to this compound?
While the ATP-TRPM7 axis is the most established resistance mechanism, other general cancer drug resistance mechanisms could potentially play a role, although they are not yet specifically documented for this compound. These could include:
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can actively pump drugs out of the cell, reducing their intracellular concentration and efficacy.
-
Autophagy: Autophagy is a cellular process of self-digestion that can either promote cell death or survival. While its role in this compound-induced cell death is not yet fully understood, it is possible that in some contexts, autophagy could be a pro-survival mechanism that helps cells clear the vacuoles induced by this compound.
Q5: How can I overcome ATP-mediated resistance to this compound in my experiments?
A promising strategy to overcome ATP-mediated resistance is to co-administer this compound with an inhibitor of the TRPM7 channel. The natural compound carvacrol has been shown to effectively inhibit TRPM7, thereby restoring and even enhancing the cytotoxic effects of this compound in the presence of extracellular ATP.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or no this compound-induced cytotoxicity observed in glioblastoma cell lines. | 1. High extracellular ATP in the culture medium: Conditioned media from dense cultures or necrotic tumor models can contain high levels of ATP. | - Measure the ATP concentration in your culture medium.- If ATP levels are high, consider replacing the medium with fresh medium before adding this compound.- Co-treat cells with this compound and the TRPM7 inhibitor, carvacrol (e.g., 50-100 µM), to block the ATP-mediated resistance pathway. |
| 2. Cell line-specific insensitivity: Although rare for glioblastoma cells, some cell lines may have inherent resistance mechanisms. | - Confirm the expression of this compound targets (e.g., calmodulin, v-ATPase) in your cell line.- Test a range of this compound concentrations (e.g., 1-20 µM) to determine the IC50 for your specific cell line. | |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Cell density, passage number, and media composition can affect cellular responses. | - Standardize your cell seeding density and passage number for all experiments.- Use fresh, pre-warmed media for all treatments. |
| 2. Degradation of this compound: Improper storage or handling can lead to reduced activity. | - Store this compound stock solutions at -20°C or -80°C and protect from light.- Prepare fresh working solutions from the stock for each experiment. | |
| Difficulty in visualizing or quantifying vacuolization. | 1. Suboptimal imaging technique: Vacuoles may not be clearly visible with standard bright-field microscopy. | - Use phase-contrast microscopy to better visualize the phase-lucent vacuoles.- For quantitative analysis, consider using a fluorescent dye that is excluded from the vacuoles, such as a dextran-conjugated fluorophore, to label the cytoplasm and highlight the vacuoles as dark areas. |
| 2. Timing of observation: Vacuolization is a dynamic process, and the peak effect may be missed. | - Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal time point for observing maximal vacuolization in your cell line. |
Data Presentation
Table 1: Effect of ATP on this compound Induced Cell Death in Glioblastoma Cells
| Treatment | Cell Line | This compound (µM) | ATP (µM) | % Cell Death (relative to control) |
| Control | #12537-GB | 0 | 0 | 0% |
| This compound | #12537-GB | 7 | 0 | 100% |
| This compound + ATP | #12537-GB | 7 | 1 | Significantly Reduced |
| This compound + ATP | #12537-GB | 7 | 10 | Significantly Reduced |
| This compound + ATP | #12537-GB | 7 | 100 | Significantly Reduced |
| This compound + ATP | #12537-GB | 7 | 1000 | Significantly Reduced |
Note: This table is a qualitative summary based on findings that exogenous ATP concentrations as low as 1 µM can counter-regulate this compound-induced cell death.
Table 2: Reversal of ATP-Mediated Resistance by Carvacrol
| Treatment | Cell Line | This compound (µM) | ATP (mM) | Carvacrol (µM) | % Cell Death (relative to Vac+ATP) |
| This compound + ATP | #12537-GB | 7 | 1 | 0 | Baseline |
| This compound + ATP + Carvacrol | #12537-GB | 7 | 1 | 50 | Significantly Increased |
| This compound + ATP + Carvacrol | #12537-GB | 7 | 1 | 100 | Significantly Increased |
Note: This table summarizes the finding that carvacrol impairs the ATP-mediated recovery from this compound-induced cell death.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with this compound, ATP, and/or carvacrol at the desired concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
2. Quantification of Vacuolization
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat cells with this compound as desired.
-
At the end of the treatment period, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS and mount the coverslips on glass slides using a mounting medium containing DAPI to stain the nuclei.
-
Acquire images using a phase-contrast or fluorescence microscope.
-
Quantify the percentage of vacuolated cells by counting at least 100 cells per condition in multiple random fields. A cell can be considered vacuolated if a significant portion of its cytoplasm is occupied by one or more large, phase-lucent vacuoles.
3. Measurement of Cellular ATP Levels
-
Seed cells in a 96-well plate.
-
Treat cells with this compound as desired.
-
Use a commercial ATP luminescence-based assay kit (e.g., CellTiter-Glo®).
-
Add the ATP reagent directly to the wells according to the manufacturer's instructions.
-
Incubate for a short period to lyse the cells and stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Generate an ATP standard curve to quantify the ATP concentration in the samples.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methuosis: Nonapoptotic Cell Death Associated with Vacuolization of Macropinosome and Endosome Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nanion.de [nanion.de]
Technical Support Center: Vacquinol-1 Animal Model Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Vacquinol-1 in animal models of glioblastoma.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in glioblastoma cells?
This compound is a small molecule that induces a non-apoptotic form of cell death in glioblastoma cells known as methuosis.[1][2] This process is characterized by massive vacuolization, where the cells fill with large vesicles derived from macropinosomes.[3] The mechanism of action involves the dual disruption of endolysosomal homeostasis. This compound directly inhibits calmodulin (CaM) and activates vacuolar H+-ATPase (v-ATPase).[4] This dual action leads to impaired lysosome reformation, abnormal acidification of vesicles, and a catastrophic depletion of cellular ATP, ultimately causing cell death.[4] The MKK4 MAP kinase signaling pathway has also been identified as a critical node for this compound-induced vacuolization.
Q2: Is this compound effective in in vivo animal models of glioblastoma?
Initial studies in mouse xenograft models of human glioblastoma showed that oral administration of this compound could reverse tumor growth and prolong survival. However, subsequent studies in syngeneic rat glioblastoma models (RG2 and NS1) did not demonstrate a survival advantage, although a reduction in tumor size was observed in the RG2 model. It is crucial to note that the promising initial in vivo survival data were later found to be not reproducible, leading to a retraction of the original findings. The discrepancy was attributed to potential confounding factors in the original study, such as tumor growth in the meningeal compartment of control animals.
Q3: What is the bioavailability and brain penetrance of this compound?
This compound is orally bioavailable and has been shown to have good penetration of the blood-brain barrier. In mice, a single oral dose of 20 mg/kg resulted in a maximal plasma exposure of 3,279 ng/ml and a brain exposure of 1,860 ng/ml. The half-life in plasma was reported to be 52 hours.
Q4: Does this compound induce an anti-tumor immune response?
Current evidence suggests that this compound does not significantly modulate the host anti-tumor immune response. In a study using rat glioblastoma models, immunohistochemical staining for immune cell markers such as CD4, CD8, and FOXP3 showed no marked difference in the immune cell infiltrate within the tumor microenvironment following treatment.
Troubleshooting Guide
Issue 1: Inconsistent or lack of in vivo efficacy
Possible Cause 1: Tumor model selection.
-
Recommendation: The choice of animal model is critical. Efficacy has been shown to vary between different glioblastoma models (e.g., RG2 vs. NS1 rat models). Consider the specific genetic and phenotypic characteristics of the chosen cell line and its appropriateness for modeling human glioblastoma.
Possible Cause 2: Extracellular ATP in the tumor microenvironment.
-
Recommendation: The necrotic cores of glioblastoma tumors can have high concentrations of extracellular ATP. Exogenous ATP has been shown to counter-regulate this compound-induced cell death, potentially through the activation of the TRPM7 ion channel. Consider co-administering a TRPM7 inhibitor, such as carvacrol, to potentially enhance the efficacy of this compound.
Possible Cause 3: Irreproducibility of previously reported findings.
-
Recommendation: Be aware that a key study reporting significant survival benefits in mice was retracted due to the inability to reproduce the results. The original positive outcome may have been influenced by confounding factors related to tumor growth patterns in the control group. It is essential to include rigorous histological and pathological analysis of tumors in both treatment and control groups to rule out such confounders.
Issue 2: Animal toxicity and adverse effects
Possible Cause 1: Systemic toxicity at therapeutic doses.
-
Recommendation: In rat models, doses of 70 mg/kg of this compound have been associated with significant weight loss and sporadic respiratory issues. To mitigate systemic toxicity, consider alternative drug delivery methods. Intratumoral delivery could potentially reduce or avoid adverse systemic effects while maintaining a high concentration of the compound at the tumor site.
Possible Cause 2: Off-target effects.
-
Recommendation: While this compound shows some selectivity for glioblastoma cells over other cell types like fibroblasts, high doses can lead to general cytotoxicity. If systemic toxicity is observed, a dose de-escalation study may be necessary to identify the maximum tolerated dose (MTD) in your specific animal model.
Issue 3: In vitro assay variability
Possible Cause 1: Cell line-dependent sensitivity.
-
Recommendation: The half-maximal inhibitory concentration (IC50) of this compound can vary between different glioblastoma cell lines. For example, the IC50 was 4.57 µM in RG2 cells and 5.81 µM in NS1 cells. It is important to determine the IC50 for each specific cell line being used in your experiments.
Possible Cause 2: Influence of culture conditions on ATP levels.
-
Recommendation: Given that extracellular ATP can interfere with this compound's activity, be mindful of the cell culture conditions. High cell densities or the presence of necrotic cells can lead to increased extracellular ATP. Ensure consistent cell seeding densities and monitor cell health to minimize this variable.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | IC50 (µM) | Reference |
| RG2 (rat glioblastoma) | 4.57 | |
| NS1 (rat glioblastoma) | 5.81 | |
| U3013 (human glioma) | Within a similar range to RG2 and NS1 |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Maximal Plasma Exposure | 3,279 ng/ml | 20 mg/kg (oral) | |
| Brain Exposure | 1,860 ng/ml | 20 mg/kg (oral) | |
| Plasma Half-life (t1/2) | 52 hours | Not specified |
Table 3: Summary of In Vivo Efficacy Studies
| Animal Model | Treatment Regimen | Effect on Tumor Size | Effect on Survival | Reference |
| RG2 Rat Glioblastoma | 70 mg/kg (oral) | Significant reduction | No effect | |
| NS1 Rat Glioblastoma | 70 mg/kg (oral) | No effect | No effect | |
| Mouse Xenograft (Human Glioma) | Not specified | Tumor growth reversal | Prolonged survival (later retracted) |
Experimental Protocols
Cell Viability Assay (based on CellTiter-Glo®)
-
Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 3,000 cells per well.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the plate for 48 hours.
-
Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the DMSO-treated control. Determine the IC50 value, which is the concentration that results in a 50% reduction in cell viability.
Orthotopic Glioblastoma Model in Rats
-
Cell Preparation: Culture and harvest glioblastoma cells (e.g., RG2 or NS1).
-
Animal Preparation: Anesthetize the rat and place it in a stereotactic frame.
-
Surgical Procedure: Create a burr hole in the skull at the desired coordinates for the caudate nucleus.
-
Cell Implantation: Slowly inject the glioblastoma cells into the brain using a Hamilton syringe. The number of cells can vary (e.g., 5,000 RG2 cells).
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics.
-
Tumor Growth Monitoring: Monitor tumor growth using methods like magnetic resonance imaging (MRI) or bioluminescence imaging (BLI) if using luciferase-expressing cells.
Oral Administration of this compound in Rodents
-
Drug Formulation: Prepare this compound for oral administration. While the specific vehicle for this compound in the cited studies is not detailed, a common method for voluntary oral administration in mice involves incorporating the drug into a palatable jelly.
-
Dosing: Administer the formulated this compound to the animals. In rat studies, a dosage of 70 mg/kg was used.
-
Treatment Schedule: The treatment schedule can vary. One protocol involved daily administration for a set period, while another used a cyclical approach with treatment and washout periods.
In Vivo Toxicity Assessment
-
Clinical Observations: Regularly monitor the animals for any signs of toxicity. This can include changes in behavior (lethargy, hyperactivity), appearance (piloerection), and physiological functions (respiratory distress).
-
Body Weight: Measure the body weight of each animal regularly (e.g., daily or every other day). Significant weight loss can be an indicator of systemic toxicity.
-
Maximum Tolerated Dose (MTD) Study: If significant toxicity is observed, conduct an MTD study to determine the highest dose that does not cause unacceptable side effects.
Visualizations
Caption: this compound signaling pathway in glioblastoma cells.
References
Addressing solubility issues of Vacquinol-1 in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vacquinol-1. The information addresses common challenges related to the solubility of this compound in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule, a quinoline derivative, identified as a potent inducer of cell death in glioblastoma cells.[1][2] Its mechanism of action involves the induction of catastrophic vacuolization through massive macropinocytosis, leading to ATP depletion and rupture of the cytoplasmic membrane.[3][4] this compound is also known to be an activator of MAPK kinase 4 (MKK4).[5] More recent studies have elucidated a dual mechanism involving the disruption of endolysosomal homeostasis by inhibiting calmodulin (CaM) and activating v-ATPase, which leads to an energy crisis and cell death in glioblastoma cells.
Q2: What are the general solubility properties of this compound?
This compound is a crystalline solid that is sparingly soluble in aqueous buffers and insoluble in water and ethanol. It is, however, soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and to a lesser extent, ethanol.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution of this compound in a high-quality, anhydrous organic solvent like DMSO or DMF. For example, a stock solution can be made by dissolving this compound in the solvent of choice, which should be purged with an inert gas. To ensure complete dissolution, sonication or warming the solution to 37°C may be beneficial.
Q4: What is the recommended storage procedure for this compound solutions?
Powdered this compound can be stored at -20°C for at least four years. Once dissolved, stock solutions in DMSO or DMF should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. These stock solutions are stable for up to one year at -80°C or for one month at -20°C. It is not recommended to store aqueous solutions of this compound for more than one day.
Troubleshooting Guide
Issue: Precipitation of this compound is observed upon dilution in aqueous media.
Cause: This is a common issue due to the hydrophobic nature of this compound. Direct dilution of a concentrated stock solution (e.g., in DMSO) into an aqueous buffer or cell culture medium can cause the compound to precipitate out of the solution.
Solution:
-
Stepwise Dilution: To avoid precipitation, it is crucial to perform a stepwise dilution. First, dissolve this compound in an appropriate organic solvent like DMF or DMSO to create a concentrated stock solution. Then, this stock solution should be diluted with the aqueous buffer of choice. For instance, a 1:1 solution of DMF:PBS (pH 7.2) has been shown to achieve a solubility of approximately 0.5 mg/ml.
-
Gradual Addition: When adding the dissolved this compound stock to your aqueous medium, add it dropwise while gently vortexing or swirling the tube. Pre-warming the aqueous medium to 37°C can also help maintain solubility.
-
Use of Co-solvents: The principle of using a water-miscible solvent like DMSO or DMF is a co-solvency technique. The co-solvent reduces the interfacial tension between the aqueous solution and the hydrophobic compound.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Concentration (mM) | Notes | Source(s) |
| DMSO | ~1 mg/ml | ~2.83 mM | - | |
| DMSO | 70 mg/mL | 198.38 mM | Sonication is recommended. | |
| DMF | ~10 mg/ml | ~28.34 mM | - | |
| Ethanol | ~0.25 mg/ml | ~0.71 mM | - | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/ml | ~1.42 mM | Achieved by first dissolving in DMF. | |
| Water | Insoluble | - | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (FW: 352.9)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional, but recommended)
-
Calibrated pipette
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, weigh out 3.53 mg of this compound and add it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
To ensure complete dissolution, you can warm the solution to 37°C for a few minutes and/or sonicate it in an ultrasonic water bath until the solution is clear. Visually inspect the solution to confirm that no solid particles remain.
-
Aliquot the stock solution into single-use, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of a Working Solution of this compound for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium or experimental buffer
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
If a large dilution factor is required, perform an intermediate serial dilution of the stock solution in DMSO.
-
Gently vortex the cell culture medium or buffer.
-
While the medium/buffer is being gently agitated, add the required volume of the this compound stock solution dropwise to achieve the final desired working concentration.
-
Mix gently by inverting the tube or pipetting up and down.
-
Use the prepared working solution immediately. Do not store aqueous dilutions for more than one day.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of this compound induced cell death.
References
- 1. This compound inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule makes brain cancer cells collapse and die | Science News [sciencenews.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. file.glpbio.com [file.glpbio.com]
Managing weight loss in mice treated with Vacquinol-1
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing weight loss in mice during preclinical studies involving Vacquinol-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule of the quinolone derivative family that has been investigated for its potent and selective cytotoxic effects against glioblastoma (GBM) cells.[1][2] It induces a non-apoptotic form of cell death known as methuosis.[1][2][3] This process is characterized by the induction of massive macropinocytosis, where the cell internalizes large amounts of extracellular fluid, leading to the accumulation of large, phase-lucent vacuoles within the cytoplasm. Ultimately, this catastrophic vacuolization leads to the rupture of the cell membrane and cell death. The signaling pathway for this compound-induced death involves the MAP kinase MKK4.
Q2: Is weight loss a known side effect of this compound treatment in animal models?
Yes, significant weight loss has been documented as a side effect in rodents treated with this compound. A study using rat models of glioblastoma found that animals receiving this compound experienced a significant loss of body weight compared to control groups. The study noted that excessive dosing can lead to a rapid decline in general health, weight loss, and respiratory symptoms that may require euthanasia. It is also important to note that while initial studies in mice showed promise in extending survival, these results were later found to be not reproducible, leading to a retraction of the original findings. The retraction notice highlighted that the in vivo efficacy of this compound as a monotherapy is questionable.
Q3: What is the potential cause of weight loss during this compound treatment?
The precise cause of weight loss is not fully elucidated in the available literature, but it is described as a component of general systemic toxicity at higher doses. Potential contributing factors in cancer models can include the underlying disease progression (cachexia), reduced food and water intake due to malaise, or off-target effects of the compound. In the case of this compound, observed side effects like respiratory issues and a rapid degradation of general condition at high doses suggest a level of systemic toxicity that can lead to weight loss.
Q4: What are the established humane endpoints for weight loss in mouse studies?
Standard guidelines for animal welfare in research define specific humane endpoints to minimize pain and distress. A weight loss of 20% from the baseline or pre-study body weight is typically considered a humane endpoint requiring euthanasia. Some institutional guidelines suggest a more conservative endpoint of 15% weight loss over 72 hours. In tumor studies where the tumor's mass can mask overall body weight loss, Body Condition Scoring (BCS) is a critical complementary assessment tool. A BCS of 2 (underconditioned) or lower often requires increased monitoring or intervention.
Quantitative Data Summary
While specific data on mice is limited in the publicly available literature, a key study in rats provides quantitative insight into the extent of weight loss observed during this compound treatment. Researchers should consider this data as indicative of potential effects in other rodent models.
Table 1: Body Weight Changes in Rats Treated with this compound (RG2 Glioblastoma Model)
| Treatment Group | Initial Body Weight (g, Mean ± SD) | Final Body Weight (g, Mean ± SD) | Relative Weight Change (Mean ± SD) |
| This compound | 168 ± 9 | 144 ± 21 | -0.14 ± 0.11 |
| Control | 170 ± 16 | 173 ± 11 | +0.02 ± 0.04 |
Data extracted from Ahlstedt et al., 2018.
Visualized Pathways and Workflows
This compound Signaling Pathway (Methuosis)
References
Navigating the Aftermath of a Retraction: A Technical Guide to the Vacquinol-1 Glioblastoma Paper
Published: October 26, 2025
This technical support center provides essential information for researchers, scientists, and drug development professionals regarding the retracted 2014 Cell paper by Kitambi et al., "Vulnerability of Glioblastoma Cells to Catastrophic Vacuolization and Death Induced by a Small Molecule." The retraction was initiated by the authors due to their inability to reproduce key in vivo findings. This guide offers troubleshooting advice and clarifies the specific issues that led to the retraction, aiming to prevent the fruitless expenditure of resources in attempts to replicate the retracted data.
Frequently Asked Questions (FAQs)
Q1: What was the key finding of the original Vacquinol-1 paper?
A1: The paper initially reported that this compound, a small molecule, could induce a novel form of non-apoptotic cell death in glioblastoma (GBM) cells, termed "catastrophic vacuolization."[1][2] This process was characterized by massive vacuole accumulation, leading to cell rupture.[1] The study also claimed that oral administration of this compound significantly prolonged the survival of mice with GBM xenografts.
Q2: Why was the this compound paper retracted?
A2: The paper was retracted because the authors were unable to replicate their own in vivo survival data.[3] Specifically, the dramatic extension of survival in a GBM animal model, as depicted in Figure 7U of the original paper, could not be reproduced in subsequent experiments.
Q3: What was the specific technical issue with the retracted in vivo data?
A3: A retrospective analysis by the authors revealed a critical flaw in the original animal study. The control group of mice, which received a vehicle solution, exhibited tumor growth in the meningeal compartment of the brain. This unforeseen complication likely contributed to the shorter survival times in the control group, thereby creating a misleadingly large difference in survival when compared to the this compound treated group.
Q4: Is the in vitro data from the paper still considered valid?
A4: According to a statement from the authors, the in vitro data, which describes the mechanism of this compound-induced cell death, has been validated by their own group and others. However, researchers should still exercise caution and independently verify any in vitro findings they wish to build upon.
Q5: What is the proposed signaling pathway for this compound's action in vitro?
A5: The original study identified the MAP kinase MKK4 as a critical signaling node in the pathway of this compound-induced cell death. The proposed mechanism involves MKK4-dependent activation of catastrophic vacuolization.
Troubleshooting and Experimental Guidance
For researchers who may have initiated experiments based on the original publication, this section provides guidance on interpreting potential discrepancies and avoiding the pitfalls of the retracted study.
In Vivo Glioblastoma Mouse Model
Issue: Inability to replicate the prolonged survival of this compound-treated mice as reported in Figure 7U of the original paper.
Troubleshooting Steps:
-
Meningeal Tumor Growth Assessment: The primary confounding factor in the original study was unintended tumor growth in the meninges of the control animals. It is crucial to perform thorough histopathological analysis of the brains of all study animals at the endpoint to assess for meningeal tumor infiltration. This was a key step that revealed the flaw in the original study.
-
Tumor Implantation Technique: The method of intracranial tumor cell implantation should be carefully controlled to minimize leakage of cells into the cerebrospinal fluid, which can lead to meningeal dissemination. Review and refine stereotactic injection protocols to ensure precise delivery of tumor cells into the brain parenchyma.
-
Choice of Control Group: Ensure that the vehicle control is appropriate and does not induce any unforeseen pathological effects. The retraction highlights the importance of rigorous endpoint analysis of control animals.
Retracted In Vivo Survival Data (Originally Figure 7U)
The following table summarizes the survival data as presented in the now-retracted Figure 7U of the original manuscript. Note: This data is not reproducible and should not be used as a basis for further research.
| Treatment Group | Number of Animals (n) | Median Survival (Days) | Percent Survival at Day 80 |
| Vehicle Control | 8 | ~30 | 0% |
| This compound | 8 | Not reached within 80 days | 75% (6 out of 8 mice) |
Experimental Protocols from the Original Study
Below are the methodologies described in the original paper for the key experiments.
Retracted In Vivo Glioblastoma Mouse Model Protocol
Warning: This protocol led to irreproducible results and is provided here for informational purposes to understand the flaws in the original study design.
-
Cell Culture: Human glioblastoma cells (1 x 10^5) were cultured and harvested.
-
Animal Model: 8-week-old female BALB/c nude mice were used.
-
Intracranial Injection: Mice were anesthetized, and a burr hole was drilled in the skull. 1 x 10^5 glioblastoma cells in 2 µl of PBS were stereotactically injected into the right striatum.
-
Treatment: Four weeks after tumor cell injection, mice were randomly assigned to two groups (n=8 per group).
-
Control Group: Received vehicle solution (formulation not specified in publicly available abstracts) by oral gavage daily.
-
Treatment Group: Received this compound (50 mg/kg) by oral gavage daily for 5 consecutive days.
-
-
Monitoring: Mice were monitored daily for signs of neurological symptoms and weight loss.
-
Endpoint: The endpoint was defined as the onset of neurological symptoms or a significant decline in body weight, at which point the animals were euthanized, and the date was recorded for survival analysis.
Crucial Flaw in this Protocol: The protocol lacked a rigorous method for monitoring and controlling for tumor growth outside of the primary injection site, specifically in the meninges. This oversight was the primary reason for the retraction of the survival data.
Visualizing the Flawed Logic and Proposed Pathway
To further clarify the issues and the originally proposed mechanism, the following diagrams are provided.
Diagram 1: Flawed Experimental Workflow of the Retracted In Vivo Study
References
- 1. RETRACTED: Vulnerability of glioblastoma cells to catastrophic vacuolization and death induced by a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Vacquinol-1 for Glioblastoma Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Vacquinol-1 in glioblastoma (GBM) research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in glioblastoma cells?
A1: this compound is a small molecule that induces a non-apoptotic, necrotic-like form of cell death in glioblastoma cells, a process termed "methuosis".[1][2] This distinct cell death pathway is characterized by catastrophic vacuolization, where the cytoplasm fills with large, fluid-filled vacuoles derived from macropinosomes.[1][3] The cell membrane eventually ruptures, leading to cell death.[1] This mechanism is of particular interest as it is independent of the apoptosis pathways that are often dysregulated in cancer.
Q2: What are the known molecular targets of this compound in glioblastoma cells?
A2: this compound has a dual mechanism of action that disrupts endolysosomal homeostasis. It has been shown to:
-
Activate vacuolar ATPase (v-ATPase) in acidic vesicle organelles (AVOs), leading to a rapid depletion of cellular ATP and a metabolic catastrophe.
-
Inhibit calmodulin (CaM) , which impairs lysosome reformation and the clearance of acidic vesicles, further exacerbating the cytotoxic effect.
Q3: What is the reported in vitro efficacy of this compound on glioblastoma cell lines?
A3: this compound has demonstrated potent cytotoxicity against various glioblastoma cell lines in vitro. The half-maximal inhibitory concentration (IC50) is typically in the low micromolar range. For instance, in rat glioma cell lines, the IC50 has been reported to be 4.57 µM for RG2 cells and 5.81 µM for NS1 cells. In the human U-87 MG glioblastoma cell line, significant cell death is observed at concentrations around 7 µM.
Q4: Has this compound shown efficacy in in vivo models of glioblastoma?
A4: In vivo studies have yielded mixed results. Initial studies in mice with transplanted human glioblastoma cells showed that oral administration of this compound could reverse tumor growth and prolong survival. However, subsequent studies in syngeneic rat glioblastoma models (RG2 and NS1) did not show a significant increase in overall survival, although a reduction in tumor size was observed in the RG2 model.
Q5: What are the primary limitations of this compound as a potential monotherapy?
A5: The main limitations of this compound as a monotherapy are:
-
Inconsistent in vivo efficacy: The promising results from some initial mouse models have not been consistently reproduced in other preclinical models, such as rat models, where no survival advantage was observed.
-
Toxicity at higher doses: In vivo studies have reported significant dose-dependent toxicity, including weight loss and respiratory issues in treated animals. This limits the therapeutic window and the ability to administer higher, potentially more effective, doses.
-
Potential for resistance: The tumor microenvironment can influence the efficacy of this compound. Specifically, high levels of extracellular ATP, which can be found in necrotic regions of tumors, have been shown to counteract the cytotoxic effects of this compound.
Q6: Is there a known mechanism of resistance to this compound?
A6: Yes, a key resistance mechanism involves the presence of extracellular ATP. Extracellular ATP can activate the TRPM7 (Transient Receptor Potential Melastatin 7) ion channel, which counteracts the cell death process induced by this compound. This is a critical consideration for in vivo studies, as necrotic tumor regions can have high concentrations of extracellular ATP.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected cytotoxicity in vitro.
| Possible Cause | Troubleshooting Step |
| Cell line variability | Different GBM cell lines may exhibit varying sensitivity to this compound. It is recommended to test a panel of cell lines and establish a dose-response curve for each. |
| High ATP levels in culture medium | Standard cell culture media can contain ATP, and dying cells can release ATP, potentially interfering with this compound efficacy. Consider using a low-ATP medium or measuring ATP levels in your culture supernatant. |
| Drug stability | Ensure that the this compound stock solution is properly stored (as per the manufacturer's instructions) and that fresh dilutions are made for each experiment. |
| Incorrect assessment of cell death | This compound induces non-apoptotic cell death (methuosis). Standard apoptosis assays (e.g., caspase-3/7 activity) may not fully capture the extent of cell death. Use a viability assay that measures membrane integrity (e.g., propidium iodide staining) or total cell number. |
Problem 2: Lack of significant tumor growth inhibition in vivo.
| Possible Cause | Troubleshooting Step |
| Suboptimal dosing or administration route | The pharmacokinetics and bioavailability of this compound can vary between animal models. The oral route has been used, but tolerability may be an issue. Consider optimizing the dose and frequency of administration. Intratumoral delivery could be an alternative to reduce systemic toxicity. |
| Toxicity limiting the administered dose | Significant weight loss has been observed in treated animals, which may necessitate dose reduction. Closely monitor animal health and body weight, and adjust the dosing regimen accordingly. |
| ATP-mediated resistance in the tumor microenvironment | The presence of necrotic regions in larger tumors can lead to high extracellular ATP levels, counteracting the drug's effect. Consider initiating treatment in animals with smaller tumors. |
| Animal model selection | The efficacy of this compound appears to be model-dependent. The promising results in some mouse xenograft models were not replicated in rat syngeneic models. Carefully consider the choice of animal model for your study. |
Problem 3: Difficulty in visualizing and quantifying methuosis.
| Possible Cause | Troubleshooting Step |
| Inappropriate staining techniques | The vacuoles induced by this compound are derived from macropinosomes and can be visualized using phase-contrast microscopy. To specifically label these structures, you can use fluorescently labeled high-molecular-weight dextran or Lucifer Yellow. Acidic vesicles can be stained with LysoTracker Red. |
| Timing of observation | The formation of vacuoles is a dynamic process. It is advisable to perform a time-course experiment to determine the optimal time point for observing maximal vacuolization in your specific cell line. |
| Quantification challenges | Manual counting of vacuolated cells can be subjective. Consider using automated image analysis software to quantify the area of vacuolization per cell or the percentage of vacuolated cells in the population. |
Data Presentation
Table 1: In Vitro Efficacy of this compound on Glioblastoma Cell Lines
| Cell Line | Organism | IC50 (µM) | Notes |
| RG2 | Rat | 4.57 | Syngeneic glioma model. |
| NS1 | Rat | 5.81 | Syngeneic glioma model. |
| U-87 MG | Human | ~7 | Significant cell death observed at this concentration. |
Table 2: Summary of In Vivo Efficacy of this compound in Rat Glioblastoma Models
| Animal Model | Treatment Regimen | Effect on Tumor Size | Effect on Survival | Reference |
| RG2 Rat Glioma | 70 mg/kg, oral | Significant reduction | No significant increase | |
| NS1 Rat Glioma | 70 mg/kg, oral | No significant effect | No significant increase |
Table 3: In Vivo Toxicity of this compound in a Rat Glioblastoma Model
| Animal Model | Treatment Regimen | Key Toxicity Observation | Reference |
| RG2 Rat Glioma | 70 mg/kg, oral | Significant decrease in body weight compared to controls. |
Experimental Protocols
1. Cell Viability Assay (Using CellTiter-Glo®)
-
Principle: This assay quantifies ATP, an indicator of metabolically active cells.
-
Procedure:
-
Seed glioblastoma cells in a 96-well opaque-walled plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Visualization of Acidic Vesicles (Using LysoTracker™ Red)
-
Principle: LysoTracker™ Red is a fluorescent dye that selectively accumulates in acidic organelles.
-
Procedure:
-
Seed glioblastoma cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with this compound or vehicle control for the desired time.
-
Prepare a working solution of LysoTracker™ Red in pre-warmed culture medium (typically 50-75 nM).
-
Remove the culture medium from the cells and add the LysoTracker™ Red-containing medium.
-
Incubate for 30-60 minutes at 37°C.
-
Replace the loading solution with fresh, pre-warmed medium.
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter set for red fluorescence.
-
3. Assessment of Macropinocytosis (Using Lucifer Yellow)
-
Principle: Lucifer Yellow is a fluorescent dye that is taken up by cells via fluid-phase endocytosis, including macropinocytosis.
-
Procedure:
-
Seed glioblastoma cells on glass coverslips.
-
Treat the cells with this compound or vehicle control.
-
During the final 30-60 minutes of treatment, add Lucifer Yellow to the culture medium at a final concentration of 1 mg/mL.
-
Wash the cells three times with ice-cold PBS to remove extracellular dye.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Mount the coverslips on microscope slides with an antifade mounting medium.
-
Visualize the uptake of Lucifer Yellow using a fluorescence microscope.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-induced methuosis and resistance.
Caption: General experimental workflow for evaluating this compound.
References
- 1. The mitogen-activated protein kinase kinase 4 (MKK4) has a pro-oncogenic role in skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furman University Scholar Exchange - South Carolina Junior Academy of Science: Evaluation of the Efficacy of this compound In Glioblastoma Multiforme [scholarexchange.furman.edu]
- 3. Small molecule makes brain cancer cells collapse and die | Science News [sciencenews.org]
Validation & Comparative
Validating Vacquinol-1's Cell Death Pathway: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the validated mechanisms of action for Vacquinol-1, a small molecule known to induce non-apoptotic cell death in glioblastoma cells. This guide presents experimental data, detailed protocols for key validation experiments, and a comparative analysis with an alternative compound, Tubeimoside-2.
This compound has emerged as a compound of interest for its ability to induce a unique form of cell death termed "methuosis," characterized by catastrophic macropinocytosis and vacuolization.[1][2] Initial studies pointed towards a dependency on Mitogen-Activated Protein Kinase Kinase 4 (MKK4); however, more recent evidence has elucidated a dual mechanism involving the disruption of endolysosomal homeostasis.[3][4] This guide will delve into both proposed pathways, providing the experimental context for their validation and a critical perspective on the current understanding of this compound's bioactivity.
Comparative Analysis of this compound's Mechanisms and Alternatives
The following table summarizes the key characteristics of the proposed pathways for this compound and compares them with Tubeimoside-2, another inducer of methuosis.
| Feature | This compound (MKK4-Dependent Pathway) | This compound (Endolysosomal Disruption) | Tubeimoside-2 |
| Primary Target(s) | MKK4 (downstream of Ras/Rac-1)[4] | Calmodulin (CaM) and v-ATPase | MKK4-p38α axis |
| Cellular Phenotype | Massive vacuolization, membrane ruffling, cell rupture | Formation of enlarged vacuoles and acidic vesicle organelles (AVOs) | Pronounced vacuolization, necrosis-like membrane disruption |
| Mechanism of Action | Activation of a specific signaling cascade leading to cell death | Inhibition of lysosomal reformation (via CaM) and hyper-acidification of endosomes (via v-ATPase), leading to an energy crisis | Hyperactivation of the MKK4–p38α axis |
| Validation Methods | shRNA screening, kinase activity assays | Pull-down assays, v-ATPase activity assays, ATP depletion measurements | Proteomic analysis, Western blot, pharmacological inhibition |
| Status of a Key Validating Study | The primary study has been retracted due to irreproducibility of in vivo data. | Supported by recent, non-retracted publications. | Published in recent, peer-reviewed journals. |
Signaling and Experimental Workflow Diagrams
To visually represent the molecular pathways and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Proposed MKK4-dependent pathway of this compound.
Caption: Validated endolysosomal disruption pathway of this compound.
Caption: Experimental workflows for pathway validation.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments used to validate the proposed mechanisms of action of this compound. Researchers should adapt these protocols to their specific cell lines and experimental conditions.
MKK4 Pathway Validation
a) siRNA-Mediated Knockdown of MKK4
This protocol is for transiently silencing the expression of MKK4 to assess its role in this compound-induced cell death.
-
Cell Culture: Plate glioblastoma cells (e.g., U-87 MG) in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Reconstitute MKK4-specific siRNA and a non-targeting control siRNA to a stock concentration of 20 µM.
-
Transfection:
-
For each well, dilute 5 µL of siRNA in 250 µL of serum-free medium.
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent in 250 µL of serum-free medium and incubate for 5 minutes.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 500 µL siRNA-lipid complex to the cells.
-
-
Post-Transfection: Incubate the cells for 48-72 hours. Verify knockdown efficiency by Western blot or qRT-PCR.
-
This compound Treatment: Following confirmation of MKK4 knockdown, treat the cells with this compound at a predetermined cytotoxic concentration and assess cell viability using a standard assay (e.g., MTS or CellTiter-Glo). A rescue of the cell death phenotype in MKK4-knockdown cells compared to control cells would validate the involvement of MKK4.
b) In Vitro MKK4 Kinase Assay
This assay measures the activity of MKK4 by quantifying the phosphorylation of its downstream target, JNK.
-
Reaction Setup: In a microcentrifuge tube, combine a kinase buffer, recombinant active MKK4, and a JNK substrate.
-
Initiation: Start the reaction by adding ATP (spiked with γ-³²P-ATP).
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify the incorporation of ³²P into the JNK substrate using a phosphorimager. A decrease in JNK phosphorylation in the presence of a direct MKK4 inhibitor would validate it as a target.
Endolysosomal Disruption Pathway Validation
a) Calmodulin (CaM) Pull-Down Assay
This assay is used to demonstrate a direct interaction between this compound and calmodulin.
-
Bead Preparation: Use commercially available this compound-conjugated beads or prepare them by coupling this compound to activated agarose beads.
-
Cell Lysate Preparation: Lyse glioblastoma cells and collect the protein lysate.
-
Binding: Incubate the this compound-conjugated beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads several times with a wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., containing a high concentration of free this compound or by changing the pH).
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blot using an anti-calmodulin antibody. The presence of calmodulin in the eluate indicates a direct interaction with this compound.
b) v-ATPase Activity Assay
This assay measures the proton-pumping activity of v-ATPase, which is expected to be activated by this compound.
-
Cell Treatment: Treat glioblastoma cells with this compound for the desired time.
-
Lysosomal Isolation: Isolate lysosome-enriched fractions from the treated and control cells by differential centrifugation.
-
Activity Measurement:
-
Resuspend the lysosomal fractions in a buffer containing a pH-sensitive fluorescent dye (e.g., acridine orange).
-
Add ATP to energize the v-ATPase.
-
Monitor the change in fluorescence over time using a fluorescence plate reader. A decrease in intra-lysosomal pH (quenching of the dye) indicates v-ATPase activity.
-
-
Analysis: Compare the rate of fluorescence change between this compound-treated and control samples. An increased rate in the treated samples indicates v-ATPase activation.
Concluding Remarks
The validation of this compound's mechanism of action has evolved. While the initial discovery of its MKK4-dependence was significant, the subsequent retraction of the key in vivo findings of the original study necessitates a cautious interpretation of this pathway. The more recent and robustly validated mechanism points to a dual disruption of endolysosomal homeostasis, targeting calmodulin and v-ATPase. This latter pathway provides a more solid foundation for understanding this compound's cytotoxicity and for the future development of drugs targeting this vulnerability in glioblastoma. Researchers investigating this compound or similar compounds should consider both proposed mechanisms but give greater weight to the more recently validated endolysosomal disruption pathway. The use of alternative methuosis inducers, such as Tubeimoside-2, in comparative studies will be valuable for dissecting the specific signaling nodes essential for this form of cell death.
References
- 1. Small Molecule Induces Catastrophic Vacuolization and Death of Glioblastoma Cells - The ASCO Post [ascopost.com]
- 2. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-class MKK4 inhibitors enhance liver regeneration and prevent liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RETRACTED: Vulnerability of glioblastoma cells to catastrophic vacuolization and death induced by a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Vacquinol-1 and Temozolomide for the Treatment of Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Glioblastoma (GBM) remains one of the most challenging cancers to treat, with a dismal prognosis for most patients. The current standard of care, which includes surgery, radiation, and the alkylating agent temozolomide, has only modestly improved overall survival.[1][2][3] This has spurred the search for novel therapeutic agents that can overcome the inherent resistance of GBM to conventional therapies. One such promising candidate is Vacquinol-1, a small molecule that induces a unique form of non-apoptotic cell death in glioblastoma cells.[4][5]
This guide provides a comparative overview of the efficacy, mechanism of action, and experimental data for this compound and temozolomide in the context of GBM treatment.
Mechanism of Action: A Tale of Two Lethal Pathways
The fundamental difference between this compound and temozolomide lies in their distinct mechanisms of inducing cancer cell death.
This compound: Inducing Catastrophic Vacuolization (Methuosis)
This compound triggers a non-apoptotic form of cell death termed "methuosis". This process is characterized by the rapid formation of a large number of fluid-filled vacuoles within the cancer cell. The process begins with this compound inducing plasma membrane ruffling and macropinocytosis, a process where the cell engulfs large amounts of extracellular fluid. These newly formed vesicles fuse with lysosomes, leading to the accumulation of large vacuoles.
This compound disrupts endolysosomal homeostasis through a dual mechanism. It directly interacts with and inhibits calmodulin, which is crucial for lysosomal reformation. Simultaneously, it activates V-ATPase, causing abnormal acidification of endosomes and the formation of acidic vesicle organelles (AVOs). This cascade of events leads to a catastrophic buildup of vacuoles, eventual cell membrane rupture, and necrotic-like cell death. This unique mechanism appears to selectively target glioblastoma cells.
dot
Temozolomide: DNA Alkylation and Apoptosis
Temozolomide (TMZ) is an oral alkylating agent that has been the cornerstone of GBM chemotherapy for over a decade. It is a prodrug that, at physiological pH, spontaneously converts to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC). MTIC then methylates DNA, primarily at the O6 and N7 positions of guanine and the N3 position of adenine.
This DNA methylation leads to the induction of DNA damage. If the damage is not repaired, it triggers cell cycle arrest, typically at the G2/M phase, and ultimately leads to programmed cell death (apoptosis). The efficacy of temozolomide is significantly influenced by the status of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). Tumors with a methylated MGMT promoter have reduced expression of the MGMT protein and are therefore more sensitive to the cytotoxic effects of temozolomide.
dot
References
- 1. Glioblastoma - Wikipedia [en.wikipedia.org]
- 2. Temozolomide (TMZ) in the Treatment of Glioblastoma Multiforme—A Literature Review and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glioblastoma vs temozolomide: can the red queen race be won? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Furman University Scholar Exchange - South Carolina Junior Academy of Science: Evaluation of the Efficacy of this compound In Glioblastoma Multiforme [scholarexchange.furman.edu]
Vacquinol-1 vs. Other Known Inducers of Methuosis: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vacquinol-1 and other prominent inducers of methuosis, a non-apoptotic form of cell death characterized by extensive cytoplasmic vacuolization. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying signaling pathways to aid in the evaluation and selection of these compounds for further investigation.
Introduction to Methuosis
Methuosis is a form of regulated cell death distinct from apoptosis, initiated by the hyperstimulation of macropinocytosis, an endocytic process. This leads to the accumulation of large, fluid-filled vacuoles derived from macropinosomes within the cytoplasm. Ultimately, the relentless swelling and fusion of these vacuoles result in plasma membrane rupture and cell death.[1][2] Given that many cancer cells, particularly those with Ras mutations, exhibit upregulated macropinocytosis for nutrient scavenging, targeting this pathway with methuosis inducers presents a promising anti-cancer strategy.[2][3] this compound, a quinoline derivative, was among the first small molecules identified to selectively induce this catastrophic vacuolization in glioblastoma cells.[4] This guide compares this compound to other notable methuosis inducers, including the indole-based chalcone MOMIPP, the protein kinase inhibitor CX-4945, the marine natural product Jaspine B, and the alkaloid Matrine.
Comparative Analysis of Methuosis Inducers
The following tables provide a quantitative comparison of this compound and other methuosis inducers based on their efficacy in cancer cell lines and their primary mechanisms of action.
Table 1: In Vitro Efficacy of Methuosis Inducers in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Reference(s) |
| This compound | RG2 | Rat Glioblastoma | 4.57 µM | |
| NS1 | Rat Glioblastoma | 5.81 µM | ||
| MOMIPP | U373 | Human Glioblastoma | ~3 µM (induces vacuolization) | |
| Hs683 | Human Glioblastoma | ~3 µM (induces vacuolization) | ||
| HT-1080 | Human Fibrosarcoma | 3.67 µM | ||
| CX-4945 | HuCCA-1 | Human Cholangiocarcinoma | >5 µM (reduces cell number) | |
| KKU-M213 | Human Cholangiocarcinoma | >5 µM (reduces cell number) | ||
| Jaspine B | A549 | Human Lung Adenocarcinoma | 2.05 µM | |
| SGI-1027 | 786-O | Human Renal Cancer | 1.121 µM | |
| A-498 | Human Renal Cancer | 1.702 µM | ||
| Tubeimoside-2 | LM3 | Human Hepatocellular Carcinoma | 2.24 - 4.56 µM | |
| Hep 3B | Human Hepatocellular Carcinoma | 2.24 - 4.56 µM | ||
| Matrine | NK92 | Human NK/T-cell Lymphoma | 1.71 mM (72h) |
Table 2: Mechanistic Comparison of Methuosis Inducers
| Compound | Primary Target(s)/Mechanism | Key Signaling Pathways Involved | Reference(s) |
| This compound | v-ATPase, Calmodulin | MKK4 (downstream of Rac1) | |
| MOMIPP | PIKfyve inhibitor | JNK signaling pathway | |
| CX-4945 | CK2-independent mechanism | Potentially Akt/mTORC1 axis | |
| Jaspine B | Ceramide synthase inhibitor | AMPK activation (independent of PI3K/Akt/mTORC1) | |
| Matrine | Broad pharmacological effects | NF-κB, MAPKs, PI3K/AKT/mTOR, CaMKIIγ-c-Myc |
Signaling Pathways in Methuosis Induction
The following diagrams illustrate the known signaling pathways activated by this compound and other methuosis inducers.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assays (MTT/MTS Assay)
Principle: These colorimetric assays measure cell metabolic activity. Viable cells with active metabolism convert tetrazolium salts (MTT, MTS) into a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the methuosis inducer for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Quantification of Cellular Vacuolization
Principle: The extent of methuosis can be quantified by determining the percentage of vacuolated cells in a population.
Protocol:
-
Treat cells with the methuosis inducer for a specified time.
-
Capture multiple phase-contrast images of the cells using a microscope.
-
Manually or using image analysis software, count the total number of cells and the number of cells exhibiting significant vacuolization (e.g., cells containing three or more large vacuoles or numerous small vacuoles).
-
Calculate the percentage of vacuolated cells.
Immunofluorescence Staining for Signaling Proteins
Principle: This technique is used to visualize the subcellular localization of specific proteins involved in the signaling pathways of methuosis.
Protocol:
-
Grow cells on coverslips and treat them with the methuosis inducer.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with the primary antibody (e.g., anti-Rac1, anti-LAMP1) at the recommended dilution (e.g., 1:100 to 1:1000) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Western Blot Analysis for Protein Activation
Principle: Western blotting is used to detect and quantify the levels of specific proteins and their phosphorylation status, indicating the activation of signaling pathways.
Protocol (for mTOR pathway analysis):
-
Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody (e.g., anti-phospho-mTOR, anti-total-mTOR) overnight at 4°C. A typical dilution is 1:1000 in 5% BSA/TBST.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein to the total protein.
Rac1 Activation Assay (Pull-down Assay)
Principle: This assay specifically isolates the active, GTP-bound form of Rac1 from cell lysates using a protein domain that binds to active Rac1 (PAK1 PBD). The amount of active Rac1 is then quantified by Western blot.
Protocol:
-
Lyse cells and equalize the protein concentration of the lysates.
-
Incubate the lysates with PAK1 PBD agarose beads for 1 hour at 4°C to pull down active Rac1.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted samples by Western blotting using an anti-Rac1 antibody to detect the amount of active Rac1. A sample of the total cell lysate should be run in parallel to determine the total Rac1 levels.
Conclusion
This compound remains a potent and well-characterized inducer of methuosis, particularly in the context of glioblastoma. Its dual mechanism of targeting both v-ATPase and calmodulin provides a multi-pronged attack on cancer cell homeostasis. However, a growing number of other small molecules, such as MOMIPP, CX-4945, Jaspine B, and Matrine, also effectively induce this non-apoptotic cell death pathway through diverse mechanisms. The choice of a methuosis inducer for research or therapeutic development will depend on the specific cancer type, its underlying genetic drivers (e.g., Ras mutations), and the desired molecular target. This guide provides a foundational dataset and methodological framework to assist researchers in navigating this promising area of cancer therapy. Further investigation into the nuanced signaling pathways and potential for synergistic combinations of these compounds is warranted.
References
- 1. Methuosis: Nonapoptotic Cell Death Associated with Vacuolization of Macropinosome and Endosome Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Progress in the discovery and development of small molecule methuosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Vacquinol-1: A Novel Approach to Glioblastoma Treatment and its Untapped Potential in Combination Therapies
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of Vacquinol-1, a novel small molecule with a unique mechanism of action against glioblastoma (GBM), the most aggressive form of brain cancer. While this compound has demonstrated potent anti-cancer effects as a monotherapy in preclinical studies, this analysis reveals a significant gap in the current research landscape: the exploration of its synergistic effects with other chemotherapy drugs. This document will delve into the established mechanism of this compound, present available data on its efficacy, and discuss the theoretical framework for its potential in future combination therapies, a critical area for further investigation.
This compound: A Unique Mechanism of Action Against Glioblastoma
This compound induces a novel, non-apoptotic form of cell death in glioblastoma cells termed "methuosis".[1][2][3][4] This process is characterized by catastrophic macropinocytosis, leading to the formation of large, fluid-filled vacuoles that ultimately cause the rupture of the cell membrane and cell death.[1] This distinct mechanism offers a promising avenue for treating GBM, which is notoriously resistant to conventional therapies that typically induce apoptosis.
The molecular mechanism of this compound involves a dual disruption of endolysosomal homeostasis. It directly inhibits calmodulin (CaM), which impairs lysosome reformation, and activates the v-ATPase, leading to abnormal acidification of vesicles and a massive consumption of cellular ATP. This dual action creates a vicious cycle of energy depletion and vesicle accumulation, culminating in cell death.
Signaling Pathway of this compound-Induced Methuosis
Caption: this compound signaling pathway leading to methuosis in glioblastoma cells.
Efficacy of this compound as a Monotherapy
While direct synergistic data is lacking, studies have quantified the cytotoxic effects of this compound alone in GBM cell lines.
| Cell Line | This compound Concentration | Effect | Reference |
| #12537-GB | 7 µM | Rapid cell death | |
| U-87 | 7 µM | Cell death | |
| LN229 | 4 µM (in combination study) | Used as a baseline for synergy assessment | |
| U87-MG | 4 µM (in combination study) | Used as a baseline for synergy assessment |
Note: The provided concentrations are from different experimental contexts and may not be directly comparable as IC50 values.
The Untapped Potential of Combination Therapy
The current body of research on this compound focuses heavily on its mechanism as a single agent. While these studies are crucial, they represent a foundational step. The future of effective cancer therapy, particularly for a complex disease like GBM, lies in combination strategies. One study has suggested that combination therapies could be a promising strategy for the further development of this compound, especially considering its limitations in vivo as a monotherapy.
The unique mechanism of this compound, which circumvents traditional apoptotic pathways, makes it a prime candidate for synergistic combinations with chemotherapy drugs that act on different cellular processes. For instance, combining this compound with a DNA-damaging agent like temozolomide (TMZ), the standard of care for GBM, could potentially attack the cancer cells on two fronts, leading to a more profound anti-tumor effect. Similarly, combining it with drugs that target other signaling pathways crucial for GBM survival could offer new therapeutic avenues.
Experimental Protocols
To facilitate further research into the synergistic potential of this compound, this section details a key experimental protocol used to characterize its mechanism of action.
This compound Induced Cell Death and Vacuolization Assay
Objective: To assess the cytotoxic effect of this compound and visualize the characteristic vacuolization.
Cell Lines: Patient-derived glioblastoma cells or established GBM cell lines (e.g., U-87, #12537-GB).
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium (e.g., IMDM supplemented with 10% FCS)
-
Propidium iodide (PI) for dead cell staining
-
Live-cell imaging system (e.g., IncuCyteZOOM®)
-
96-well flat-bottomed microtiter plates
Procedure:
-
Cell Seeding: Seed semi-confluent GBM cells in 96-well plates.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 7 µM) or DMSO as a control.
-
Staining: Add propidium iodide to the culture medium to a final concentration that allows for the detection of dead cells.
-
Imaging: Place the plate in a live-cell imaging system and acquire phase-contrast and red fluorescence images at regular intervals (e.g., every 15-120 minutes) for a duration of 24-48 hours.
-
Analysis: Quantify cell death by measuring the PI-positive area over time. Morphological changes, including vacuolization, can be observed from the phase-contrast images.
Experimental Workflow
Caption: Workflow for assessing this compound-induced cell death and vacuolization.
Future Directions and a Call for Research
The lack of published data on the synergistic effects of this compound with other chemotherapeutic agents represents a significant knowledge gap and a compelling opportunity for the research community. Future studies should systematically evaluate the combination of this compound with a panel of standard and emerging anti-glioblastoma drugs. Such research should aim to:
-
Determine the synergistic, additive, or antagonistic effects using established methodologies like the combination index (CI) calculation.
-
Elucidate the molecular mechanisms underlying any observed synergistic interactions.
-
Evaluate the efficacy and toxicity of promising combinations in preclinical in vivo models of glioblastoma.
By exploring these avenues, the full therapeutic potential of this compound may be unlocked, offering new hope for patients with this devastating disease.
References
- 1. Small molecule makes brain cancer cells collapse and die | Science News [sciencenews.org]
- 2. fomatmedical.com [fomatmedical.com]
- 3. Furman University Scholar Exchange - South Carolina Junior Academy of Science: Evaluation of the Efficacy of this compound In Glioblastoma Multiforme [scholarexchange.furman.edu]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
Cross-Validation of Vacquinol-1's In Vitro Efficacy in Glioblastoma: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of the in vitro effects of Vacquinol-1, a promising anti-cancer compound, as investigated by different research laboratories. By presenting data and methodologies side-by-side, this document aims to offer researchers, scientists, and drug development professionals a clear and objective overview of this compound's performance and facilitate cross-validation of its therapeutic potential against glioblastoma (GBM).
Executive Summary
This compound is a small molecule that has been shown to induce a unique form of non-apoptotic cell death, termed methuosis, in glioblastoma cells.[1][2] This process is characterized by the formation of large intracellular vacuoles, leading to plasma membrane rupture and cell death.[3][4][5] This guide consolidates and compares findings from key studies to provide a comprehensive understanding of its in vitro activity across different experimental settings.
Comparative Analysis of In Vitro Cytotoxicity
The following table summarizes the cytotoxic effects of this compound on various glioblastoma cell lines as reported by different research groups. This allows for a direct comparison of the compound's potency under varied experimental conditions.
| Cell Line | Lab/Study | This compound Concentration | Observed Effect | Source |
| #12537-GB | University Hospital Ulm | 7 µM | Significant cell death, counter-regulated by 1 mM ATP | |
| U-87 MG | University Hospital Ulm | 7 µM | Increased caspase 3/7 activity and cell death | |
| RG2 | - | Not specified | Reduced cell viability | |
| NS1 | - | Not specified | Reduced cell viability | |
| U3013 | - | 2 µM (for 24h) | Induction of acidic vesicle organelles (AVOs) | |
| U3024MG | - | Not specified | Similar results to U3013 regarding AVO formation |
Mechanism of Action: A Convergent View
Independent studies have elucidated a multi-faceted mechanism of action for this compound. A key feature is the induction of massive vacuolization through macropinocytosis. Research from one group indicates that this compound disrupts endolysosomal homeostasis by inhibiting calmodulin (CaM), which impairs lysosome reformation, and by activating v-ATPase, leading to abnormal acidification and ATP depletion. Another study highlights that the cell death induced by this compound can be counter-regulated by extracellular ATP through the activation of the TRPM7 channel. Both pathways ultimately lead to a catastrophic energy crisis and cell death in glioblastoma cells.
Experimental Protocols
To ensure reproducibility and facilitate cross-laboratory validation, detailed experimental methodologies are crucial. Below are summaries of key experimental protocols from the cited studies.
Cell Viability and Cytotoxicity Assays
-
Live-Cell Imaging: Glioblastoma cell lines (e.g., #12537-GB, U-87) were seeded in 96-well plates. Cell death was monitored over time (e.g., 16-48 hours) using an IncuCyteZOOM® live-cell imaging system. Propidium iodide (PI) staining was used to identify dead cells, and cell viability was quantified based on the PI-positive area relative to the total cell-occupied area.
-
Caspase 3/7 Activity Assay: To measure apoptosis induction, cells were treated with this compound, and caspase 3/7 activity was determined using a luminescence-based assay (Caspase-Glo® 3/7 Assay, Promega).
Analysis of Vacuole Formation
-
Lysotracker Staining: To visualize acidic vesicle organelles (AVOs), cells were treated with this compound and then stained with Lysotracker Red.
-
Fluorescence Microscopy: Cells were engineered to express fluorescently tagged lysosomal markers (e.g., CellLight-Lysosome) to observe the colocalization of this compound-induced vacuoles with lysosomes.
In Vitro ATPase Assay
-
Cellular fractionation was performed to isolate light organelles, including endosomes and lysosomes.
-
The organelle-containing pellets were treated with this compound.
-
ATP and MgCl2 were added to activate ATPase.
-
ATPase activity was then measured to determine the effect of this compound.
Visualizing the Research Workflow
The following diagram illustrates a generalized workflow for the cross-validation of this compound's in vitro effects, from initial cell culture to comparative data analysis.
Caption: Workflow for cross-lab validation of this compound's in vitro effects.
Signaling Pathway of this compound Induced Cell Death
The diagram below illustrates the proposed signaling pathway through which this compound induces cell death in glioblastoma cells, integrating findings from multiple studies.
Caption: Proposed signaling pathway of this compound in glioblastoma cells.
References
- 1. This compound inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating this compound in rats carrying glioblastoma models RG2 and NS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule makes brain cancer cells collapse and die | Science News [sciencenews.org]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
Vacquinol-1's activity in non-glioblastoma cancer cell lines
Vacquinol-1, a novel quinolone derivative, demonstrates starkly different mechanisms of action and efficacy in glioblastoma versus other cancer types, highlighting a fascinating case of context-dependent anti-cancer activity. While it potently induces a unique form of cell death known as methuosis in glioblastoma, its effects in non-glioblastoma cancer cell lines are more varied, ranging from apoptosis in hepatocellular carcinoma to a notable lack of cytotoxic activity in several other cancer types.
This comparison guide synthesizes the available experimental data on this compound's activity in non-glioblastoma cancer cell lines, providing a comparative analysis of its efficacy and mechanism of action.
Quantitative Analysis of Cytotoxicity
The cytotoxic effects of this compound have been quantitatively assessed in a limited number of non-glioblastoma cancer cell lines. The most comprehensive data is available for hepatocellular carcinoma (HCC), where this compound induces apoptosis. In contrast, qualitative reports indicate a lack of significant activity in several other cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h | Notes |
| Hepatocellular Carcinoma | BEL7402 | 12.35[1] | 11.48[1] | 10.21[1] | Induces apoptosis. |
| Huh7 | 6.21[1] | 5.58[1] | 4.89 | Induces apoptosis. | |
| Breast Cancer | Not specified | - | - | - | Reported to be ineffective. |
| Prostate Cancer | Not specified | - | - | - | Reported to be ineffective. |
| Bladder Cancer | Not specified | - | - | - | Reported to be ineffective. |
| Neuroblastoma | Not specified | - | - | - | Reported to be ineffective. |
Note: The lack of quantitative data for breast, prostate, bladder, and neuroblastoma cancer cell lines is based on a qualitative statement in the literature. Further studies are required to definitively determine the IC50 values in these cell types.
Mechanistic Divergence: Apoptosis vs. Methuosis
A key finding is the differential mode of cell death induced by this compound in glioblastoma versus hepatocellular carcinoma.
-
In Glioblastoma: this compound triggers methuosis , a non-apoptotic form of cell death characterized by the accumulation of large, phase-lucent vacuoles derived from macropinosomes, leading to plasma membrane rupture and cell death.
-
In Hepatocellular Carcinoma: this compound induces classical apoptosis . This is evidenced by the activation of caspase-3 and caspase-9, cleavage of poly(adenosine diphosphate-ribose) polymerase-1 (PARP-1), and changes in the expression of Bcl-2 family proteins.
This divergence in the cell death mechanism underscores the importance of the cellular context in determining the outcome of this compound treatment.
Signaling Pathways
The signaling pathways activated by this compound differ significantly between glioblastoma and hepatocellular carcinoma, reflecting the distinct cell death mechanisms.
Apoptotic Pathway in Hepatocellular Carcinoma
In HCC cell lines, this compound triggers the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins like Bax and Bim and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade.
Caption: this compound induced apoptotic pathway in HCC.
Experimental Protocols
The following are summaries of the key experimental protocols used to evaluate the activity of this compound in hepatocellular carcinoma cell lines.
Cell Viability Assay
-
Cell Lines: BEL7402 and Huh7 human hepatocellular carcinoma cells.
-
Method: Cells were seeded in 96-well plates and treated with various concentrations of this compound (0 to 25 µM). Cell viability was assessed at 24, 48, and 72 hours post-treatment using the Cell Counting Kit-8 (CCK-8) assay, which measures the metabolic activity of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Colony Formation Assay
-
Method: Cells were seeded at a low density in 6-well plates and treated with this compound. After a designated period, the medium was replaced with fresh, drug-free medium, and the cells were allowed to grow for approximately two weeks.
-
Analysis: Colonies were fixed with methanol, stained with crystal violet, and counted. The ability of cells to form colonies after treatment reflects their long-term survival and proliferative capacity.
Apoptosis Analysis
-
Method: Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit followed by flow cytometry. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.
-
Western Blot Analysis: To investigate the molecular mechanism of apoptosis, the expression levels of key apoptotic proteins were determined by Western blotting. This included the analysis of cleaved caspase-3, cleaved caspase-9, cleaved PARP-1, Bcl-2, Bax, and Bim.
Caption: Experimental workflow for assessing this compound activity.
Conclusion
The available evidence indicates that this compound's anti-cancer activity is highly dependent on the cancer type. In the context of non-glioblastoma cancers, it has demonstrated pro-apoptotic effects in hepatocellular carcinoma cell lines. However, it appears to be largely inactive against a panel of other cancer cell lines, including those from breast, prostate, bladder, and neuroblastoma. This selectivity suggests that the cellular machinery required for methuosis, the primary mechanism of action in glioblastoma, may be absent or differentially regulated in these other cancer types. Further research, including comprehensive screening against a wider range of non-glioblastoma cancer cell lines with detailed quantitative analysis, is necessary to fully elucidate the therapeutic potential and spectrum of activity of this compound. The distinct apoptotic pathway triggered in HCC also warrants further investigation to identify the specific molecular determinants of this differential response.
References
A Comparative Analysis of Vacquinol-1 and Anisomycin for MKK4 Pathway Modulation in Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Vacquinol-1, a compound initially investigated for its connection to Mitogen-Activated Protein Kinase Kinase 4 (MKK4) activation, and Anisomycin, a well-established indirect activator of the MKK4 signaling pathway. While both compounds induce cell death in glioblastoma (GBM), the most aggressive primary brain tumor, their mechanisms of action are distinct. This comparison aims to clarify their respective roles and provide supporting experimental data for researchers investigating glioblastoma therapeutics and cell signaling pathways.
Introduction to this compound and MKK4 Activation
This compound is a small molecule that was identified for its potent and selective ability to induce a unique form of non-apoptotic cell death in glioblastoma cells, termed methuosis.[1][2] This process is characterized by the formation of large, fluid-filled vacuoles derived from macropinosomes, leading to plasma membrane rupture and cell death.[1] Early studies suggested that this compound-induced cell death was dependent on the activation of MKK4, a key component of the c-Jun N-terminal kinase (JNK) and p38 MAPK stress-activated signaling pathways.[2]
However, more recent and detailed investigations have revealed that the primary mechanism of this compound-induced cytotoxicity in glioblastoma cells is the dual disruption of endolysosomal homeostasis. This compound directly inhibits calmodulin (CaM) and activates the vacuolar H+-ATPase (v-ATPase). This dual action leads to impaired lysosome reformation, abnormal acidification of vesicles, and ultimately, a catastrophic depletion of cellular ATP, resulting in cell death. The link to MKK4 activation is now considered a downstream consequence or a parallel event rather than the primary mechanism of action.
Anisomycin: An Indirect MKK4 Activator
Anisomycin is a protein synthesis inhibitor that is widely used in research as a potent activator of stress-activated protein kinase pathways, including the MKK4-JNK and p38 MAPK cascades.[3] Its activation of MKK4 is indirect, resulting from the induction of ribotoxic stress. Anisomycin is a valuable tool for studying the downstream effects of MKK4 pathway activation.
Comparative Data Presentation
The following tables summarize the key quantitative data for this compound and Anisomycin based on available experimental evidence.
| Compound | Parameter | Cell Line(s) | Value | Citation(s) |
| This compound | IC50 (Cell Viability) | RG2 (rat glioblastoma) | 4.57 µM | |
| IC50 (Cell Viability) | NS1 (rat glioblastoma) | 5.81 µM | ||
| Anisomycin | IC50 (Cell Viability, 48h) | U251 (human glioblastoma) | 0.233 µM | |
| IC50 (Cell Viability, 48h) | U87 (human glioblastoma) | 0.192 µM |
Table 1: Comparative Cytotoxicity in Glioblastoma Cell Lines. This table highlights the half-maximal inhibitory concentration (IC50) of this compound and Anisomycin on the viability of different glioblastoma cell lines.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound's primary mechanism of action.
Anisomycin and the MKK4 Signaling Pathway
Caption: Anisomycin's indirect activation of the MKK4 pathway.
Experimental Workflow: Comparative Analysis
Caption: Workflow for comparing this compound and Anisomycin.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and Anisomycin on glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., U87, U251, RG2, NS1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound and Anisomycin stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed glioblastoma cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Anisomycin in complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plates for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Western Blot for MKK4 Pathway Activation
Objective: To assess the phosphorylation status of MKK4 and its downstream targets (JNK, p38) in response to Anisomycin treatment.
Materials:
-
Glioblastoma cells
-
6-well cell culture plates
-
Anisomycin
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-MKK4 (Ser257/Thr261), anti-MKK4, anti-phospho-JNK (Thr183/Tyr185), anti-JNK, anti-phospho-p38 (Thr180/Tyr182), anti-p38, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed glioblastoma cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with Anisomycin at various concentrations and for different time points. Include an untreated control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
LysoTracker Staining for Acidic Vesicle Organelles
Objective: To visualize the formation of acidic vesicle organelles (AVOs) induced by this compound.
Materials:
-
Glioblastoma cells
-
Glass-bottom dishes or chamber slides
-
This compound
-
LysoTracker Red DND-99 (or other suitable LysoTracker probe)
-
Live-cell imaging medium
-
Fluorescence microscope
Procedure:
-
Seed glioblastoma cells on glass-bottom dishes or chamber slides and allow them to adhere.
-
Treat the cells with this compound at the desired concentration and for the appropriate time.
-
During the last 30 minutes of incubation, add LysoTracker Red to the culture medium at a final concentration of 50-75 nM.
-
Replace the medium with pre-warmed live-cell imaging medium.
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter set for the LysoTracker probe.
-
Capture images to document the presence and morphology of AVOs.
Conclusion
References
- 1. Furman University Scholar Exchange - South Carolina Junior Academy of Science: Evaluation of the Efficacy of this compound In Glioblastoma Multiforme [scholarexchange.furman.edu]
- 2. This compound inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anisomycin Selectively Desensitizes Signalling Components Involved in Stress Kinase Activation and fos and jun Induction - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Lethal Art of Vacquinol-1: A Comparative Guide to its Non-Apoptotic Cell Death Mechanism
For researchers, scientists, and drug development professionals, understanding the nuances of cell death pathways is paramount in the quest for novel cancer therapeutics. Vacquinol-1, a potent small molecule, has emerged as a promising agent against glioblastoma multiforme (GBM) by inducing a unique form of non-apoptotic cell death termed methuosis. This guide provides a comprehensive comparison of this compound-induced methuosis with other major cell death modalities, supported by experimental data and detailed protocols to facilitate further investigation.
This compound triggers a dramatic cellular response characterized by the rapid formation and accumulation of large, phase-lucent vacuoles derived from macropinosomes.[1] This uncontrolled macropinocytosis ultimately leads to plasma membrane rupture and cell death, a process morphologically and biochemically distinct from apoptosis.[2] This guide delves into the defining characteristics of methuosis, offering a comparative analysis against apoptosis, necroptosis, and ferroptosis to underscore its unique therapeutic potential.
Comparative Analysis of Cell Death Pathways
To delineate the non-apoptotic nature of this compound-induced cell death, a comparative analysis of its key features against apoptosis, necroptosis, and ferroptosis is essential. The following table summarizes the distinct morphological and biochemical markers associated with each pathway.
| Feature | This compound (Methuosis) | Apoptosis | Necroptosis | Ferroptosis |
| Morphology | Massive cytoplasmic vacuolization, cell swelling, plasma membrane rupture[1] | Cell shrinkage, membrane blebbing, formation of apoptotic bodies | Cell and organelle swelling, plasma membrane rupture[3] | Mitochondrial shrinkage, increased mitochondrial membrane density |
| Caspase Activation | Generally considered caspase-independent, though some studies show minor caspase-3/7 activation without it being essential for cell death[2] | Essential (Caspase-3, -7, -9 activation) | Independent | Independent |
| Key Protein Mediators | MKK4, Rac1, Calmodulin, v-ATPase | Caspases, Bcl-2 family proteins, Cytochrome c | RIPK1, RIPK3, MLKL | GPX4, ACSL4, p53 |
| Plasma Membrane Integrity | Lost at late stages | Maintained until secondary necrosis | Lost | Lost at late stages |
| Inhibitors | ATP (extracellular), Carvacrol (TRPM7 inhibitor) | Pan-caspase inhibitors (e.g., Z-VAD-FMK) | Necrostatins (e.g., Necrostatin-1) | Ferrostatin-1, Liproxstatin-1 |
| Lipid Peroxidation | Not a primary feature | Not a primary feature | Can occur as a downstream event | A hallmark of this process |
Signaling Pathways and Experimental Workflows
To visually represent the intricate processes discussed, the following diagrams illustrate the signaling pathway of this compound-induced methuosis and a general workflow for assessing the mode of cell death.
Caption: Signaling pathway of this compound-induced methuosis.
Caption: Experimental workflow for assessing cell death mechanisms.
Experimental Protocols
To facilitate the replication and validation of the findings discussed, detailed protocols for key experimental assays are provided below.
Caspase-3/7 Activity Assay (Fluorometric)
Objective: To quantify the activity of executioner caspases-3 and -7, key mediators of apoptosis.
Materials:
-
Glioblastoma cells (e.g., U87 MG)
-
This compound
-
Staurosporine (positive control for apoptosis)
-
Caspase-3/7 substrate (e.g., Ac-DEVD-AMC)
-
Lysis buffer (e.g., 10 mM HEPES, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, pH 7.4)
-
96-well black, clear-bottom plates
-
Fluorometer (Excitation: 380 nm, Emission: 460 nm)
Protocol:
-
Seed glioblastoma cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound (e.g., 5 µM), staurosporine (e.g., 1 µM), or vehicle control for the desired time points (e.g., 6, 12, 24 hours).
-
Lyse the cells by adding 100 µL of lysis buffer to each well and incubate for 15 minutes at 4°C.
-
Add 100 µL of 2X reaction buffer containing the caspase-3/7 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer.
-
Normalize the fluorescence readings to the protein concentration of each sample.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Glioblastoma cells
-
This compound
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Protocol:
-
Treat glioblastoma cells with this compound or a positive control for apoptosis (e.g., staurosporine) for the desired duration.
-
Harvest the cells (including any floating cells) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Lactate Dehydrogenase (LDH) Release Assay
Objective: To quantify plasma membrane damage by measuring the release of the cytosolic enzyme LDH into the culture medium.
Materials:
-
Glioblastoma cells
-
This compound
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
96-well clear plates
-
Spectrophotometer (absorbance at ~490 nm)
Protocol:
-
Seed cells in a 96-well plate and treat with this compound or vehicle control for the desired time. Include a positive control for maximum LDH release (e.g., by adding a lysis solution provided in the kit 45 minutes before the end of the experiment).
-
Carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution (if required by the kit).
-
Measure the absorbance at the recommended wavelength using a spectrophotometer.
-
Calculate the percentage of LDH release relative to the positive control.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
Objective: To detect lipid peroxidation, a hallmark of ferroptosis.
Materials:
-
Glioblastoma cells
-
This compound
-
Positive control for ferroptosis (e.g., Erastin or RSL3)
-
C11-BODIPY 581/591 dye
-
Flow cytometer or fluorescence microscope
Protocol:
-
Treat cells with this compound, a positive control for ferroptosis, or vehicle control for the desired time.
-
At the end of the treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Incubate the cells for 30-60 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy. The dye will shift its fluorescence emission from red to green upon oxidation of the polyunsaturated butadienyl portion.
-
Quantify the green fluorescence to determine the extent of lipid peroxidation.
Alternative Non-Apoptotic Cell Death Inducers
While this compound is a potent inducer of methuosis, other small molecules have been identified that trigger this or similar non-apoptotic cell death pathways in glioblastoma. A comparative understanding of these alternatives is crucial for developing a broad-spectrum therapeutic strategy.
| Compound | Mechanism of Action | Target Cells |
| MIPP (3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one) | Induces methuosis through disruption of endosomal trafficking. | Glioblastoma and other cancer cell lines |
| CX-4945 | A CK2 inhibitor that can induce methuosis in a CK2-independent manner. | Cholangiocarcinoma cells |
| Trehalose | Induces methuosis in a macropinocytosis-dependent manner in some glioblastoma cells. | Glioblastoma cells |
Conclusion
This compound represents a novel therapeutic avenue for glioblastoma by inducing a non-apoptotic form of cell death known as methuosis. Its unique mechanism, characterized by catastrophic macropinocytosis and vacuolization, sets it apart from conventional apoptosis-inducing chemotherapeutics. The provided comparative data and detailed experimental protocols offer a robust framework for researchers to further explore the intricacies of methuosis and to evaluate the therapeutic potential of this compound and other non-apoptotic cell death inducers. A deeper understanding of these alternative death pathways holds the key to overcoming apoptosis resistance, a major hurdle in cancer treatment.
References
- 1. Necroptosis-driving genes RIPK1, RIPK3 and MLKL-p are associated with intratumoral CD3+ and CD8+ T cell density and predict prognosis in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Vacquinol-1: A Targeted Approach to Glioblastoma Cell Death
A Comparative Analysis of its Effects on Cancerous versus Non-Transformed Cells
Vacquinol-1, a small molecule of the quinolone derivative family, has emerged as a promising agent in cancer research, particularly for its potent and selective cytotoxicity against glioblastoma (GBM), the most aggressive form of brain cancer.[1][2] This guide provides a detailed comparison of this compound's effects on malignant glioblastoma cells versus non-transformed cells, supported by experimental data and protocols.
Mechanism of Action: Inducing a Unique Form of Cell Death
This compound induces a non-apoptotic form of cell death in glioblastoma cells known as methuosis.[2] This process is characterized by catastrophic macropinocytosis, leading to the accumulation of large, fluid-filled vacuoles within the cell that ultimately results in membrane rupture and cell death.[1][3] This mechanism is distinct from classical apoptosis and is highly specific to glioblastoma cells.
The cytotoxicity of this compound in glioblastoma cells is conferred through a dual-disruption of endolysosomal homeostasis:
-
Calmodulin (CaM) Inhibition : this compound directly interacts with and inhibits calmodulin, a key protein in lysosomal reformation. This inhibition prevents the recycling of lysosomes, leading to the accumulation of enlarged vacuoles.
-
v-ATPase Activation : The compound activates vacuolar H+-ATPase (v-ATPase) in the endosomal compartments. This leads to abnormal acidification and the formation of acidic vesicle organelles (AVOs). This process causes a massive consumption of cellular ATP, leading to an energy crisis and metabolic catastrophe within the cancer cell.
In contrast, non-transformed cells such as fibroblasts and normal human astrocytes do not exhibit this accumulation of enlarged vacuoles or AVOs when treated with this compound. Any cell death observed in these normal cells occurs at much higher concentrations and is attributed to a general, non-specific cytotoxicity, highlighting the glioblastoma-specific nature of this compound's primary mechanism.
Comparative Efficacy: Glioblastoma Cells vs. Non-Transformed Cells
Experimental data demonstrates a significant difference in the sensitivity of glioblastoma cells and non-transformed cells to this compound.
| Cell Type | Description | This compound IC50 (µM) | Observations |
| RG2 | Rat Glioblastoma Cell Line | 4.57 | Demonstrates high sensitivity to this compound, undergoing methuosis. |
| NS1 | Rat Glioblastoma Cell Line | 5.81 | Shows significant sensitivity to this compound, consistent with its effect on other GBM models. |
| Normal Human Astrocytes | Non-Transformed Brain Cells | Not established; high | Resistant to this compound-induced vacuolization and cell death at concentrations effective against GBM cells. |
| Human Fibroblasts | Non-Transformed Cells | Not established; high | Do not accumulate enlarged vacuoles or AVOs in response to this compound treatment. |
| Human Dental-Pulp Stem Cells (DPSCs) | Non-Transformed Stem Cells | Not established; high | Shown to be unaffected by concentrations of this compound that are lethal to glioblastoma cells. |
Signaling Pathways and Experimental Workflow
The selective action of this compound is believed to exploit vulnerabilities specific to glioblastoma cells, potentially involving the Ras/Rac-1/MKK4 signaling pathway, which is often dysregulated in these cancers.
Caption: this compound's dual mechanism of action in glioblastoma cells.
A typical workflow for assessing the differential effects of this compound involves parallel treatment of cancerous and non-transformed cell lines, followed by viability and microscopy assays.
Caption: Workflow for comparing this compound's effects.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability.
-
Cell Plating : Seed 3,000 cells per well in an opaque-walled 96-well plate in a final volume of 100 µL of culture medium. Include control wells with medium only for background luminescence.
-
Compound Addition : Treat cells with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubation : Incubate the plate for 48 hours at 37°C in a humidified incubator.
-
Reagent Preparation : Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
Assay Procedure :
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition : Record luminescence using a plate reader. Viability is calculated as a percentage of the DMSO-treated control cells.
Visualization of Acidic Organelles (LysoTracker™ Staining)
This protocol uses a fluorescent probe to label acidic organelles like lysosomes and AVOs in live cells.
-
Cell Culture : Grow cells on coverslips or in a glass-bottom dish suitable for microscopy.
-
Probe Preparation : Prepare a working solution of LysoTracker™ Red DND-99 at a final concentration of 50-75 nM in the appropriate cell culture medium.
-
Cell Staining :
-
Remove the culture medium from the cells.
-
Add the pre-warmed LysoTracker™ working solution.
-
Incubate for 30-120 minutes at 37°C, protected from light.
-
-
Imaging :
-
Replace the loading solution with fresh medium.
-
Observe the cells using a fluorescence microscope with a filter set appropriate for the dye (e.g., excitation/emission ~577/590 nm for LysoTracker™ Red).
-
Capture images to visualize the formation of AVOs and enlarged vacuoles.
-
Conclusion
This compound demonstrates a remarkable selectivity for glioblastoma cells by inducing a unique form of cell death, methuosis, through a dual-impact on endolysosomal pathways. This targeted mechanism leaves non-transformed cells largely unharmed at therapeutic concentrations. While in vivo studies have shown mixed results regarding survival benefits, the consistent and potent in vitro cytotoxicity against glioblastoma highlights this compound as a significant lead compound for the development of new therapies against this devastating disease. Further research into its specific molecular interactions and potential combination therapies is warranted.
References
A Comparative Guide to Anti-Tumor Immune Responses: Vacquinol-1 vs. Immune Checkpoint Inhibition in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Glioblastoma (GBM) remains one of the most challenging cancers to treat, characterized by its aggressive nature and profound immunosuppressive tumor microenvironment (TME). Novel therapeutic strategies are urgently needed. This guide provides a comparative analysis of two distinct approaches: the induction of a non-apoptotic cell death pathway by Vacquinol-1 and the modulation of the host immune system using immune checkpoint inhibitors (ICIs). We present available preclinical data, detail relevant experimental protocols, and visualize key pathways and workflows to offer an objective comparison for research and development professionals.
This compound: A Direct Cytotoxic Approach
This compound is a small molecule that selectively induces a non-apoptotic form of cell death in glioblastoma cells known as methuosis. This process is characterized by catastrophic macropinocytosis, leading to the accumulation of large, fluid-filled vacuoles derived from macropinosomes, which ultimately results in cell membrane rupture and death[1].
Preclinical Efficacy of this compound
Initial in vivo studies using xenograft models of human gliomas in mice showed that this compound could reverse tumor growth and prolong survival[2][3]. However, these promising initial findings were later retracted due to issues with reproducibility[4]. Subsequent studies in syngeneic rat glioblastoma models (RG2 and NS1) found that while this compound could reduce tumor size in the RG2 model, it did not confer a survival advantage in either model[5]. Significant weight loss was also observed in the treated animals, indicating potential toxicity.
| Treatment Group | Animal Model | Primary Outcome | Result |
| This compound | Mice with human glioma xenografts | Mean Survival | ~80 days (6/8 mice) vs. ~30 days in control (Initial finding, later retracted) |
| This compound | Rat RG2 Glioblastoma Model | Mean Survival | 23.8 ± 4.6 days vs. 23.8 ± 5 days in control (No significant difference) |
| This compound | Rat RG2 Glioblastoma Model | Tumor Size | Significantly smaller than control (p=0.006) |
| This compound | Rat NS1 Glioblastoma Model | Mean Survival | 16.4 ± 0.5 days vs. 16.2 ± 0.5 days in control (No significant difference) |
Immune Response to this compound Treatment
The mode of cell death induced by a therapeutic agent can significantly influence the subsequent anti-tumor immune response. However, current evidence suggests that this compound does not elicit a strong immunogenic response. A key preclinical study investigating this compound in syngeneic rat glioblastoma models reported no marked difference in the infiltration of CD4+, CD8+, or FoxP3+ T cells into the tumor microenvironment following treatment, as assessed by immunohistochemistry. This suggests that the methuosis induced by this compound may be immunologically silent, failing to recruit or activate key effector immune cells.
Immune Checkpoint Inhibitors: Harnessing the Host's Immune System
In contrast to the direct cytotoxic approach of this compound, immune checkpoint inhibitors (ICIs) such as anti-PD-1 and anti-CTLA-4 antibodies aim to reinvigorate the patient's own anti-tumor immune response. These therapies block inhibitory pathways that tumor cells exploit to evade immune surveillance, thereby unleashing the cytotoxic potential of T cells.
Preclinical Efficacy of Immune Checkpoint Inhibitors
In preclinical glioblastoma models, particularly the GL261 mouse model, ICIs have demonstrated efficacy. Anti-PD-1 monotherapy has been shown to significantly prolong the median survival of glioma-bearing mice, with some animals achieving long-term survival. The combination of anti-PD-1 and anti-CTLA-4 has also shown therapeutic benefit, contingent on a CD4+ T cell-driven anti-tumor response. However, the efficacy is model-dependent, with some models like the SB28 glioma model being completely resistant to ICB.
| Treatment Group | Animal Model | Primary Outcome | Result |
| Anti-PD-1 | GL261 Mouse Glioma Model | Median Survival | Significantly prolonged vs. control IgG |
| Anti-CTLA-4 | GL261 Mouse Glioma Model | Median Survival | Marginally extended vs. control IgG (p=0.05) |
| Anti-PD-1 + Anti-CTLA-4 | GL261 Mouse Glioma Model | Tumor Growth | Decreased tumor growth |
| Anti-PD-1 + Anti-CTLA-4 | SB28 Mouse Glioma Model | Survival | No survival benefit (resistant model) |
Immune Response to Immune Checkpoint Inhibitor Treatment
The therapeutic effect of ICIs is intrinsically linked to their ability to modulate the tumor immune microenvironment. Studies combining radiotherapy with anti-PD-1 in murine GBM models have shown improved survival due to increased infiltration of T cells into the tumor. Combining temozolomide with anti-PD-1 also increased the number of infiltrating CD4+ and CD8+ T cells. In clinical trials, while ICIs have not yet demonstrated a significant survival benefit for most GBM patients in large phase III trials, they can induce measurable changes in the TME. Monitoring of the TME in patients receiving checkpoint blockade has shown that it is possible to measure dynamic changes in cytokine levels, such as interferon-gamma, within the brain tumor tissue.
| Treatment Group | Animal Model/Patient | Immunological Outcome |
| Anti-PD-1 + Radiotherapy | Murine GBM Model | Increased tumor infiltration by T cells |
| Anti-PD-1 + Temozolomide | Murine GBM Model | Increased number of CD4+ and CD8+ infiltrating cells |
| Nivolumab (Anti-PD-1) | Recurrent GBM Patients | Measurable increase in interferon-gamma in brain tumor tissue |
Comparison Summary
| Feature | This compound | Immune Checkpoint Inhibitors (Anti-PD-1/CTLA-4) |
| Primary Mechanism | Induction of methuosis (non-apoptotic cell death) | Blockade of inhibitory immune signaling pathways |
| Cellular Target | Glioblastoma cells | T cells, Antigen Presenting Cells |
| Preclinical Survival Benefit | Inconsistent; initial positive results not reproducible | Model-dependent; effective in some models (e.g., GL261) |
| Anti-Tumor Immune Response | Limited evidence; appears to be non-immunogenic | Primary mechanism of action; increases T cell infiltration and activation |
| Clinical Status | Preclinical | Multiple clinical trials completed, ongoing for various combinations |
Visualizing the Mechanisms and Methodologies
To further clarify the distinct approaches of this compound and immune checkpoint inhibitors, as well as the methods used to evaluate them, the following diagrams are provided.
Caption: this compound induces methuosis in glioblastoma cells.
Caption: Immune checkpoint inhibitors block negative regulatory signals.
Caption: Workflow for assessing anti-tumor immunity in preclinical models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used to evaluate anti-tumor immune responses.
Flow Cytometry for Tumor-Infiltrating Immune Cell Analysis
Objective: To phenotype and quantify immune cell populations within the glioblastoma microenvironment.
Methodology:
-
Tissue Preparation: Harvested brain tumors are mechanically dissociated and enzymatically digested (e.g., using collagenase/dispase and DNase) to create a single-cell suspension.
-
Immune Cell Enrichment: Immune cells (leukocytes) are isolated from the tumor cell suspension, often using a density gradient centrifugation method (e.g., Percoll gradient).
-
Cell Staining:
-
Cells are first incubated with an Fc block (e.g., anti-CD16/32) to prevent non-specific antibody binding.
-
A viability dye is used to exclude dead cells from the analysis.
-
A cocktail of fluorochrome-conjugated antibodies specific for cell surface markers is added. A typical panel for GBM might include:
-
General Leukocytes: CD45
-
Myeloid Cells: CD11b, Ly6G (neutrophils), Ly6C (monocytes), F4/80 (macrophages)
-
T Cells: CD3, CD4 (helper T cells), CD8 (cytotoxic T cells)
-
Regulatory T Cells: CD25, FoxP3 (requires intracellular staining)
-
Activation/Exhaustion Markers: PD-1, TIM-3, LAG-3
-
-
For intracellular markers like FoxP3 or cytokines (e.g., IFN-γ, TNF-α), cells are fixed and permeabilized after surface staining, followed by incubation with the intracellular antibody.
-
-
Data Acquisition and Analysis: Stained cells are analyzed on a multi-color flow cytometer. Data is then analyzed using specialized software, involving gating strategies to identify specific cell populations based on their marker expression.
Immunohistochemistry (IHC) for Spatial Immune Cell Analysis
Objective: To visualize the location and density of immune cells within the tumor tissue architecture.
Methodology:
-
Tissue Preparation: Brains are harvested, fixed in formalin, and embedded in paraffin. The tissue is then sectioned into thin slices (e.g., 5-10 µm) and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated. Heat-induced epitope retrieval (e.g., using a citrate buffer) is performed to unmask the target antigens.
-
Staining:
-
Endogenous peroxidase activity is blocked (for chromogenic detection).
-
Non-specific antibody binding is blocked using a serum-based blocking solution.
-
Slides are incubated with a primary antibody specific for an immune cell marker (e.g., rabbit anti-CD8).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore is applied.
-
For chromogenic detection, a substrate (e.g., DAB) is added, which produces a colored precipitate at the antigen site. Slides are counterstained (e.g., with hematoxylin) to visualize tissue morphology.
-
For fluorescent detection, slides are mounted with a medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis: Slides are imaged using a microscope. Quantification can be performed by counting positive cells per unit area in multiple fields of view.
ELISA for Cytokine Quantification
Objective: To measure the concentration of specific cytokines in tumor lysates or serum to assess the inflammatory state of the TME.
Methodology:
-
Sample Preparation: Tumors are homogenized in a lysis buffer containing protease inhibitors. The lysate is centrifuged, and the supernatant is collected. Serum is prepared from whole blood.
-
ELISA Procedure (Sandwich ELISA):
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ).
-
The plate is washed, and non-specific binding sites are blocked.
-
Samples and a series of known concentration standards are added to the wells and incubated.
-
The plate is washed to remove unbound proteins.
-
A biotinylated detection antibody, also specific for the cytokine, is added.
-
After another wash, streptavidin conjugated to an enzyme (e.g., HRP) is added, which binds to the biotinylated detection antibody.
-
A final wash is performed, and a chromogenic substrate (e.g., TMB) is added. The enzyme converts the substrate into a colored product.
-
The reaction is stopped (e.g., with sulfuric acid), and the absorbance is read on a plate reader at a specific wavelength.
-
-
Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of the cytokine in the samples is then interpolated from this curve.
References
- 1. Furman University Scholar Exchange - South Carolina Junior Academy of Science: Evaluation of the Efficacy of this compound In Glioblastoma Multiforme [scholarexchange.furman.edu]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Brain tumour cells burst by potential new treatment :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 4. retraction-notice-to-vulnerability-of-glioblastoma-cells-to-catastrophic-vacuolization-and-death-induced-by-a-small-molecule - Ask this paper | Bohrium [bohrium.com]
- 5. Evaluating this compound in rats carrying glioblastoma models RG2 and NS1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Safe Handling of Vacquinol-1: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of Vacquinol-1, a quinolone derivative known for its potent induction of cell death in glioblastoma cells.[1][2] Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.
Chemical and Physical Properties of this compound
A thorough understanding of a substance's properties is the foundation of its safe handling. Key data for this compound are summarized below.
| Property | Value |
| Molecular Formula | C₂₆H₂₄IN₇O |
| Molecular Weight | 577.42 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (up to 25 mg/mL), ethanol (approx. 0.25 mg/ml), and dimethyl formamide (DMF; approx. 10 mg/ml) |
| Storage Temperature | 2-8°C |
| Hazard Classification | Not classified as a hazardous substance under REACH regulations.[3] However, it should be considered hazardous until further information is available.[4] Harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[5] |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its physical state (solid or in solution). Always wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound.
Disposal of Solid this compound Waste
-
Waste Classification : Treat solid this compound as non-hazardous chemical waste. However, exercise caution and do not dispose of it in regular laboratory trash.
-
Packaging : Place the solid this compound in its original container or a clearly labeled, sealed container. The label must include the chemical name ("this compound") and a "non-hazardous waste" designation.
-
Final Disposal : Dispose of the packaged solid waste according to your institution's specific guidelines for non-hazardous solid chemical waste. This typically involves placing it in a designated chemical waste container for collection by environmental health and safety (EHS) personnel.
Disposal of this compound in Solution (e.g., dissolved in DMSO)
This compound is frequently dissolved in solvents like Dimethyl Sulfoxide (DMSO) for experimental use. The disposal procedure must account for the properties of the solvent, which is typically considered hazardous organic solvent waste.
-
Waste Collection : Collect all waste solutions of this compound in a dedicated, leak-proof, and clearly labeled waste container.
-
Labeling : The container must be labeled as "Hazardous Waste," "Organic Solvent Waste," and list the contents (e.g., "this compound in DMSO").
-
Storage : Store the waste container in a designated satellite accumulation area for hazardous waste. Keep the container tightly closed when not in use.
-
Final Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS department.
Decontamination of Glassware
-
Initial Rinse : Rinse the contaminated glassware with a small amount of an appropriate organic solvent, such as ethanol or acetone, to remove residual this compound and the solvent it was dissolved in. Collect this rinsate in the hazardous organic solvent waste container.
-
Washing : After the initial rinse, wash the glassware with laboratory detergent and water.
-
Final Rinse : Thoroughly rinse the glassware with deionized water before drying and reuse.
Experimental Protocols and Signaling Pathways
This compound induces a unique form of cell death in glioblastoma cells characterized by massive macropinocytotic vacuolization, ATP depletion, and cytoplasmic membrane rupture. This process, termed methuosis, is distinct from apoptosis.
This compound Signaling Pathway
This compound is an activator of MKK4. Its mechanism of action involves the disruption of endolysosomal homeostasis. It is suggested to act on the v-ATPase in endosomal membranes, leading to acidification and the formation of acidic vesicle organelles (AVOs). Furthermore, it may inhibit Calmodulin (CaM), which is involved in lysosome membrane fission, resulting in the accumulation of large lysosomal vacuoles.
Caption: this compound induced signaling pathway in glioblastoma cells.
Experimental Workflow: Cell Viability Assay
A common experiment to assess the efficacy of this compound is a cell viability assay. The following provides a general workflow.
Caption: General workflow for a cell viability assay with this compound.
By following these detailed disposal procedures and understanding the experimental context of this compound, laboratory professionals can ensure a safe and compliant research environment while effectively utilizing this compound in their studies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. [PDF] this compound inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
